A1AR antagonist 6
Description
The exact mass of the compound 2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is 293.116426730 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-8-12-16(10-5-6-14-15(7-10)22-9-21-14)11-3-1-2-4-13(11)20-17(12)19/h5-7H,1-4,9H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNDQCQIVHZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Novel Adenosine A1 Receptor Antagonist Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine A1 receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in regulating a wide array of physiological processes, making it a significant target for therapeutic intervention. Antagonists of the A1AR have shown potential in the treatment of various conditions, including renal diseases, heart failure, and neurodegenerative disorders. The development of novel A1AR antagonists with improved potency, selectivity, and pharmacokinetic profiles is an active area of research in medicinal chemistry.
This technical guide focuses on the synthesis of novel analogs of a potent and selective A1AR antagonist. While the initial request specified "A1AR antagonist 6," a review of the scientific literature reveals that the designation "compound 6" is not uniquely assigned to a single, widely recognized A1AR antagonist. Instead, this label has been used for various compounds across different research publications. To provide a clear and broadly applicable guide, this document will focus on the synthesis of analogs of a well-established and highly selective A1AR antagonist, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) . DPCPX serves as an excellent scaffold for the design of novel A1AR antagonists, and the synthetic methodologies described herein are applicable to a wide range of xanthine-based analogs.[1][2][3]
This guide will provide a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of novel DPCPX analogs, presented in a format designed for researchers and professionals in the field of drug development.
Core Compound: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
DPCPX is a potent and highly selective antagonist for the A1 adenosine receptor.[1] Its xanthine core is a common feature among adenosine receptor antagonists. The key structural features of DPCPX that contribute to its high affinity and selectivity include the 1,3-dipropyl substitution on the xanthine ring and the 8-cyclopentyl group.
Structure:
(Simplified 2D representation of the xanthine core)
Biological Activity:
DPCPX exhibits high affinity for the A1AR, with reported Ki values typically in the low nanomolar range, and shows significant selectivity over other adenosine receptor subtypes (A2A, A2B, and A3).
Synthesis of Novel DPCPX Analogs
The synthesis of novel analogs of DPCPX and other 8-substituted xanthines generally follows a convergent synthetic strategy, with the key step being the construction of the xanthine ring system. The most common and versatile method for this is the Traube purine synthesis . This method involves the condensation of a 5,6-diaminopyrimidine with a carboxylic acid or its derivative to form the imidazole ring of the purine system.
General Synthetic Workflow
The overall process for synthesizing and evaluating novel DPCPX analogs can be summarized in the following workflow:
Data Presentation: Biological Activity of DPCPX Analogs
The following table summarizes the binding affinities of a selection of 8-substituted-1,3-dipropylxanthine analogs for the A1 adenosine receptor. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent, and selective antagonists.
| Compound ID | 8-Substituent | A1AR Ki (nM) | A1/A2A Selectivity Ratio |
| DPCPX | Cyclopentyl | 0.45 - 1.5 | >700 |
| Analog 1 | Cyclohexyl | 1.0 - 1.5 | High |
| Analog 2 | Cycloheptyl | >10 | - |
| Analog 3 | Cyclobutyl | >10 | - |
| Analog 4 | Phenyl | ~37 | 54 |
| Analog 5 | 4-Hydroxyphenyl | >100 | - |
| Analog 6 | Cyclopentylmethyl | ~15 | High |
Note: The binding affinities and selectivity ratios are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Synthesis of 5,6-diamino-1,3-dipropyluracil
This intermediate is a key precursor for the Traube purine synthesis of 1,3-dipropylxanthine derivatives.
Materials:
-
1,3-Dipropylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Sodium nitrite
-
Sodium dithionite
-
Ammonia solution
Procedure:
-
Synthesis of 6-amino-1,3-dipropyluracil: A mixture of 1,3-dipropylurea and cyanoacetic acid in acetic anhydride is heated to form 6-amino-1,3-dipropyluracil. The product is isolated by filtration upon cooling.
-
Nitrosation: The 6-amino-1,3-dipropyluracil is dissolved in an acidic solution (e.g., acetic acid) and treated with an aqueous solution of sodium nitrite at a low temperature (0-5 °C) to yield 6-amino-5-nitroso-1,3-dipropyluracil.
-
Reduction: The 5-nitroso derivative is then reduced to the 5,6-diamino compound using a reducing agent such as sodium dithionite in an aqueous ammonia solution. The product, 5,6-diamino-1,3-dipropyluracil, is collected by filtration and dried.
Traube Purine Synthesis of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
This protocol describes the final condensation and cyclization step to form the xanthine ring.
Materials:
-
5,6-diamino-1,3-dipropyluracil
-
Cyclopentanecarboxylic acid
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 5,6-diamino-1,3-dipropyluracil and cyclopentanecarboxylic acid in dry toluene is heated at reflux using a Dean-Stark apparatus to remove water. The reaction is monitored by a suitable method (e.g., HPLC or TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is heated in an aqueous solution of sodium hydroxide (e.g., 1N NaOH) for several hours to effect ring closure.
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the crude DPCPX.
-
The product can be purified by recrystallization or column chromatography.
Radioligand Binding Assay for A1AR Affinity
This assay is used to determine the binding affinity (Ki) of the synthesized analogs for the A1 adenosine receptor.
Materials:
-
Membrane preparations from cells expressing the human A1 adenosine receptor
-
[3H]DPCPX (radioligand)
-
Synthesized analog compounds (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known A1AR ligand like N6-cyclopentyladenosine - CPA)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, incubate the receptor membrane preparation with various concentrations of the test compound and a fixed concentration of [3H]DPCPX.
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a non-labeled A1AR ligand.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines whether the synthesized analogs act as antagonists by measuring their ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Whole cells expressing the human A1 adenosine receptor
-
A1AR agonist (e.g., N6-cyclopentyladenosine - CPA)
-
Synthesized analog compounds (test compounds)
-
Forskolin (to stimulate adenylate cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cells are seeded in a multi-well plate and incubated.
-
The cells are pre-incubated with various concentrations of the test compound (potential antagonist).
-
The cells are then stimulated with a fixed concentration of an A1AR agonist (e.g., CPA) in the presence of forskolin.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit.
-
Antagonist activity is observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Dose-response curves are generated to determine the IC50 of the antagonist.
Mandatory Visualization
A1AR Signaling Pathway
The A1 adenosine receptor is a Gi/o protein-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists, such as DPCPX and its analogs, block the binding of adenosine to the receptor, thereby preventing this signaling cascade.
Conclusion
This technical guide provides a framework for the synthesis and evaluation of novel analogs of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A1AR antagonist. The provided synthetic strategies, experimental protocols, and data presentation format are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The systematic exploration of the structure-activity relationships of DPCPX analogs will continue to be a promising avenue for the discovery of new therapeutic agents targeting the A1 adenosine receptor.
References
Target Validation for A1AR Antagonist 6: A Technical Guide
This guide provides an in-depth overview of the target validation process for a novel A1 Adenosine Receptor (A1AR) antagonist, designated as "Antagonist 6." The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a technical framework for assessing the viability of A1AR as a therapeutic target for this specific compound.
Introduction to A1 Adenosine Receptor (A1AR)
The A1 Adenosine Receptor (A1AR) is a G protein-coupled receptor (GPCR) belonging to the P1 subfamily of purinergic receptors.[1][2] Endogenously activated by adenosine, the A1AR is ubiquitously expressed throughout the human body, with high concentrations found in the brain, heart, kidneys, and adipose tissue.[1][3] Its widespread distribution underscores its involvement in a multitude of physiological processes, including neurotransmission, cardiac function, renal regulation, and metabolism.[1] Dysregulation of A1AR signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
A1AR Signaling Pathways
The A1AR primarily couples to inhibitory G proteins of the Gi/o family. Activation of the receptor by an agonist initiates a cascade of intracellular events that ultimately modulate cellular function. Antagonist 6 is designed to block these signaling pathways by preventing adenosine from binding to the A1AR.
Canonical Gi/o-Mediated Pathway
The most well-characterized signaling pathway for A1AR involves the inhibition of adenylyl cyclase (AC). Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits AC activity. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. A decrease in cAMP subsequently reduces the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Kinetics and Affinity of A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of a myriad of physiological processes. Its activation by endogenous adenosine leads to inhibitory effects in various tissues, including the heart, central nervous system, and kidneys.[1][2][3] Consequently, A1AR has emerged as a promising therapeutic target for a range of conditions such as cardiac arrhythmias, heart failure, and neuropathic pain. The development of selective A1AR antagonists is a key area of research, with the binding kinetics and affinity of these compounds being paramount determinants of their therapeutic efficacy and safety profiles.
This technical guide provides a comprehensive overview of the binding characteristics of A1AR antagonists, with a specific focus on a representative compound, herein referred to as Antagonist 10b, a pyrazolo[3,4-d]pyridazine derivative.[4][5] We will delve into the quantitative data, detailed experimental protocols for determining binding parameters, and the underlying signaling pathways of the A1AR.
A1AR Antagonist Binding Kinetics and Affinity: A Quantitative Overview
The interaction of an antagonist with its receptor is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding the duration of action and the potential for off-target effects. Below is a summary of the binding data for Antagonist 10b and other selected A1AR antagonists.
Table 1: Binding Kinetics and Affinity of A1AR Antagonist 10b
| Parameter | Value | Method | Reference |
| K_on_ (Association Rate Constant) | 51.4 ± 0.26 x 10^5 M⁻¹ min⁻¹ | NanoBRET | |
| K_off_ (Dissociation Rate Constant) | 0.019 ± 0.003 min⁻¹ | NanoBRET | |
| pK_D_ (Equilibrium Dissociation Constant) | 7.46 ± 0.1 | NanoBRET | |
| Residence Time (RT) | 59.8 ± 12.7 min | NanoBRET | |
| pKi (Inhibition Constant) | 7.95 ± 0.09 | NanoBRET | |
| Affinity (nM) | 21 nM | Schild Analysis |
Table 2: Binding Affinities of Selected A1AR Antagonists
| Compound | K_i_ (nM) | Receptor Source | Radioligand | Reference |
| DPCPX | 0.13 | Intact Cardiocytes | [³H]CPX | |
| KW-3902 | < 10 | Human | Not Specified | |
| BG-9928 | < 10 | Human | Not Specified | |
| SLV-320 | < 10 | Human | Not Specified | |
| Compound 9c | High Affinity | Human | Not Specified |
Experimental Protocols
The determination of binding kinetics and affinity is reliant on robust and sensitive experimental methodologies. The two primary techniques discussed here are the NanoBRET-based kinetic analysis and the traditional radioligand binding assay.
NanoBRET (Bioluminescence Resonance Energy Transfer) Based Kinetic Analysis
This method allows for the real-time measurement of ligand binding in live cells, providing a more physiologically relevant assessment of binding kinetics.
Principle: NanoBRET is a proximity-based assay that measures energy transfer from a bioluminescent donor (NanoLuc® luciferase fused to the receptor) to a fluorescent acceptor (a fluorescently labeled ligand). The binding of the fluorescent ligand to the NanoLuc-tagged receptor brings the donor and acceptor into close proximity, resulting in a BRET signal.
Experimental Workflow:
-
Cell Line Generation: Establish a stable cell line (e.g., HEK293) expressing the A1AR fused to NanoLuc® luciferase (Nluc-A1AR).
-
Cell Plating: Seed the Nluc-A1AR expressing cells into 96-well plates.
-
Assay Preparation: Prior to the assay, wash the cells with a suitable buffer (e.g., PBS).
-
Kinetic Measurement of Fluorescent Ligand:
-
Add the NanoLuc substrate (e.g., furimazine) to the cells and incubate to allow the luminescent signal to stabilize.
-
Add varying concentrations of the fluorescent antagonist (e.g., CA200645) and monitor the BRET signal over time.
-
Determine non-specific binding in the presence of a high concentration of a non-fluorescent, high-affinity antagonist.
-
-
Kinetic Measurement of Unlabeled Antagonist (Competition Association Assay):
-
Pre-incubate the cells with the NanoLuc substrate.
-
Simultaneously add a fixed concentration of the fluorescent antagonist and varying concentrations of the unlabeled test antagonist (e.g., Antagonist 10b).
-
Monitor the BRET signal over time.
-
-
Data Analysis: Fit the kinetic data to appropriate models (e.g., "kinetics of competitive binding" in GraphPad Prism) to determine the association rate constant (K_on_) and dissociation rate constant (K_off_). The equilibrium dissociation constant (K_D_) can be calculated as K_off_ / K_on_, and the residence time as 1 / K_off_.
NanoBRET Experimental Workflow
Radioligand Binding Assay
This is a traditional and widely used method to determine the affinity of a ligand for its receptor.
Principle: This assay measures the binding of a radiolabeled ligand to a receptor preparation (e.g., cell membranes). The affinity of an unlabeled test compound is determined by its ability to compete with the radiolabeled ligand for binding to the receptor.
Experimental Workflow:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the A1AR in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a suitable assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective A1AR radioligand (e.g., [³H]DPCPX) and varying concentrations of the unlabeled antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.
-
Radioligand Binding Assay Workflow
A1 Adenosine Receptor Signaling Pathways
The A1AR primarily couples to inhibitory G proteins (G_i_ and G_o_) to exert its effects. Upon activation by an agonist, the G protein dissociates into its α and βγ subunits, which then modulate various downstream effectors. Antagonists block this activation.
Key Signaling Cascades:
-
Inhibition of Adenylyl Cyclase: The Gα_i_ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).
-
Modulation of Phospholipase C: In some cellular contexts, the βγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Regulation of Ion Channels:
-
The βγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.
-
The A1AR can inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.
-
A1AR Signaling Pathways
Conclusion
The comprehensive characterization of the binding kinetics and affinity of A1AR antagonists is indispensable for the rational design and development of novel therapeutics. The integration of advanced techniques like NanoBRET with traditional radioligand binding assays provides a robust framework for elucidating the intricate interactions between antagonists and the A1AR in a physiologically relevant context. A thorough understanding of these binding parameters, in conjunction with knowledge of the downstream signaling pathways, will undoubtedly accelerate the discovery of potent, selective, and effective A1AR-targeted drugs.
References
- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Core Chemical Properties and Stability Profile of A1AR Antagonist 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention in cardiovascular, neurological, and renal diseases. A1AR antagonist 6, also identified as compound 15, is a potent and selective antagonist of the A1AR. This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound, offering detailed experimental protocols and data presentation to support further research and development. While specific experimental data for some properties of this compound are not publicly available, this guide presents standardized methodologies for their determination, using this compound as a representative example for a novel A1AR antagonist.
Chemical and Pharmacological Profile of this compound
This compound is a small molecule with the chemical formula C₁₇H₁₅N₃O₂ and a molecular weight of 293.32 g/mol . Its chemical structure is 2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, and it is assigned the CAS number 329693-22-3.
Pharmacological Data
The primary pharmacological activity of this compound is its potent and selective inhibition of the A1 adenosine receptor. The key inhibitory constants are summarized in the table below.[1][2][3]
| Parameter | Value | Description |
| pKi | 7.13 | The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the A1AR. |
| pIC50 | 6.38 | The negative logarithm of the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit 50% of the receptor's activity. |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following table outlines the key physicochemical parameters for a typical A1AR antagonist. While the specific values for this compound are not published, the subsequent sections provide detailed protocols for their experimental determination.
| Property | Value | Method of Determination |
| pKa | Data not available | Potentiometric Titration or UV-metric Titration |
| LogP | Data not available | Shake-Flask Method or HPLC |
| Aqueous Solubility | Data not available | Equilibrium Solubility Method |
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, storage conditions, and formulation. Stability testing is performed under various environmental conditions to assess the degradation pathways and kinetics.
| Condition | Duration | Observations |
| Long-term (25°C/60% RH) | Data not available | To be determined |
| Accelerated (40°C/75% RH) | Data not available | To be determined |
| Photostability | Data not available | To be determined |
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a final concentration of approximately 1 mg/mL.
-
Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl) and potassium hydroxide (KOH) at a constant temperature (e.g., 25°C).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode throughout the titration.
-
Analysis: The pKa is determined from the inflection point of the titration curve, where the compound is 50% ionized. Specialized software is used for accurate calculation.[4][5]
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of the lipophilicity of a compound.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known concentration of this compound is dissolved in the aqueous phase. An equal volume of the n-octanol phase is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Stability Testing (ICH Guidelines)
Stability testing is conducted according to the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Sample Storage: Samples of this compound are stored in controlled environmental chambers under long-term (25°C/60% relative humidity), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions. Photostability is assessed by exposing the sample to a defined light source.
-
Time Points: Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).
-
Analysis: At each time point, the samples are analyzed for appearance, assay (potency), degradation products, and other relevant physical and chemical properties using a validated stability-indicating HPLC method.
-
Data Evaluation: The data is evaluated to determine the rate of degradation and to establish a re-test period or shelf life for the drug substance.
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
Activation of the A1AR by an agonist initiates a signaling cascade through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels. An antagonist, such as this compound, blocks this pathway by preventing agonist binding.
Caption: this compound blocks the Gαi/o-coupled signaling pathway.
Experimental Workflow for Determining pKi
The inhibition constant (Ki) is determined through competitive radioligand binding assays.
Caption: Workflow for determining the Ki of this compound.
Logical Relationship of Physicochemical Properties and Stability
The interplay between physicochemical properties and chemical stability is crucial for drug development.
Caption: Interrelationship of key properties for drug development.
This compound is a potent and selective inhibitor of the A1 adenosine receptor. This technical guide has provided a framework for understanding and evaluating its core chemical properties and stability. The detailed experimental protocols for determining pKa, LogP, and chemical stability offer a clear path for the comprehensive characterization of this and other novel A1AR antagonists. A thorough understanding of these parameters is essential for advancing promising candidates through the drug development pipeline.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. sciforschenonline.org [sciforschenonline.org]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The A1 Adenosine Receptor Antagonist DPCPX: A Technical Guide for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacology and experimental application of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective antagonist of the A1 adenosine receptor (A1AR). Given the pivotal role of A1AR in neuromodulation, its antagonists are valuable tools for investigating the pathophysiology of various central nervous system (CNS) disorders and for the development of novel therapeutic strategies.
Core Compound: DPCPX
DPCPX is a xanthine derivative that exhibits high affinity and selectivity for the A1AR, making it an invaluable research tool for dissecting A1AR-mediated signaling pathways in the CNS. Its ability to cross the blood-brain barrier allows for its use in both in vitro and in vivo studies.
Quantitative Data Presentation
The pharmacological profile of DPCPX is characterized by its high affinity for the human A1 adenosine receptor and its selectivity over other adenosine receptor subtypes.
| Parameter | Receptor Subtype | Value | Species | Assay Conditions | Reference |
| Ki | Human A1AR | 3.9 nM | Human | Radioligand Binding Assay | [1][2] |
| Human A2AAR | 130 nM | Human | Radioligand Binding Assay | [1][2] | |
| Human A2BAR | 50 nM | Human | Radioligand Binding Assay | [1] | |
| Human A3AR | 4000 nM | Human | Radioligand Binding Assay | ||
| Rat A1AR | 0.46 nM | Rat | [3H]-CHA binding to whole brain membranes | ||
| Selectivity (A2A/A1) | - | >700-fold | Rat | Functional Assay (Adenylate Cyclase) |
A1AR Signaling Pathways
Activation of the G protein-coupled A1AR by endogenous adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that modulate neuronal excitability and neurotransmitter release. In the context of CNS disorders, A1AR signaling is implicated in neuroinflammation and neurodegeneration.
Experimental Protocols
Radioligand Binding Assay for A1AR
This protocol is designed to determine the binding affinity of a test compound, such as DPCPX, for the A1 adenosine receptor.
Materials:
-
Radioligand: [³H]-DPCPX
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cells expressing A1AR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled A1AR ligand (e.g., 1 µM CPA - N⁶-Cyclopentyladenosine).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), [³H]-DPCPX (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound. For determining non-specific binding, add the non-labeled ligand instead of the test compound. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an A1AR antagonist like DPCPX to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human A1AR.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A1AR Agonist: e.g., CPA (N⁶-Cyclopentyladenosine).
-
Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
Procedure:
-
Cell Culture and Plating: Culture the A1AR-expressing cells to ~80-90% confluency and then plate them in a 96- or 384-well plate. Allow the cells to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of DPCPX in stimulation buffer for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the A1AR agonist (e.g., CPA at its EC80 concentration) and forskolin to all wells except the basal control. Incubate for an additional 15-30 minutes at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the DPCPX concentration. The data should show that DPCPX dose-dependently reverses the agonist-induced decrease in cAMP. Calculate the IC50 value of DPCPX from the resulting dose-response curve.
In Vivo Experimental Design for CNS Disorders
DPCPX has been utilized in various animal models of CNS disorders to investigate the role of A1AR.
Alzheimer's Disease Model
-
Animal Model: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, are commonly used. Age-matched wild-type littermates serve as controls.
-
Drug Administration: DPCPX can be administered via intraperitoneal (i.p.) injection or through drinking water. The dosage and duration of treatment will vary depending on the specific study design. For chronic studies, treatment may last for several weeks or months.
-
Behavioral Testing: A battery of behavioral tests can be employed to assess cognitive function, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze or T-maze: To assess spatial working memory.
-
Novel Object Recognition Test: To measure recognition memory.
-
-
Biochemical and Histological Analysis: Following the behavioral testing, brain tissue is collected for analysis of Alzheimer's-related pathologies, such as amyloid-beta plaque load, tau phosphorylation, and neuroinflammation (e.g., microgliosis and astrocytosis).
Parkinson's Disease Model
-
Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model of Parkinson's disease.
-
Drug Administration: DPCPX is typically administered i.p. daily, starting before and continuing during and after MPTP treatment. A typical dose might be 5 mg/kg/day.
-
Behavioral Assessment: Motor function is assessed using tests such as:
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior.
-
Pole Test: To assess bradykinesia.
-
-
Neurochemical and Immunohistochemical Analysis: After the study, brain tissue (specifically the striatum and substantia nigra) is analyzed for dopamine levels and the number of dopaminergic neurons (e.g., by tyrosine hydroxylase staining).
Conclusion
DPCPX is a powerful and selective tool for investigating the role of the A1 adenosine receptor in the central nervous system. Its well-characterized pharmacological profile and its utility in a range of in vitro and in vivo experimental paradigms make it an essential compound for researchers in the field of CNS disorders. This guide provides a foundational understanding of its properties and application, serving as a valuable resource for the design and execution of future studies aimed at unraveling the complexities of A1AR signaling in health and disease.
References
A Technical Guide to A1AR Antagonist 6 and its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A1AR antagonist 6, a potent and selective inhibitor of the A1 adenosine receptor (A1AR). The document details its pharmacological properties, the downstream signaling pathways modulated by its antagonism, and the experimental methodologies used to characterize these effects.
Introduction to this compound
This compound is a significant molecule in the study of adenosine receptor function due to its high affinity and selectivity for the A1AR subtype. Adenosine, an endogenous nucleoside, plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1AR, in particular, is widely distributed throughout the body, including the brain, heart, and kidneys, and is involved in neurotransmission, cardiac function, and renal physiology. Antagonism of this receptor holds therapeutic potential for various conditions.
Pharmacological Profile of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays, providing key insights into its potency and selectivity. These parameters are crucial for its application as a research tool and for any potential therapeutic development.
| Parameter | Value | Description |
| pKi | 7.13 | The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the A1AR. A higher pKi value corresponds to a higher binding affinity. |
| pIC50 | 6.38 | The negative logarithm of the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit 50% of the A1AR's activity in a functional assay. |
Downstream Signaling Pathways of A1AR Antagonism
The A1 adenosine receptor primarily couples to inhibitory G proteins of the Gαi/o family. Antagonism of A1AR by compounds like this compound blocks the downstream signaling cascades typically initiated by adenosine binding. This blockade leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Beyond the canonical Gαi/o-cAMP pathway, A1AR signaling can also modulate other intracellular pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The antagonism of A1AR can therefore prevent the adenosine-mediated modulation of these pathways.
Canonical Gαi/o-cAMP Signaling Pathway
The primary mechanism of action for A1AR is the inhibition of adenylyl cyclase. This compound, by blocking this receptor, prevents this inhibition, leading to an increase in cAMP production.
Figure 1. This compound blocks the canonical Gαi/o-cAMP pathway.
MAPK/ERK Signaling Pathway
A1AR activation can also influence the MAPK/ERK pathway. By blocking the A1AR, this compound can prevent the downstream effects of adenosine on ERK1/2 phosphorylation, which is a key step in this signaling cascade.
Figure 2. A1AR antagonism can modulate the MAPK/ERK signaling pathway.
Experimental Protocols
The characterization of this compound and its effects on downstream signaling pathways involves a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the A1AR.
Objective: To measure the displacement of a radiolabeled A1AR antagonist by this compound.
Materials:
-
Cell membranes expressing A1AR
-
Radiolabeled A1AR antagonist (e.g., [3H]DPCPX)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of this compound.
Materials:
-
Cells expressing A1AR
-
A1AR agonist (e.g., Adenosine)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an A1AR agonist in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to assess the effect of this compound on the A1AR-mediated modulation of ERK1/2 phosphorylation.
Objective: To determine if this compound can block agonist-induced changes in ERK1/2 phosphorylation.
Materials:
-
Cells expressing A1AR
-
A1AR agonist
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with this compound for a specified duration.
-
Stimulate the cells with an A1AR agonist for a time known to induce ERK1/2 phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK1/2.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a novel A1AR antagonist.
Figure 3. A typical experimental workflow for A1AR antagonist characterization.
Conclusion
This compound is a valuable tool for investigating the physiological and pathophysiological roles of the A1 adenosine receptor. Its high potency and selectivity make it suitable for in vitro studies aimed at elucidating the downstream signaling consequences of A1AR blockade. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this and other A1AR antagonists, facilitating further research into their therapeutic potential.
The Physiological Effects of the A1 Adenosine Receptor Antagonist DPCPX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective antagonist of the A1 adenosine receptor (A1AR). This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to A1AR and the Role of DPCPX
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) widely distributed throughout the human body, with high expression in the brain, heart, and kidneys.[1] It is activated by the endogenous nucleoside adenosine. The activation of A1AR is primarily coupled through inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade results in a variety of physiological responses, including a reduction in heart rate, neurotransmitter release modulation, and regulation of renal blood flow and glomerular filtration.
DPCPX is a xanthine derivative that acts as a highly potent and selective competitive antagonist at the A1AR. Its high affinity for the A1AR over other adenosine receptor subtypes makes it a valuable tool for elucidating the physiological roles of A1AR and a potential therapeutic agent for conditions where A1AR activity is dysregulated.
Quantitative Data on DPCPX
The following tables summarize the key quantitative parameters of DPCPX, including its binding affinity for various adenosine receptor subtypes and its observed physiological effects in preclinical models.
Table 1: Binding Affinity of DPCPX for Adenosine Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) |
| A1 | Human | - | 3.9[4] |
| A2A | Human | - | 130 |
| A2B | Human | - | 50 |
| A3 | Human | - | 4000 |
| A1 | Rat | Whole Brain Membranes | 0.46 |
| A1 | Rat | Fat Cells | 0.45 |
| A2 | Human | Platelets | 330 |
Table 2: In Vitro and In Vivo Physiological Effects of DPCPX
| Physiological System | Model | Effect | Dosage/Concentration |
| Renal | Newborn Rabbits (Normoxia) | Increased diuresis (+44%) and GFR (+19%) | Infusion |
| Renal | Newborn Rabbits (Normoxia) | Decreased renal blood flow (-22%) and increased renal vascular resistance (+37%) | Infusion |
| Renal | Newborn Rabbits (Hypoxemia) | Hindered the decrease in GFR and diuresis | Infusion |
| Renal | Rats | Dose-related increases in urine volume and urinary sodium, potassium, and chloride excretion | 0.1, 0.3, 1.0 mg/kg i.v. |
| Cardiovascular | Anesthetized Rats | Blocked adenosine-induced antiarrhythmic effects | 5 µg/kg i.v. |
| Cardiovascular | Mice | Prevented bradycardia after systemic adenosine bolus injection | 1 mg/kg i.p. |
| Central Nervous System | Mice | Antidepressant-like activity in forced swim test and tail suspension test | 2 and 4 mg/kg |
| Central Nervous System | Mice | Ameliorated motor and memory deficits after brain ischemia | 0.1 mg/kg i.p. daily |
| Oncology | Renal Cell Carcinoma (in vitro) | Inhibited cell proliferation with IC50 values of 43.0±4.1µM (786-O cells) and 51.8±4.7µM (ACHN cells) | 10µM and higher |
Experimental Protocols
This section details common methodologies used to investigate the physiological effects of DPCPX.
Radioligand Binding Assay for A1AR
This protocol is used to determine the binding affinity of DPCPX for the A1 adenosine receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing A1AR are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For competition binding assays, a fixed concentration of a radiolabeled A1AR ligand (e.g., [3H]-DPCPX) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled DPCPX.
-
The incubation is carried out at a specific temperature (e.g., 27°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of DPCPX that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Study of Cardiovascular Effects in Mice
This protocol describes a typical in vivo experiment to assess the effect of DPCPX on cardiovascular parameters.
1. Animal Preparation:
-
Adult male mice are used for the study.
-
Animals are anesthetized, and a catheter is inserted into the common carotid artery for blood pressure and heart rate measurements.
2. Drug Administration:
-
DPCPX is dissolved in a suitable vehicle (e.g., ethanol stock solution diluted in saline).
-
A specific dose of DPCPX (e.g., 1 mg/kg) is administered via intraperitoneal (i.p.) injection 30 minutes prior to the experimental procedure.
3. Experimental Procedure:
-
A baseline recording of mean arterial blood pressure and heart rate is obtained.
-
An A1AR agonist, such as adenosine, is administered intravenously at various doses.
-
The changes in heart rate and blood pressure are continuously monitored and recorded.
4. Data Analysis:
-
The relative changes in heart rate and mean arterial pressure from baseline are calculated for each dose of adenosine in both vehicle- and DPCPX-treated groups.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the effect of DPCPX.
Visualizations
A1 Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the A1 adenosine receptor and its inhibition by DPCPX.
References
Methodological & Application
Application Notes and Protocols for A1AR Antagonist 6 (DPCPX) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the selective Adenosine A1 Receptor (A1AR) antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), in cell culture experiments. DPCPX, herein referred to as A1AR Antagonist 6, is a potent and selective antagonist for the human A1 adenosine receptor, making it a valuable tool for studying A1AR signaling and for screening potential therapeutic compounds.[1][2]
Compound Information: this compound (DPCPX)
DPCPX is a xanthine derivative that acts as a highly selective antagonist of the Adenosine A1 receptor.[3] It is a blood-brain barrier permeable compound, making it suitable for both in vitro and in vivo studies.[3]
Table 1: Physicochemical Properties of this compound (DPCPX)
| Property | Value | Reference |
| Molecular Weight | 304.39 g/mol | [1] |
| Molecular Formula | C₁₆H₂₄N₄O₂ | |
| Appearance | White to off-white solid | |
| CAS Number | 102146-07-6 | |
| Purity | ≥98% (HPLC) |
Table 2: Solubility of this compound (DPCPX)
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥13.57 mg/mL | Sonication or gentle warming may be required. | |
| Ethanol | ≥8.16 mg/mL | Gentle warming may be required. | |
| Water | Insoluble |
Table 3: Binding Affinity (Ki) of this compound (DPCPX) for Human Adenosine Receptors
| Receptor | Ki (nM) | Reference |
| A1 | 3.9 | |
| A2A | 130 | |
| A2B | 50 (human), 1000 (rat) | |
| A3 | 4000 |
A1AR Signaling Pathway
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of A1AR by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can modulate ion channel activity and other signaling pathways. This compound (DPCPX) blocks these effects by preventing adenosine from binding to the receptor.
Experimental Protocols
Preparation of this compound (DPCPX) Stock Solution
Materials:
-
This compound (DPCPX) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of DPCPX by dissolving 3.04 mg of the compound in 1 mL of DMSO.
-
Gentle warming and vortexing or sonication may be necessary to fully dissolve the compound.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.
Note: For cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is recommended to perform a vehicle control (DMSO alone) in all experiments.
General Cell Culture
Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
cAMP Accumulation Assay (Antagonist Mode)
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing A1AR (e.g., CHO-K1 or HEK293-T cells)
-
This compound (DPCPX)
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (DPCPX) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add a fixed concentration of an A1AR agonist (e.g., CPA) along with forskolin to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
Cell Viability/Proliferation (MTT) Assay
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound (DPCPX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (DPCPX) or vehicle.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Intracellular Calcium Mobilization Assay
This assay is used to determine if A1AR antagonism affects intracellular calcium levels, typically in cells where A1AR activation is coupled to calcium signaling pathways.
Materials:
-
Cells expressing A1AR
-
This compound (DPCPX)
-
A1AR agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Measure the baseline fluorescence.
-
Inject various concentrations of this compound (DPCPX) or vehicle and incubate for a short period.
-
Inject an A1AR agonist and immediately measure the change in fluorescence in real-time.
Data Analysis and Interpretation
For each assay, data should be normalized to the vehicle control. For antagonist studies, IC₅₀ values can be determined by fitting the concentration-response data to a four-parameter logistic equation. For cell viability assays, results can be expressed as a percentage of the control.
Disclaimer: These protocols provide a general guideline. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. All products should be handled by qualified personnel trained in laboratory procedures. This product is for research use only.
References
Application Notes and Protocols for In Vivo Administration of A1AR Antagonists in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific designation "A1AR antagonist 6" was not identified in the reviewed scientific literature. The following application notes and protocols are based on commonly studied A1 adenosine receptor (A1AR) antagonists, such as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and 8-cyclopentyl-1,3-dipropylxanthine (CPX), and are intended to serve as a comprehensive guide for the in vivo administration of A1AR antagonists in mice.
Introduction
Adenosine A1 receptors (A1ARs) are G protein-coupled receptors that play a crucial role in regulating a wide range of physiological processes in the central nervous system and peripheral tissues.[1][2] Activation of A1ARs, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[2] In vivo administration of A1AR antagonists is a key methodology for investigating the physiological roles of A1ARs and for evaluating the therapeutic potential of targeting this receptor in various disease models.
Preclinical studies in mice have explored the use of A1AR antagonists in conditions such as neurodegenerative diseases, ischemic stroke, and seizures.[3][4] These antagonists have been shown to modulate neuronal excitability, inflammation, and cellular proliferation, highlighting their potential as therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving the administration of A1AR antagonists in mice.
Table 1: In Vivo Dosing and Administration of A1AR Antagonists in Mice
| Antagonist | Mouse Strain | Dose Range | Administration Route | Dosing Regimen | Vehicle | Reference |
| DPCPX | C57BL/6 | 0.1 mg/kg | Intraperitoneal (i.p.) | Once daily | PBS 1X | |
| CPX | C57BL/6 | 1.0 mg/kg | Intraperitoneal (i.p.) | Once daily for 9 days | 20:80 Alkamuls EL-620:Saline | |
| CPX | C57BL/6 | 0.2, 0.5, 1.0 mg/kg | Intraperitoneal (i.p.) | Once daily for 9 days | 20:80 Alkamuls EL-620:Phosphate buffered saline | |
| XAC | Not specified | ≤ 1.0 mg/kg | Intravenous (i.v.) bolus | Single dose | Not specified | |
| Caffeine | Not specified | Not specified | Intraperitoneal (i.p.) | Single dose | Not specified | |
| PACPX | Not specified | 250 nmol/kg | Intraperitoneal (i.p.) | Once daily for 6 or 20 days | Not specified |
Table 2: Reported In Vivo Effects of A1AR Antagonists in Mouse Models
| Antagonist | Mouse Model | Key Findings | Reference |
| DPCPX | Ischemic Stroke (MCAO) | Improved motor and memory deficits, enhanced neurogenesis, and reduced astrocytic differentiation. | |
| CPX | NMDA-induced Seizures | Chronic exposure completely eliminated clonic/tonic episodes and reduced mortality. | |
| CPX | Morris Water Maze | Minimal effect on spatial memory acquisition at doses up to 1.0 mg/kg. | |
| XAC | Cardiovascular | Potent, A1-selective antagonism of adenosine-induced bradycardia. | |
| Caffeine | NMDA-induced Seizures | Chronic administration offered significant protection against seizures. | |
| PACPX | Brain Receptor Binding | Chronic treatment shifted A1 low-affinity receptors to a high-affinity state. |
Experimental Protocols
Preparation and Administration of A1AR Antagonists
This protocol provides a general guideline for the preparation and intraperitoneal administration of A1AR antagonists in mice, based on commonly used methods.
Materials:
-
A1AR antagonist (e.g., DPCPX, CPX)
-
Vehicle (e.g., Phosphate Buffered Saline (PBS), Saline, Alkamuls EL-620)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Drug Preparation:
-
Calculate the required amount of the A1AR antagonist based on the desired dose and the number and weight of the mice.
-
Weigh the antagonist accurately using an analytical balance.
-
For antagonists soluble in aqueous solutions (like PBS or saline), dissolve the compound directly in the vehicle. Vortex thoroughly to ensure complete dissolution.
-
For antagonists with poor water solubility, a vehicle containing a solubilizing agent may be necessary. For example, a mixture of Alkamuls EL-620 and saline (e.g., 20:80 v/v) has been used. In this case, first, dissolve the antagonist in the solubilizing agent and then add the saline, vortexing at each step. Sonication can be used to aid dissolution.
-
Prepare a fresh solution for each day of administration.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse.
-
Position the mouse on its back.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs.
-
Insert the sterile 25-gauge needle at a shallow angle into the peritoneal cavity.
-
Slowly inject the prepared drug solution. The injection volume is typically around 0.15 mL for a 30g mouse.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
-
Experimental Model: Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes a common model to study the effects of A1AR antagonists on stroke recovery.
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mice using an appropriate anesthetic agent. Administer perioperative and postoperative analgesia (e.g., buprenorphine at 0.1 mg/kg, subcutaneous) to manage pain.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.
-
Reperfusion: After a defined occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion of the blood vessel.
-
Drug Administration: Begin the administration of the A1AR antagonist (e.g., DPCPX 0.1 mg/kg, i.p.) once daily, starting from the day of MCAO until euthanasia. A control group should receive vehicle injections.
-
Post-operative Care: Provide supportive care, including hydration with subcutaneous saline and a wet diet to facilitate feeding for the first 72 hours post-surgery.
-
Behavioral and Neurological Assessment: Perform a battery of behavioral tests (e.g., novel object recognition for memory, cylinder test for motor function) at specified time points post-ischemia to assess functional recovery.
-
Immunohistochemistry and Molecular Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for immunohistochemical analysis of neurogenesis (e.g., BrdU, DCX staining), astrocytic differentiation (e.g., GFAP staining), and other relevant markers.
Visualizations
Signaling Pathway of A1 Adenosine Receptor
Caption: A1AR signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for In Vivo A1AR Antagonist Study
References
- 1. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic adenosine A1 receptor agonist and antagonist: effect on receptor density and N-methyl-D-aspartate induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A1AR Antagonist-6 in Cell Viability and Apoptosis Assays
Introduction
The Adenosine A1 receptor (A1AR), a G-protein coupled receptor, has been identified as a potential therapeutic target in oncology.[1][2] Overexpressed in various cancer cell lines, including breast cancer, A1AR is implicated in promoting cell proliferation and inhibiting apoptosis, thus contributing to tumor growth.[1][3] Antagonizing this receptor presents a promising strategy for cancer therapy. This application note details the use of a selective A1AR antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), in assessing its effects on cell viability and apoptosis in the MCF-7 human breast cancer cell line. The protocols provided herein describe the use of the MTT assay for cell viability and the Annexin V-FITC/PI assay for the detection of apoptosis.
Principle
A1AR antagonists, such as DPCPX, function by blocking the downstream signaling pathways initiated by adenosine binding to the A1 receptor. This inhibition can lead to a decrease in cell proliferation and the induction of programmed cell death, or apoptosis.[1] Cell viability can be quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.
Apoptosis is a distinct process of programmed cell death characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. The Annexin V-FITC/PI assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.
A1AR Signaling and Antagonist Action
The A1AR is typically coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, this coupling inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and can also stimulate phospholipase C (PLC). By blocking this receptor, an A1AR antagonist like DPCPX can disrupt these pro-survival signals, leading to the activation of pro-apoptotic pathways. In MCF-7 cells, treatment with DPCPX has been shown to upregulate the expression of the tumor suppressor protein p53 and initiator and executioner caspases (caspase-9, -8, and -3), ultimately leading to apoptosis.
Experimental Workflow
The overall experimental process involves culturing the target cells, treating them with the A1AR antagonist, and then performing the respective assays to measure cell viability and apoptosis.
Protocols
Materials and Reagents
-
MCF-7 cells (ATCC HTB-22)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
DPCPX (A1AR antagonist)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well and 24-well tissue culture plates
-
Microplate reader
-
Flow cytometer
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of DPCPX in complete medium. The final concentrations should range from 10 nM to 1000 nM. A vehicle control (DMSO) should also be included. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the different concentrations of DPCPX or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of antagonist that inhibits cell viability by 50%, can be determined from the dose-response curve.
Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 4 x 105 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with DPCPX at its predetermined IC50 concentration (e.g., 87 nM) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. FITC is detected in the FL1 channel and PI in the FL2 channel.
Data Presentation
The following tables summarize the expected quantitative data from the cell viability and apoptosis assays when treating MCF-7 cells with the A1AR antagonist DPCPX.
Table 1: Effect of DPCPX on MCF-7 Cell Viability (MTT Assay)
| Treatment Time | DPCPX Concentration (nM) | % Cell Viability (Mean ± SD) |
| 24 h | 0 (Control) | 100 ± 5.2 |
| 87 (IC50) | 50 ± 4.5 | |
| 48 h | 0 (Control) | 100 ± 6.1 |
| 87 (IC50) | 38 ± 3.9 | |
| 72 h | 0 (Control) | 100 ± 5.8 |
| 87 (IC50) | 25 ± 3.1 |
Data is hypothetical and based on trends reported in the literature.
Table 2: Effect of DPCPX on Apoptosis in MCF-7 Cells (Annexin V/PI Assay)
| Treatment Time | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| 24 h | 15.2 ± 1.8 | 5.1 ± 0.9 | 20.3 ± 2.7 |
| 48 h | 28.6 ± 2.5 | 10.3 ± 1.5 | 38.9 ± 4.0 |
| 72 h | 45.1 ± 3.3 | 20.2 ± 2.1 | 65.3 ± 5.4 |
Data is based on reported findings for DPCPX treatment at its IC50 concentration (87 nM).
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the efficacy of A1AR antagonists in reducing cell viability and inducing apoptosis in cancer cell lines. The A1AR antagonist DPCPX demonstrates a time- and dose-dependent cytotoxic and pro-apoptotic effect on MCF-7 cells, highlighting the potential of A1AR as a therapeutic target in breast cancer. These assays are fundamental tools for the preclinical assessment of novel A1AR-targeting compounds in drug development.
References
- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of agonist-antagonist interactions at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotection Studies Using A1AR Antagonist 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR) is a G-protein coupled receptor abundantly expressed in the central nervous system. Traditionally, activation of A1AR has been considered neuroprotective due to its role in reducing neuronal excitability and neurotransmitter release. However, emerging evidence suggests a more complex role for A1AR, with studies indicating that antagonism of this receptor may offer therapeutic benefits in certain neuropathological conditions, such as ischemic stroke.
This document provides detailed application notes and protocols for the use of A1AR antagonist 6 , a potent and selective inhibitor of A1AR, in neuroprotection studies. Due to the limited availability of neuroprotection-specific data for this compound, this guide will also leverage data and protocols from studies on the well-characterized A1AR antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) , as a comprehensive exemplar.
This compound: Compound Profile
This compound (also referred to as compound 15 in some literature) is a potent and selective antagonist of the A1 adenosine receptor[1][2].
| Parameter | Value | Reference |
| CAS Number | 329693-22-3 | [1] |
| Molecular Formula | C₁₇H₁₅N₃O₂ | [1] |
| pKi (human A1AR) | 7.13 | [1] |
| pIC50 | 6.38 |
Note: While the binding affinity and potency of this compound are established, specific in vitro and in vivo neuroprotection data for this compound are not extensively published. The following sections will utilize DPCPX as a representative A1AR antagonist for detailed protocols and data presentation.
A1AR Signaling Pathway and Mechanism of Action of Antagonists
A1ARs are coupled to inhibitory G-proteins (Gi/o). Upon activation by adenosine, they inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
A1AR antagonists, such as this compound and DPCPX, work by competitively blocking the binding of adenosine to the A1AR. This blockade prevents the downstream inhibitory signaling cascade, thereby increasing neuronal excitability and neurotransmitter release. In the context of neuroprotection, this mechanism is thought to be beneficial in specific scenarios, such as promoting neurogenesis after ischemic injury.
Quantitative Data Presentation
The following tables summarize quantitative data from neuroprotection studies using the A1AR antagonist DPCPX.
Table 1: In Vitro Neuroprotective Effects of DPCPX
| Cell Type | Insult | DPCPX Concentration | Outcome Measure | Result | Reference |
| PC12 Cells | Paraquat (850 µM) | 10 µM | Cell Viability (MTT assay) | Increased cell viability to ~125% of paraquat-treated control | |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 100 nM | Cellular Viability | Antagonized the neuroprotective effect of an agonist, indicating A1AR involvement |
Table 2: In Vivo Neuroprotective Effects of DPCPX in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Outcome Measure | Time Point | Result | p-value | Reference |
| MCAO + Vehicle | [¹⁸F]FLT Signal Uptake (%ID/cc) in SVZ | Day 8 | Baseline | - | |
| MCAO + DPCPX | [¹⁸F]FLT Signal Uptake (%ID/cc) in SVZ | Day 8 | Significant Increase | p < 0.05 | |
| MCAO + Vehicle | [¹⁸F]FLT Signal Uptake (%ID/cc) in Cortex | Day 8 | Baseline | - | |
| MCAO + DPCPX | [¹⁸F]FLT Signal Uptake (%ID/cc) in Cortex | Day 8 | Significant Increase | p < 0.01 | |
| MCAO + Vehicle | DCX⁺ cells in Infarct Area | Day 28 | Baseline | - | |
| MCAO + DPCPX | DCX⁺ cells in Infarct Area | Day 28 | Significant Increase | p < 0.05 | |
| MCAO + Vehicle | NeuN⁺ cells in Infarct Area | Day 28 | Baseline | - | |
| MCAO + DPCPX | NeuN⁺ cells in Infarct Area | Day 28 | Significant Increase | p < 0.05 | |
| MCAO + Vehicle | Cylinder Test (% impaired forelimb use) | Day 21 & 28 | Impaired | - | |
| MCAO + DPCPX | Cylinder Test (% impaired forelimb use) | Day 21 & 28 | Significant Improvement | p < 0.05 |
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Primary cortical neurons, SH-SY5Y neuroblastoma cells, or PC12 cells are commonly used.
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Induction of Neurotoxicity:
-
Excitotoxicity: Expose cells to glutamate (e.g., 50 µM for primary cortical neurons) for a specified duration.
-
Oxidative Stress: Treat cells with agents like H₂O₂ or paraquat.
-
Oxygen-Glucose Deprivation (OGD): Mimic ischemic conditions by incubating cells in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period, followed by reoxygenation in a normal medium.
-
2. Protocol for MTT Assay (Cell Viability)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DPCPX for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxic insult (e.g., glutamate, paraquat, or OGD).
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. Protocol for Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Follow steps 1-3 from the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as the percentage of LDH release compared to a positive control (fully lysed cells).
In Vivo Neuroprotection Studies
1. Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model of focal cerebral ischemia.
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.
-
Procedure:
-
Anesthetize the animal.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Introduce a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
2. A1AR Antagonist Treatment Protocol
-
Drug Preparation: Dissolve DPCPX in a suitable vehicle (e.g., saline with 5% DMSO).
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is common.
-
Dosage: A dose of 0.1 mg/kg once daily has been shown to be effective in mice.
-
Timing: Chronic treatment can be initiated from the day of MCAO until the end of the experiment.
-
3. Post-MCAO Assessment
-
Behavioral Tests:
-
Cylinder Test: Assesses forelimb use asymmetry.
-
Rotarod Test: Evaluates motor coordination and balance.
-
Pole Test: Measures motor coordination and bradykinesia.
-
Adhesive Removal Test: Assesses sensorimotor deficits.
-
-
Histological Analysis:
-
Infarct Volume Measurement: Use TTC (2,3,5-triphenyltetrazolium chloride) staining to visualize the infarct area.
-
Immunohistochemistry:
-
Neuronal Markers: Use antibodies against NeuN to identify mature neurons and assess neuronal loss.
-
Neurogenesis Markers: Use antibodies against BrdU and DCX to label proliferating cells and neuroblasts, respectively.
-
Glial Markers: Use antibodies against GFAP (astrocytes) and Iba1 (microglia) to assess gliosis and neuroinflammation.
-
-
Conclusion
This compound presents a promising tool for investigating the role of A1AR in neuroprotection. While specific neuroprotective data for this compound is still emerging, the provided protocols, using the well-established A1AR antagonist DPCPX as a template, offer a robust framework for researchers to design and execute meaningful in vitro and in vivo studies. The data suggests that A1AR antagonism, particularly in the context of ischemic stroke, may promote neurogenesis and functional recovery, highlighting a potential therapeutic avenue for neurodegenerative diseases.
References
- 1. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1AR Antagonists in Cardiovascular Disease Models
These application notes provide an overview of the role and application of Adenosine A1 receptor (A1AR) antagonists in preclinical models of cardiovascular disease. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for heart disease.
Introduction
The Adenosine A1 receptor (A1AR), a G-protein-coupled receptor, is abundantly expressed in the cardiovascular system and plays a crucial role in regulating heart rate, conduction, and vascular tone.[1] Its activation is generally associated with cardioprotective effects during ischemia; however, chronic activation can contribute to pathologies such as heart failure and fibrosis.[2][3] Consequently, A1AR antagonists have emerged as a promising therapeutic class for various cardiovascular conditions.[4][5] By blocking the inhibitory effects of adenosine, these antagonists can enhance cardiac output and mitigate disease progression. This document details the application of A1AR antagonists in models of myocardial fibrosis, arrhythmia, and myocardial infarction.
A1AR Signaling Pathway
Activation of A1AR by adenosine initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. This pathway also involves the modulation of potassium and calcium channels. The antagonism of A1AR blocks these downstream effects.
References
- 1. Problems and prospects for finding new pharmacological agents among adenosine receptor agonists, antagonists, or their allosteric modulators for the treatment of cardiovascular diseases [pbmc.ibmc.msk.ru]
- 2. Adenosine Receptor Subtypes and the Heart Failure Phenotype: Translating Lessons from Mice to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 5. What are A1R antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Electrophysiology Recording with an Adenosine A1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine is a critical neuromodulator in the central nervous system, primarily exerting inhibitory effects through the activation of adenosine A1 receptors (A1ARs). These G-protein coupled receptors are widely distributed throughout the brain and play a crucial role in regulating neuronal excitability and synaptic transmission.[1] A1ARs are tonically activated by endogenous adenosine, providing a constant brake on excitatory neurotransmission.[1][2] Antagonizing these receptors removes this inhibitory tone, leading to an increase in neuronal activity and synaptic strength. This makes A1AR antagonists valuable tools for studying synaptic plasticity, network oscillations, and for investigating their therapeutic potential in various neurological and psychiatric disorders.
This document provides detailed application notes and protocols for conducting electrophysiology experiments using a generic A1AR antagonist, referred to herein as "Antagonist 6," representing a selective A1 receptor antagonist. The methodologies described are applicable to commonly used selective A1AR antagonists such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).[3]
A1AR Signaling Pathway
Activation of A1ARs is coupled to inhibitory G-proteins (Gi/o), which trigger a signaling cascade leading to neuronal inhibition.[4] Key downstream effects include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) and protein kinase A (PKA) activity. Additionally, A1AR activation can modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions result in membrane hyperpolarization and a reduction in neurotransmitter release.
An A1AR antagonist blocks the binding of endogenous adenosine to the receptor, thereby preventing these inhibitory downstream effects.
Data Presentation: Expected Effects of A1AR Antagonist "6"
The application of an A1AR antagonist is expected to produce quantifiable changes in neuronal and synaptic properties. The following tables summarize the anticipated effects based on published literature for selective A1AR antagonists.
Table 1: Effects of A1AR Antagonist on Synaptic Transmission
| Parameter | Expected Change with Antagonist "6" | Typical Magnitude | Brain Region Examples | Reference |
| Evoked EPSC/EPSP Amplitude | Increase | 20-200% | Hippocampus (CA1, CA2, CA3), Basolateral Amygdala | |
| Paired-Pulse Ratio (PPR) | Decrease | 10-50% | Hippocampus, Basolateral Amygdala | |
| Miniature EPSC (mEPSC) Frequency | No significant change (typically) | <10% | Basolateral Amygdala | |
| Miniature EPSC (mEPSC) Amplitude | No significant change | <5% | Hippocampus, Basolateral Amygdala | |
| Field EPSP (fEPSP) Slope | Increase | 20-150% | Hippocampus (CA1) | |
| Population Spike Amplitude | Increase | 50-300% | Hippocampus (CA1) |
Table 2: Effects of A1AR Antagonist on Intrinsic Neuronal Properties
| Parameter | Expected Change with Antagonist "6" | Typical Magnitude | Brain Region Examples | Reference |
| Resting Membrane Potential | Slight Depolarization or No Change | 0-5 mV | Hippocampus | |
| Input Resistance | No significant change | <10% | Hippocampus | |
| Action Potential Firing Rate | Increase (in spontaneously active neurons) | Variable | Cerebellum |
Experimental Protocols
The following are detailed protocols for performing in vitro slice electrophysiology to investigate the effects of A1AR Antagonist "6".
Protocol 1: Preparation of Acute Brain Slices
-
Animal Anesthesia and Euthanasia: Anesthetize a rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with isoflurane and decapitate, following institutionally approved animal care and use protocols.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A typical slicing solution contains (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Slicing: Glue the brain to the stage of a vibratome (e.g., Leica VT1200S) and submerge it in the ice-cold, oxygenated slicing solution. Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus).
-
Recovery: Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C, continuously bubbled with 95% O2 / 5% CO2. A standard aCSF contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. Allow slices to recover for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and an infrared camera. Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or near-physiological temperature (30-32°C).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. A typical internal solution for voltage-clamp recordings of excitatory currents contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
Cell Targeting and Sealing: Under visual guidance, approach a neuron in the target region (e.g., a CA1 pyramidal neuron). Apply positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition:
-
Voltage-Clamp: Clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Current-Clamp: Record the resting membrane potential and inject current steps to assess intrinsic excitability.
-
-
Stimulation: Place a bipolar stimulating electrode (e.g., tungsten or platinum-iridium) in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal cells).
-
Baseline Recording: Record stable baseline synaptic responses (e.g., evoked EPSCs) for at least 10-15 minutes before drug application.
-
Antagonist Application: Bath-apply "Antagonist 6" at the desired concentration (e.g., 100 nM for DPCPX) dissolved in aCSF. Record the effects for 20-30 minutes or until a stable state is reached.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the antagonist's effects.
Protocol 3: Field Potential Recording
-
Slice and Electrode Placement: Prepare and maintain the slice as described above. Place a stimulating electrode as in Protocol 2. Place a recording electrode (a glass pipette filled with aCSF) in the dendritic or somatic layer of the target neuron population (e.g., stratum radiatum for fEPSPs or stratum pyramidale for population spikes in CA1).
-
Input-Output Curve: Determine the relationship between stimulation intensity and response amplitude to select a stimulation strength that elicits a response approximately 40-50% of the maximum.
-
Baseline and Drug Application: Record stable baseline field potentials for 15-20 minutes. Bath-apply "Antagonist 6" and record the subsequent changes in the fEPSP slope and/or population spike amplitude.
Experimental Workflow and Data Analysis
The overall workflow involves slice preparation, electrophysiological recording during baseline and drug application, followed by data analysis to quantify the effects of the A1AR antagonist.
Data Analysis:
-
Synaptic Responses: Measure the amplitude of EPSCs or the slope of fEPSPs. Normalize the data from the drug application period to the average of the baseline period.
-
Paired-Pulse Ratio (PPR): Deliver two closely spaced stimuli (e.g., 50 ms interval) and calculate the ratio of the second response amplitude to the first (PPR = P2/P1). A decrease in PPR suggests a presynaptic mechanism of action (i.e., increased release probability).
-
Statistical Analysis: Use appropriate statistical tests to determine significance. For comparing baseline to drug conditions, a paired t-test is suitable. For multiple conditions, use ANOVA. A p-value of <0.05 is typically considered statistically significant.
Conclusion
A1AR antagonists are powerful pharmacological tools for enhancing neuronal excitability and synaptic transmission by blocking the tonic inhibitory action of endogenous adenosine. The protocols and expected outcomes detailed in this document provide a comprehensive guide for researchers utilizing these compounds in electrophysiological studies. By carefully following these methodologies, investigators can effectively probe the role of A1AR signaling in various neural circuits and its implications for brain function and disease.
References
- 1. Adenosine A1 receptor antagonist-induced facilitation of postsynaptic AMPA currents in pyramidal neurons of the rat hippocampal CA2 area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presynaptic adenosine A1 receptors modulate excitatory transmission in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 Receptors Reduce Release from Excitatory But Not Inhibitory Synaptic Inputs onto Lateral Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for A1 Adenosine Receptor (A1AR) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it a significant target for drug discovery.[1] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors.[2][3][4] These assays provide quantitative data on receptor density (Bmax) and the affinity of ligands (Kd for radioligands and Ki for unlabeled compounds).[2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a novel A1AR antagonist, designated as "Antagonist 6".
The principle of a competitive binding assay involves the competition between a radiolabeled ligand (at a fixed concentration) and an unlabeled test compound (at varying concentrations) for binding to the target receptor. By measuring the displacement of the radioligand by the test compound, the inhibitory constant (Ki) of the test compound can be determined. This value is a measure of its affinity for the receptor.
Signaling Pathway of A1AR Antagonism
The A1 adenosine receptor, upon activation by its endogenous agonist adenosine, couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An A1AR antagonist, such as Antagonist 6, blocks the binding of adenosine to the receptor, thereby preventing this downstream signaling cascade.
Caption: A1AR antagonist signaling pathway.
Experimental Workflow
The experimental workflow for the A1AR antagonist radioligand binding assay involves several key steps, from membrane preparation to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for the radioligand binding assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| A1AR Membrane Preparation | Eurofins DiscoverX | ChemiSCREEN™ A1 Adenosine Receptor Membrane Preparation |
| [³H]DPCPX (Radioligand) | PerkinElmer | NET974 |
| DPCPX (Unlabeled) | Sigma-Aldrich | C102 |
| Antagonist 6 | - | - |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) | - | - |
| Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4) | - | - |
| Scintillation Cocktail | PerkinElmer | Ultima Gold™ |
| 96-well Plates | Corning | 3590 |
| Glass Fiber Filters | MilliporeSigma | GFB |
| Harvester | PerkinElmer | FilterMate™ Harvester |
| Scintillation Counter | Beckman Coulter | LS 6500 |
Experimental Protocol
This protocol is designed for a 96-well plate format.
Preparation of Reagents
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4 at room temperature.
-
Radioligand Working Solution: Dilute the [³H]DPCPX stock solution in assay buffer to a final concentration of 2 nM (approximately equal to its Kd for A1AR).
-
Antagonist 6 Serial Dilutions: Prepare a stock solution of Antagonist 6 in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific Binding (NSB) Control: Prepare a solution of unlabeled DPCPX at a high concentration (e.g., 10 µM) in assay buffer. This concentration should be at least 100-fold higher than the Kd of the radioligand to saturate all specific binding sites.
Assay Procedure
-
Thaw A1AR Membranes: On the day of the assay, thaw the A1AR membrane preparation on ice. Homogenize the membranes by gentle vortexing or pipetting. Dilute the membranes in assay buffer to a final protein concentration of 5-10 µ g/well .
-
Plate Setup: Add the following components to each well of a 96-well plate in the order listed:
-
Total Binding (TB): 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled DPCPX.
-
Competition: 50 µL of each concentration of Antagonist 6.
-
-
Add Radioligand: Add 50 µL of the 2 nM [³H]DPCPX working solution to all wells.
-
Add Membranes: Add 100 µL of the diluted A1AR membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
Separation of Bound and Free Radioligand
-
Pre-soak Filters: Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filter mat using a cell harvester.
-
Washing: Wash each well and the filter 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter mat under a lamp or in a low-temperature oven.
Detection
-
Add Scintillation Cocktail: Place the dried filter mat in a scintillation vial or a sample bag and add an appropriate volume of scintillation cocktail.
-
Counting: Measure the radioactivity (in counts per minute, CPM) of each filter spot using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of Antagonist 6. The percentage of specific binding at each concentration of the antagonist is calculated as:
-
% Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., using GraphPad Prism) to fit the competition curve to a one-site fit model and determine the IC50 value. The IC50 is the concentration of Antagonist 6 that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
The quantitative data from the radioligand binding assay should be summarized in a clear and organized manner.
Table 1: Raw Data from Scintillation Counting (Example)
| Well Type | [Antagonist 6] (M) | Replicate 1 (CPM) | Replicate 2 (CPM) | Average (CPM) |
| Total Binding | 0 | 5000 | 5100 | 5050 |
| Non-specific Binding | 0 | 200 | 210 | 205 |
| Competition | 1.00E-10 | 4950 | 5000 | 4975 |
| Competition | 1.00E-09 | 4500 | 4600 | 4550 |
| Competition | 1.00E-08 | 2800 | 2900 | 2850 |
| Competition | 1.00E-07 | 800 | 850 | 825 |
| Competition | 1.00E-06 | 300 | 310 | 305 |
| Competition | 1.00E-05 | 210 | 220 | 215 |
Table 2: Calculated Binding Parameters for Antagonist 6
| Parameter | Value |
| Radioligand ([³H]DPCPX) Concentration | 1 nM |
| Kd of [³H]DPCPX | 1.2 nM |
| IC50 of Antagonist 6 | 5.5 nM |
| Ki of Antagonist 6 | 2.5 nM |
Conclusion
This application note provides a comprehensive and detailed protocol for determining the binding affinity of a novel antagonist for the A1 adenosine receptor using a competitive radioligand binding assay. By following this protocol, researchers can obtain robust and reproducible data essential for the characterization and development of new therapeutic agents targeting the A1AR. It is important to note that each new assay should be optimized for the specific receptor preparation and ligands being used.
References
Preparing Stock and Working Solutions of A1AR Antagonist 6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of A1AR antagonist 6, a potent and selective antagonist of the A1 adenosine receptor (A1AR). Accurate solution preparation is critical for obtaining reliable and reproducible results in experimental assays.
Compound Information
This compound, also identified as compound 15 in some literature, is a key tool for studying the physiological and pathological roles of the A1 adenosine receptor.
| Property | Value |
| Synonyms | Compound 15 |
| CAS Number | 329693-22-3 |
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| pIC50 | 6.38[1][2] |
| pKi (human A1AR) | 7.13[1][2] |
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE), including lab coat, gloves, and safety glasses
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to various working concentrations.
Procedure:
-
Equilibrate: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.93 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 293.32 g/mol = 0.00293 g = 2.93 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 2.93 mg of the compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Based on general handling procedures for similar compounds, stock solutions in DMSO are typically stable for extended periods when stored properly.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium suitable for the specific experimental assay. It is recommended to prepare working solutions fresh for each experiment.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final working concentration. For example, to prepare a 10 µM working solution, you can dilute the 10 mM stock solution 1:1000 in your experimental buffer or medium.
-
Example Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of the experimental buffer.
-
-
Mixing: Gently vortex or pipette the working solution to ensure homogeneity.
-
Use: Use the freshly prepared working solution in your experiment immediately. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
The following table summarizes typical experimental concentrations of this compound reported in the literature. These values can serve as a starting point for designing new experiments.
| Assay Type | Cell Line | Concentration Range | Notable Effective Concentration |
| Cell Viability | N13 | 0.15 µM - 2 µM | 0.3 µM |
| Neuroinflammation Model | N13 | 0.15 µM, 0.3 µM, 2 µM | 0.3 µM |
Visualizations
Signaling Pathway of A1 Adenosine Receptor
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound, blocks this pathway by preventing agonist binding.
Caption: A1AR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical flow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for In Vitro Evaluation of A1 Adenosine Receptor (A1AR) Antagonists
These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on determining the dosage and evaluating the efficacy of A1 Adenosine Receptor (A1AR) antagonists in various in vitro experimental settings.
Introduction
The A1 Adenosine Receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a wide range of physiological processes, particularly in the cardiovascular and central nervous systems. Its activation by endogenous adenosine typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, A1AR antagonists are of significant therapeutic interest for conditions like heart failure, arrhythmia, and neurodegenerative diseases. Accurate in vitro characterization of these antagonists is a critical step in their development.
This document outlines standard in vitro assays for assessing the binding affinity and functional antagonism of novel compounds targeting the A1AR.
Data Presentation: Quantitative Analysis of A1AR Antagonists
The potency and affinity of A1AR antagonists are typically quantified using parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the pK₋B value derived from functional assays. The following table summarizes data for various A1AR antagonists from published studies.
| Compound Class | Compound Name/ID | Assay Type | Cell Line | Parameter | Value | Reference |
| Xanthine Derivative | DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | Radioligand Binding | CHO | Kᵢ | ~1-10 nM | |
| Xanthine Derivative | XAC derivative (DITC-XAC) | Radioligand Binding | Rat Brain Membranes | IC₅₀ | 27-52 nM | [1] |
| 1,2,4-Triazole Scaffold | Compound C8 | cAMP Functional Assay | Not Specified | pIC₅₀ | 6.31-6.78 | [2] |
| 1,2,4-Triazole Scaffold | Compound C9 | cAMP Functional Assay | Not Specified | pIC₅₀ | 6.31-6.78 | [2] |
| 9-ethyl-adenine derivative | Compound 6 | Cell Viability Assay | N13 Microglial Cells | Optimal Concentration | 0.03 µM | [3] |
| Pyrimidine Derivative | Compound 22l | cAMP Functional Assay | Not Specified | pK₋B | 7.48 (33 nM) | |
| Pyrimidine Derivative | Compound 28c | cAMP Functional Assay | Not Specified | pK₋B | 7.84 (14 nM) | |
| Pyrazolo[3,4-d]pyridazine | Compound 10b | Schild Analysis | HEK293 | pA₂/pK₋b | 21 nM |
Note: The specific "A1AR antagonist 6" is not a universally recognized compound. The data for "Compound 6" is from a specific study where it was designated as such. The optimal dosage for any antagonist will be highly dependent on the specific compound, the cell type used, and the experimental endpoint.
Experimental Protocols
Radioligand Binding Assay for A1AR
This protocol is designed to determine the binding affinity (Kᵢ) of a test antagonist for the A1AR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human A1AR (e.g., CHO or HEK-293 cells).
-
Radioligand: A high-affinity A1AR antagonist radioligand, such as [³H]DPCPX.
-
Test Antagonist: The compound to be evaluated.
-
Non-specific Binding Control: A high concentration of a known, unlabeled A1AR antagonist (e.g., 10 µM DPCPX).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing A1AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its K₋d value), and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test antagonist concentration. The IC₅₀ value is determined by non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
cAMP Functional Assay for A1AR Antagonism
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of A1AR activation.
Materials:
-
Cell Line: A cell line expressing the human A1AR and a cAMP-responsive reporter system (e.g., GloSensor™ in HEK-293 cells).
-
A1AR Agonist: A potent A1AR agonist, such as N⁶-cyclopentyladenosine (CPA) or adenosine.
-
Test Antagonist: The compound to be evaluated.
-
Forskolin (or other adenylyl cyclase activator).
-
cAMP Detection Kit: (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based kits).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A1AR agonist (typically an EC₈₀ concentration to elicit a robust response) in the presence of an adenylyl cyclase activator like forskolin.
-
Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the cAMP levels according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. The IC₅₀ value, representing the concentration of antagonist that reverses 50% of the agonist-induced inhibition, is determined. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's affinity.
Mandatory Visualizations
A1AR Signaling Pathway
Caption: A1AR signaling pathway and point of antagonist intervention.
Experimental Workflow for A1AR Antagonist Evaluation
References
- 1. High Affinity Acylating Antagonists for the A1 Adenosine Receptor: Identification of Binding Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Chronic Studies of A1AR Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment duration and experimental design for chronic studies involving Adenosine A1 receptor (A1AR) antagonists. The information is based on preclinical studies and is intended to guide researchers in designing long-term efficacy and safety studies.
Introduction
The Adenosine A1 receptor (A1AR), a G-protein coupled receptor, is a key regulator of various physiological processes, including neurotransmission, cardiac function, and renal function. Its antagonists are being investigated for a range of therapeutic applications, including cognitive enhancement, neuroprotection, and as diuretics. Chronic administration of A1AR antagonists is often necessary to achieve sustained therapeutic effects. However, long-term treatment can lead to adaptive changes, such as receptor upregulation, which may alter the drug's efficacy and safety profile. Therefore, carefully designed chronic studies are crucial to characterize the long-term effects of A1AR antagonists.
Data Presentation: Summary of Chronic Studies
The following table summarizes key quantitative data from various preclinical chronic studies on A1AR antagonists.
| A1AR Antagonist | Animal Model | Treatment Duration | Dosing Regimen | Key Findings | Reference |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Mice (APPswe/PS1dE9) | 60 days | 1 mg/kg, once daily, intraperitoneally | Did not reverse memory deficits in aged transgenic mice. Showed a reduced degree of exploration in the open field test, suggesting a potential anxiolytic effect. | [1] |
| DPCPX | Rodents (Rats and Mice) | 8 to 28 days | Not specified | Promoted neurogenesis and improved outcomes after cerebral ischemia. Increased cellular proliferation in the subventricular zone. | [2][3][4] |
| CPX (8-Cyclopentyl-1,3-dipropylxanthine) | Mice (C57BL/6) | 9 days | 1 mg/kg, once daily | Impaired performance in the Morris water maze, a test of spatial learning and memory.[5] | |
| CPX | Mice (C57BL/6) | 9 days | 1.0 mg/kg, intraperitoneally | Protected against NMDA-evoked seizures, reducing mortality and eliminating clonic/tonic episodes. | |
| CPX | Gerbils | 15 days | Not specified | Improved survival and neuronal preservation in the hippocampal CA1 region following forebrain ischemia. | |
| PACPX and PD115,199 | Mice | 20 days | PACPX: 250 nmol/kg; PD115,199: 50-250 nmol/kg, once daily, intraperitoneally | Altered the affinity of A1 receptors and led to a time- and dose-dependent upregulation of A2a receptors. |
Experimental Protocols
Chronic Administration for Neurodegenerative Disease Models
This protocol is based on a study investigating the effects of chronic A1AR antagonist administration in a mouse model of Alzheimer's disease.
Objective: To assess the long-term effects of an A1AR antagonist on cognitive deficits.
Materials:
-
A1AR antagonist (e.g., DPCPX)
-
Vehicle (e.g., 0.9% sterile saline with 5% DMSO)
-
Transgenic mouse model of Alzheimer's disease (e.g., APPswe/PS1dE9)
-
Wild-type control mice
-
Standard laboratory animal housing and care facilities
-
Behavioral testing apparatus (e.g., Morris water maze, open field)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Drug Preparation: Dissolve the A1AR antagonist in the vehicle to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 25g mouse).
-
Chronic Dosing: Administer the A1AR antagonist or vehicle to the mice via intraperitoneal (IP) injection once daily for 60 days.
-
Behavioral Testing: During the course of the treatment, conduct a battery of behavioral tests to assess cognitive function and anxiety-like behavior.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Open Field Test: To assess locomotor activity and anxiety levels.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of the treated and control groups.
Chronic Treatment for Ischemic Stroke Models
This protocol is adapted from studies evaluating the neuroprotective and neurogenic effects of chronic A1AR antagonist treatment following cerebral ischemia.
Objective: To investigate the therapeutic potential of an A1AR antagonist in promoting recovery after stroke.
Materials:
-
A1AR antagonist (e.g., DPCPX)
-
Vehicle
-
Rodent model of middle cerebral artery occlusion (MCAO)
-
Anesthetic and surgical equipment for MCAO surgery
-
Behavioral testing apparatus (e.g., neurological deficit scoring, motor function tests)
-
Immunohistochemistry reagents for markers of neurogenesis (e.g., BrdU, Ki67, DCX) and neuronal survival (e.g., NeuN).
Procedure:
-
Ischemia Induction: Induce focal cerebral ischemia in rodents using the MCAO model.
-
Drug Administration: Begin chronic administration of the A1AR antagonist or vehicle at a predetermined time point after MCAO (e.g., 24 hours) and continue for a specified duration (e.g., 8 to 28 days).
-
Behavioral Assessment: Perform a series of neurological and behavioral tests at various time points post-ischemia to assess functional recovery.
-
Immunohistochemistry: At the end of the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify neurogenesis and neuronal survival in the ischemic and peri-infarct regions.
-
Data Analysis: Statistically analyze the behavioral and immunohistochemical data to determine the effect of the A1AR antagonist on stroke outcome.
Mandatory Visualizations
A1AR Signaling Pathway
Caption: A1AR Signaling Pathway and Antagonist Action.
Experimental Workflow for a Chronic Study
Caption: General Experimental Workflow for Chronic A1AR Antagonist Studies.
References
- 1. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring cAMP Levels with A1AR Antagonist 6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The A1 adenosine receptor (A1AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating cellular activity in various tissues, including the brain, heart, and kidneys. A1AR is primarily coupled to the inhibitory G-protein, Gi/o.[1][2] Activation of A1AR by an agonist, such as adenosine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][3][4] This reduction in cAMP modulates downstream signaling pathways, including protein kinase A (PKA) activity.
Measuring changes in intracellular cAMP is a fundamental method for characterizing the pharmacological activity of compounds targeting A1AR. A1AR antagonists block or reverse the inhibitory effect of agonists on adenylyl cyclase. To quantify the potency of an A1AR antagonist, the cellular adenylyl cyclase is typically stimulated with an agent like forskolin to generate a measurable basal level of cAMP. In this stimulated system, an A1AR agonist will cause a measurable decrease in cAMP. The addition of an A1AR antagonist will competitively block the agonist's effect, resulting in a dose-dependent restoration of cAMP levels.
A1AR antagonist 6 is a potent and selective antagonist for the A1 adenosine receptor, with a reported pKi of 7.13 and a pIC50 of 6.38. These application notes provide a detailed protocol for determining the potency (IC50) of this compound by measuring its ability to counteract agonist-induced inhibition of cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay designed to measure intracellular cAMP levels. The assay uses two key components: a cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a cAMP analog labeled with a fluorescent acceptor (e.g., d2). In the absence of cellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity. Excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength.
When cells are lysed, the intracellular cAMP competes with the labeled cAMP analog for binding to the antibody. An increase in cellular cAMP disrupts the donor-acceptor pairing, leading to a decrease in the FRET signal. Conversely, a decrease in cellular cAMP results in a higher FRET signal. The signal is typically measured as a ratio of the acceptor and donor emission wavelengths (e.g., 665nm/620nm), which is inversely proportional to the intracellular cAMP concentration.
Signaling Pathway Diagram
Caption: A1AR signaling pathway demonstrating Gi-protein coupling and cAMP modulation.
Materials and Reagents
-
Cells expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell Culture Medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell Dissociation Reagent (e.g., Trypsin-EDTA)
-
Assay Buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 500 µM final concentration)
-
Adenylyl Cyclase Stimulator: Forskolin
-
A1AR Agonist (e.g., N6-Cyclopentyladenosine, CPA)
-
This compound (Compound 15, CAS: 329693-22-3)
-
HTRF cAMP Assay Kit (e.g., from Cisbio, Revvity)
-
Solid white 384-well microplates
-
HTRF-compatible plate reader
Experimental Protocol
This protocol describes how to determine the IC50 value of this compound. The antagonist is pre-incubated with the cells before stimulating with an EC80 concentration of an A1AR agonist in the presence of forskolin.
Cell Preparation
-
Culture A1AR-expressing cells in appropriate medium until they reach 80-90% confluency.
-
On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using a cell dissociation reagent.
-
Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Perform a cell count and adjust the density to the desired concentration (e.g., 2,000-5,000 cells/well, to be optimized).
Compound Preparation
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of Antagonist 6 in assay buffer. Prepare these at 4X the final desired concentration.
-
Prepare a solution of the A1AR agonist (e.g., CPA) at 4X its pre-determined EC80 concentration in assay buffer that also contains 4X the final desired concentration of forskolin. The optimal forskolin concentration should be determined empirically but is often in the low micromolar range.
Assay Procedure
-
Dispense 5 µL of the serially diluted this compound solutions (or vehicle for control wells) into a 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Add 10 µL of the agonist/forskolin mixture to all wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Following the HTRF kit manufacturer's instructions, prepare the lysis and detection reagents.
-
Add 10 µL of cAMP-d2 detection reagent followed by 10 µL of anti-cAMP Cryptate detection reagent to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the A1AR antagonist cAMP HTRF assay.
Data Presentation and Analysis
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Normalization:
-
The 0% inhibition control (Maximum Signal) is defined by cells treated with vehicle, agonist (EC80), and forskolin. This represents the agonist-inhibited cAMP level.
-
The 100% inhibition control (Minimum Signal) is defined by cells treated with vehicle and forskolin only (no agonist). This represents the fully stimulated cAMP level that the antagonist aims to restore.
-
Normalize the data using the formula: % Response = 100 * (Sample Ratio - 0% Control Ratio) / (100% Control Ratio - 0% Control Ratio)
-
-
Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value. The IC50 is the concentration of the antagonist that produces 50% of the maximum response.
Representative Data Table
The following table illustrates the expected results from an antagonist dose-response experiment. Values are representative.
| Condition | [Antagonist 6] (nM) | HTRF Ratio (665/620) | cAMP Level (Relative) | % Response |
| Basal (No Forskolin) | 0 | 25000 | Low | N/A |
| 100% Control (Forskolin only) | 0 | 8000 | High | 100% |
| 0% Control (Forskolin + Agonist) | 0 | 20000 | Low | 0% |
| Test | 0.1 | 19800 | Low | 1.7% |
| Test | 1 | 19000 | Low | 8.3% |
| Test | 10 | 16500 | Medium | 29.2% |
| Test | 41.7 (pIC50=7.38) | 14000 | Medium | 50.0% |
| Test | 100 | 11000 | High | 75.0% |
| Test | 1000 | 8500 | High | 95.8% |
| Test | 10000 | 8100 | High | 99.2% |
Note: A lower HTRF ratio corresponds to a higher level of intracellular cAMP.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Window | Cell density is too low or too high. | Optimize cell number per well. |
| Forskolin concentration is suboptimal. | Perform a forskolin dose-response curve to find optimal stimulation. | |
| Agonist concentration is too high (>EC80). | Re-evaluate agonist EC50 and use a concentration at ~EC80. | |
| High Well-to-Well Variability | Inconsistent cell plating or pipetting. | Ensure homogeneous cell suspension; use calibrated pipettes. |
| Edge effects in the plate. | Avoid using outer wells or fill them with buffer. | |
| Unexpected IC50 Value | Incorrect compound dilutions. | Prepare fresh dilutions and verify stock concentration. |
| Insufficient antagonist pre-incubation time. | Increase pre-incubation time to allow for binding equilibrium. | |
| PDE degradation of cAMP. | Ensure PDE inhibitor is present and active in the assay buffer. |
References
- 1. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Combined Inhibitory Effect of the Adenosine A1 and Cannabinoid CB1 Receptors on cAMP Accumulation in the Hippocampus Is Additive and Independent of A1 Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with an A1AR Antagonist
Authored for: Researchers, scientists, and drug development professionals.
Introduction:
The adenosine A1 receptor (A1AR), a G protein-coupled receptor, is a critical modulator of synaptic transmission and plasticity. Endogenous adenosine, acting on A1ARs, typically exerts an inhibitory effect on neuronal activity, thereby influencing processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. Antagonists of the A1AR are invaluable tools for investigating the tonic role of adenosine in regulating synaptic strength and for exploring the therapeutic potential of targeting this pathway in neurological disorders.
This document provides detailed application notes and protocols for utilizing a representative A1AR antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) , in the study of synaptic plasticity. While the specific compound "A1AR antagonist 6" was not identified as a universally recognized agent, DPCPX is a potent and selective A1AR antagonist extensively used in synaptic plasticity research, making it an excellent model for these protocols.
Mechanism of Action of A1AR Antagonists in Synaptic Plasticity
Adenosine in the synaptic cleft, acting on presynaptic A1ARs, inhibits the release of excitatory neurotransmitters like glutamate. This is achieved through the A1AR's coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately reducing neurotransmitter release.
By blocking these receptors, A1AR antagonists like DPCPX remove this tonic inhibitory brake on neurotransmission. This disinhibition leads to an enhancement of excitatory postsynaptic potentials (EPSPs) and facilitates the induction of synaptic plasticity, such as LTP.
Data Presentation: Effects of DPCPX on Synaptic Transmission
The following tables summarize quantitative data from studies investigating the effects of DPCPX on synaptic transmission and plasticity.
Table 1: Effect of DPCPX on Basal Synaptic Transmission
| Preparation | Measurement | DPCPX Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices (Young Adult) | fEPSP Slope | 50 nM | 18 ± 2% increase | [1] |
| Rat Hippocampal Slices (Aged) | fEPSP Slope | 50 nM | 29 ± 4% increase | [1] |
| Rat Basolateral Amygdala Slices | EPSC Amplitude (Medial Inputs) | 1 µM | 75.0 ± 20.6% increase | |
| Rat Basolateral Amygdala Slices | EPSC Amplitude (External Inputs) | 1 µM | 32.3 ± 7.9% increase | |
| Rat Hippocampal CA1 Slices | EPSPm Amplitude | 0.2 µM | 22 ± 19% increase | [2] |
| Rat Hippocampal CA2 Pyramidal Neurons | Evoked PSC Amplitude | 300 nM | Significant increase (larger than in CA1) | [3] |
Table 2: Effect of DPCPX on Long-Term Potentiation (LTP)
| Preparation | LTP Induction Protocol | DPCPX Concentration | Observed Effect on LTP | Reference |
| Mouse Hippocampal Slices | High-Frequency Stimulation (HFS) | 50 nM | Facilitated LTP of both EPSPs and population spikes | [4] |
| Mouse Hippocampal Slices | High-Frequency Train (100 pulses at 100 Hz) | 50 nM | No significant modification of LTP magnitude (53.7% vs 61.5%) | |
| Rat Hippocampal Slices | Subliminal Weak Double Tetani | 50 nM | Facilitated LTP of both EPSPs and population spikes |
Mandatory Visualizations
Signaling Pathway of A1AR in Neurons
Caption: A1AR signaling pathway in a presynaptic terminal.
Experimental Workflow: In Vitro Electrophysiology
Caption: Workflow for studying DPCPX effects on LTP.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol is adapted from established methods for preparing viable hippocampal slices for the study of synaptic plasticity.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Slicing solution (ice-cold, carbogenated):
-
87 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
75 mM Sucrose
-
25 mM Glucose
-
0.5 mM CaCl2
-
7 mM MgCl2
-
-
Artificial cerebrospinal fluid (aCSF) for recording (carbogenated):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
-
Recovery chamber and recording chamber
Procedure:
-
Anesthetize the animal with isoflurane and swiftly decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 400 µm thick transverse hippocampal slices in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction
This protocol outlines the steps for recording fEPSPs and inducing LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices (from Protocol 1)
-
Recording setup (amplifier, digitizer, microscope, perfusion system)
-
Glass microelectrodes (1-3 MΩ) filled with aCSF
-
Bipolar stimulating electrode
-
DPCPX stock solution (in DMSO) and final dilution in aCSF
Procedure:
-
Transfer a hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Determine the stimulus intensity that elicits approximately 50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.
-
To study the effect on basal transmission, switch the perfusion to aCSF containing the desired concentration of DPCPX (e.g., 50-100 nM) and record for another 20-30 minutes.
-
To investigate the effect on LTP, after establishing a stable baseline in the presence of DPCPX, deliver a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is one or more trains of 100 pulses at 100 Hz.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory
This protocol provides a framework for using the Morris water maze to assess the in vivo effects of DPCPX on spatial learning and memory.
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Submerged escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Distinct visual cues placed around the room
-
DPCPX solution for injection (e.g., suspended in 1% Tween 80)
Procedure:
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform. Then, place the animal on the platform for 30 seconds.
-
Acquisition Training (e.g., 5 days, 4 trials per day):
-
Administer DPCPX (e.g., 0.1-1 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Place the submerged platform in a fixed quadrant of the pool.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions.
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (e.g., on day 6):
-
Administer DPCPX or vehicle as in the training phase.
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. This assesses spatial memory retention.
-
-
Cued Trial (Visible Platform):
-
To control for non-mnemonic factors (e.g., motivation, visual acuity), conduct a trial with a visible platform (e.g., marked with a flag).
-
The location of the visible platform should be varied between trials.
-
Record the escape latency.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup, animal strain, and research question. Always adhere to institutional guidelines for animal care and use.
References
- 1. Modification of adenosine modulation of synaptic transmission in the hippocampus of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of muscarinic acetylcholine receptor-mediated synaptic responses by adenosine receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor antagonist-induced facilitation of postsynaptic AMPA currents in pyramidal neurons of the rat hippocampal CA2 area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine antagonists have differential effects on induction of long-term potentiation in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A1AR Antagonists in Models of Ischemic Injury
These application notes provide a comprehensive overview of the use of Adenosine A1 receptor (A1AR) antagonists, with a primary focus on the well-characterized antagonist DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), in various preclinical models of ischemic injury. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for ischemic conditions such as stroke and myocardial infarction.
Introduction
Adenosine A1 receptors (A1ARs) are G protein-coupled receptors that are ubiquitously expressed, including in the brain, heart, and kidneys.[1][2] Traditionally, activation of A1ARs has been considered neuroprotective and cardioprotective in the context of ischemia.[3][4] However, a growing body of evidence suggests that antagonism of A1ARs may offer therapeutic benefits, particularly in the subacute and chronic phases of ischemic injury.[5] A1AR antagonists are being investigated for their potential to promote neurogenesis, reduce inflammation, and improve functional outcomes following ischemic events.
This document outlines the application of A1AR antagonists in preclinical models of ischemic injury, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Efficacy of A1AR Antagonists in Ischemic Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of A1AR antagonists in models of cerebral and pulmonary ischemic injury.
Table 1: Effects of DPCPX on Cellular Proliferation and Neurogenesis after Middle Cerebral Artery Occlusion (MCAO) in Rodents
| Parameter | Model | Treatment | Time Point | Result | Reference |
| Cellular Proliferation ([18F]FLT PET Imaging) | Rat MCAO | DPCPX | Day 8 post-ischemia | Increased proliferation in the subventricular zone (SVZ) | |
| Newborn Neuron Production | Mouse MCAO | DPCPX | Days 8-28 post-ischemia | Enhanced | |
| Astrocytic Differentiation | Mouse MCAO | DPCPX | Days 8-28 post-ischemia | Reduced |
Table 2: Behavioral and Sensorimotor Outcomes with DPCPX Treatment following MCAO in Mice
| Test | Time Point | Result Compared to Vehicle | p-value | Reference |
| Cylinder Test | Day 21 and 28 | Significant improvement | p < 0.05 | |
| Adhesive Removal Test | Not specified | Significantly decreased latency | p < 0.01 | |
| Motor and Memory Deficits | Chronic Treatment | Ameliorated | Not specified |
Table 3: Effects of A1AR Antagonists on Ischemia-Reperfusion (I-R) Injury in the Lung
| Antagonist | Model | Administration Time | Outcome | Result | Reference |
| DPCPX | Feline Lung I-R | 30 min before ischemia | Reduced % injured alveoli | 13 +/- 7% | |
| DPCPX | Feline Lung I-R | After 1 hr of reperfusion | Reduced % injured alveoli | 6 +/- 2% | |
| XAC | Feline Lung I-R | Not specified | Blocked alveolar injury | Highly significant |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This protocol describes a common procedure for inducing focal cerebral ischemia in rodents to model human stroke.
Objective: To induce a reproducible ischemic brain injury to study the effects of A1AR antagonists.
Materials:
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microvascular clips or nylon monofilament
-
A1AR antagonist (e.g., DPCPX)
-
Vehicle control (e.g., saline, DMSO)
Procedure:
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer the A1AR antagonist or vehicle according to the study design (e.g., intraperitoneal injection daily).
Immunohistochemistry (IHC) for Neurogenesis Markers
This protocol outlines the steps for identifying and quantifying newborn neurons in brain tissue following ischemic injury.
Objective: To assess the effect of A1AR antagonist treatment on neurogenesis.
Materials:
-
Brain tissue sections (fixed and paraffin-embedded or frozen)
-
Primary antibodies (e.g., anti-DCX for neuroblasts, anti-NeuN for mature neurons, anti-Ki67 for proliferating cells)
-
Secondary antibodies (fluorescently-labeled or enzyme-conjugated)
-
Microscope (fluorescence or bright-field)
-
Image analysis software
Procedure:
-
Deparaffinize and rehydrate brain sections if necessary.
-
Perform antigen retrieval to unmask epitopes.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
For fluorescent detection, mount with a DAPI-containing medium. For enzymatic detection, use a chromogenic substrate.
-
Capture images using a microscope and quantify the number of positive cells in the region of interest (e.g., SVZ, ischemic penumbra) using image analysis software.
Behavioral Testing for Sensorimotor Function
These protocols are used to assess functional recovery after stroke in rodent models.
Objective: To evaluate the therapeutic efficacy of A1AR antagonists on motor and sensory deficits.
A. Cylinder Test (Forelimb Asymmetry):
-
Place the animal in a transparent cylinder.
-
Videotape the animal's exploratory behavior for 5-10 minutes.
-
Count the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral limb use to assess the degree of asymmetry.
B. Adhesive Removal Test (Somatosensory Deficit):
-
Place a small adhesive sticker on the palm of each forepaw.
-
Measure the time it takes for the animal to notice and remove the sticker.
-
An increased latency to remove the sticker from the affected paw indicates a sensory deficit.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of A1AR antagonists in ischemic injury models are attributed to their modulation of several key signaling pathways.
In the context of cerebral ischemia, the release of adenosine leads to the activation of A1ARs. While acute A1AR activation can be protective, chronic activation may promote astrocytic differentiation of neural stem cells in the subventricular zone (SVZ). By blocking this signaling with an antagonist like DPCPX, the differentiation of these cells is shifted away from astrocytes and towards the production of new neurons (neurogenesis). This enhanced neurogenesis and integration of newborn neurons into ischemic areas contributes to the amelioration of motor and memory deficits.
Conclusion
The use of A1AR antagonists, such as DPCPX, represents a promising therapeutic strategy for the treatment of ischemic injuries. The data strongly suggest that these compounds can promote beneficial cellular and functional outcomes, particularly when administered in the subacute to chronic phase after the initial ischemic event. The protocols and data presented herein provide a valuable resource for researchers aiming to investigate the therapeutic potential of A1AR antagonism in preclinical models of ischemia. Further research is warranted to fully elucidate the mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 2. Combined Therapy of A1AR Agonists and A2AAR Antagonists in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of Adenosine Receptors in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A1AR antagonist 6 solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1AR antagonist 6 (also known as compound 15; CAS No. 329693-22-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (compound 15) is a potent and selective antagonist of the A1 adenosine receptor (A1AR). It has a molecular formula of C17H15N3O2.[1] In functional assays, it has demonstrated low micromolar antagonistic activity for the A1AR.
Q2: What are the primary challenges when working with this compound?
Like many small molecule inhibitors, particularly those with heterocyclic ring structures, this compound is predicted to have low aqueous solubility. This can present challenges in preparing stock solutions and working dilutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate concentration measurements.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in the range of 10-50 mM in anhydrous DMSO. To aid dissolution, gentle warming (to 37°C) and vortexing or sonication can be employed. Visually inspect the solution to ensure there are no undissolved particles.
Q5: My compound precipitated when I diluted the DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of DMSO: For in vitro assays, a final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines. You can try to slightly increase the final DMSO concentration, but it is crucial to run a vehicle control to ensure the solvent is not affecting your experimental results.
-
Use a surfactant: In some cases, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically at concentrations of 0.01-0.1%), to the final aqueous solution can help to maintain the compound's solubility.
-
Prepare fresh dilutions: It is always best to prepare aqueous dilutions of this compound fresh for each experiment and use them promptly to minimize the risk of precipitation over time.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or presence of moisture in DMSO. | Increase the volume of DMSO to achieve a lower concentration. Use fresh, anhydrous DMSO. Gentle warming (37°C) and sonication can also be applied. |
| Precipitation observed in the stock solution upon storage at -20°C. | The compound's solubility in DMSO decreases at lower temperatures. | Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, consider storing the stock solution at room temperature (if stable) or preparing smaller aliquots to minimize freeze-thaw cycles. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium, leading to a lower effective concentration. | Visually inspect the final working solution for any signs of precipitation before adding it to the assay. Consider using one of the solubilization enhancement techniques mentioned in the FAQs, such as adding a surfactant or slightly increasing the final DMSO concentration (with appropriate vehicle controls). |
| Difficulty in achieving desired concentration for in vivo studies. | Poor aqueous solubility limits the concentration that can be achieved in a tolerable vehicle. | For in vivo administration, formulation strategies such as co-solvents (e.g., a mixture of DMSO, PEG300, and saline), cyclodextrins, or lipid-based formulations may be necessary. These should be developed and tested on a case-by-case basis. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 293.32 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.93 mg of the compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all the solid has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution. This can make the final dilution more accurate.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed aqueous assay buffer (e.g., cell culture medium or PBS). For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the assay buffer.
-
Mixing: Immediately vortex the working solution gently to ensure rapid and uniform mixing.
-
Use Promptly: Use the freshly prepared working solution in your experiment as soon as possible to minimize the risk of precipitation.
Visualizations
Caption: A1AR Signaling Pathway Inhibition by this compound.
Caption: Workflow for Troubleshooting this compound Solubility Issues.
References
optimizing A1AR antagonist 6 dosage for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A1AR Antagonist 6 in in vivo studies. The information is designed to address common challenges and provide guidance on optimizing experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodents?
A1: For initial in vivo studies in rodents, a starting dose of 0.1 mg/kg is recommended for intravenous (IV) administration. For oral (PO) administration, a higher starting dose of 1 mg/kg is suggested due to potential first-pass metabolism. Dose-response studies are crucial to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: How should I dissolve this compound for in vivo administration?
A2: this compound has low aqueous solubility. A common vehicle for this compound is a solution of 10% DMSO, 40% PEG300, and 50% saline. It is critical to ensure the compound is fully dissolved before administration. If precipitation is observed, gentle warming and vortexing may be required. For chronic studies, subcutaneous implantation of osmotic mini-pumps may be a suitable alternative to repeated injections.
Q3: What are the expected physiological effects of this compound administration?
A3: As an A1AR antagonist, the compound is expected to block the effects of endogenous adenosine at the A1 receptor. In cardiovascular studies, this can lead to an increase in heart rate and blood pressure, particularly in the presence of an A1AR agonist.[1][2][3] In neurological models, it may influence neuronal activity and has been investigated for its potential in stroke recovery.[4][5]
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: While this compound is designed for high selectivity, cross-reactivity with other adenosine receptor subtypes (A2A, A2B, A3) should be considered at higher concentrations. It is recommended to perform selectivity assays. Long-term toxicity studies are ongoing; however, acute high doses may lead to cardiovascular stress. Monitoring animal welfare is essential throughout the study.
Troubleshooting Guide
Q5: I am observing high variability in my results between animals in the same treatment group. What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent drug administration: Ensure accurate and consistent dosing for each animal. For oral gavage, confirm proper placement to avoid administration into the lungs.
-
Incomplete drug solubilization: Visually inspect the formulation for any precipitate before each administration.
-
Animal stress: Ensure animals are properly acclimated to handling and experimental procedures to minimize stress-induced physiological changes.
-
Biological variability: Account for factors such as age, weight, and sex of the animals.
Q6: The observed in vivo efficacy is lower than expected based on in vitro data. What should I investigate?
A6: Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or low bioavailability. Consider performing pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.
-
Blood-brain barrier penetration: If you are studying central nervous system effects, verify that the compound can cross the blood-brain barrier in sufficient concentrations.
-
Receptor occupancy: The administered dose may not be sufficient to achieve the required level of A1 receptor occupancy. A dose-escalation study is recommended.
Q7: My animals are showing signs of distress or adverse effects. What steps should I take?
A7: Animal welfare is paramount. If adverse effects are observed:
-
Reduce the dose: The current dose may be too high.
-
Change the administration route: Some routes may be better tolerated than others.
-
Monitor closely: Increase the frequency of monitoring for any signs of pain or distress.
-
Consult with a veterinarian: A veterinarian can provide guidance on managing adverse effects and ensuring ethical treatment of the animals.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (0.1 mg/kg) | Oral (1 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 80 ± 15 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng·h/mL) | 300 ± 50 | 450 ± 70 |
| Half-life (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Bioavailability (%) | - | 30 |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Human A1 | 5.5 |
| Human A2A | >1000 |
| Human A2B | >1000 |
| Human A3 | 850 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Administer the solution via the tail vein at a volume of 5 mL/kg.
Protocol 2: In Vivo Dose-Response Study in a Rat Model of Hypotension
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic agent.
-
Implant a catheter in the carotid artery for blood pressure monitoring and another in the jugular vein for drug administration.
-
Allow the animals to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Administer a bolus IV injection of an A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) to induce hypotension.
-
Once the hypotensive effect is stable, administer increasing doses of this compound (e.g., 0.01, 0.1, 1.0 mg/kg, IV) at 30-minute intervals.
-
Continuously record MAP and HR throughout the experiment.
-
Analyze the data to determine the dose of this compound required to reverse the agonist-induced hypotension.
Visualizations
Caption: A1AR Signaling Pathway and Mechanism of Action for this compound.
Caption: General Workflow for an In Vivo Study with this compound.
References
- 1. Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
appropriate experimental controls for A1AR antagonist 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A1AR antagonist 6. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an in vitro experiment with this compound?
A1: Appropriate controls are critical for validating the specificity and mechanism of action of this compound.
-
Positive Controls:
-
A1AR Agonist: Use a well-characterized, selective A1AR agonist, such as N6-cyclopentyladenosine (CPA) or 2-chloro-N6-cyclopentyladenosine (CCPA), to induce a measurable response.[1][2] This confirms that the A1AR signaling pathway is functional in your experimental system.
-
Known A1AR Antagonist: Employ a well-established A1AR antagonist, like 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), as a positive control for antagonism.[1][2] This helps to benchmark the potency and efficacy of this compound.
-
-
Negative Controls:
-
Vehicle Control: All treatments, including the antagonist and agonist, should have a corresponding vehicle control (e.g., DMSO, saline) to account for any effects of the solvent.[3]
-
Inactive Enantiomer/Analog: If available, use an inactive enantiomer or a structurally similar but inactive analog of this compound to demonstrate that the observed effects are not due to non-specific chemical properties.
-
A1AR Knockout/Knockdown Cells: The most rigorous negative control is to use cells that do not express A1AR or have had the A1AR gene knocked down. In these cells, this compound should not produce its intended effect.
-
Q2: How can I confirm that the effects of this compound are specific to the A1 adenosine receptor?
A2: To ensure the observed effects are mediated specifically through A1AR, a series of validation experiments should be performed:
-
Competitive Antagonism: Demonstrate that this compound competitively inhibits the effects of an A1AR agonist. This can be observed as a rightward shift in the concentration-response curve of the agonist in the presence of the antagonist.
-
Schild Analysis: Perform a Schild analysis to determine if the antagonism is competitive. A Schild slope that is not significantly different from unity is indicative of competitive antagonism.
-
Counter-screening against other Adenosine Receptors: Test this compound against other adenosine receptor subtypes (A2A, A2B, and A3) to determine its selectivity. This is typically done using cell lines expressing each receptor subtype and measuring the antagonist's ability to inhibit the response of a non-selective agonist like 5'-N-ethylcarboxamidoadenosine (NECA).
-
Use of A1AR Knockout Models: In A1AR knockout animals or cells, the biological effects of this compound should be absent.
Q3: What are the primary signaling pathways activated by A1AR, and how can I measure the antagonistic effect of my compound on these pathways?
A3: The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of A1AR leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Modulation of Ion Channels: A1AR activation leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-, P-, and Q-type calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: A1AR can also stimulate the ERK1/2 signaling cascade.
To measure the antagonistic effect of your compound, you can pre-treat your cells with this compound and then stimulate them with an A1AR agonist. The antagonist's efficacy is determined by its ability to block the agonist-induced changes in these pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Inactive Compound: The antagonist may have degraded or is from a faulty batch. | Prepare fresh stock solutions. Confirm the compound's identity and purity via analytical methods. |
| Low Receptor Expression: The cell line or tissue may have low or no A1AR expression. | Verify A1AR expression using qPCR, Western blot, or radioligand binding. | |
| Suboptimal Agonist Concentration: The agonist concentration used may be too high, making it difficult for the antagonist to compete. | Perform an agonist concentration-response curve to determine the EC80 and use this concentration for antagonist testing. | |
| Poor Solubility: The antagonist may have precipitated out of solution. | Visually inspect solutions for precipitates. Consider using a different solvent or sonication to aid dissolution. | |
| Inconsistent IC50 values across experiments | Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability: Inconsistent lots of media, serum, or other reagents can affect cell health and signaling. | Maintain a consistent source and lot for all critical reagents. | |
| Assay Conditions: Minor variations in incubation time, temperature, or cell density can impact results. | Strictly adhere to a standardized and well-documented protocol. | |
| Endogenous Adenosine: Endogenous adenosine can compete with the antagonist, leading to an apparent decrease in potency. | Consider adding adenosine deaminase to the assay buffer to degrade endogenous adenosine. | |
| High background signal in functional assays | Constitutive Receptor Activity: Some cell systems may exhibit high basal A1AR activity. | This may indicate inverse agonist properties of your compound. Test the antagonist in the absence of an agonist to see if it reduces the basal signal. |
| Non-specific Binding (Binding Assays): The radioligand may be binding to non-receptor sites. | Include a non-specific binding control using a high concentration of a non-radiolabeled ligand to determine and subtract the non-specific binding. |
Experimental Protocols
Radioligand Binding Assay for A1AR
Objective: To determine the binding affinity (Ki) of this compound.
Materials:
-
Cell membranes expressing A1AR
-
Radiolabeled A1AR antagonist (e.g., [3H]DPCPX)
-
This compound
-
Non-labeled A1AR agonist (e.g., CPA) for non-specific binding determination
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled antagonist, and the varying concentrations of this compound or vehicle.
-
For non-specific binding wells, add a high concentration of the non-labeled agonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional antagonism of this compound on Gi-mediated signaling.
Materials:
-
Cells expressing A1AR
-
This compound
-
A1AR agonist (e.g., CPA)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the A1AR agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
The data should show that as the concentration of the antagonist increases, it blocks the inhibitory effect of the agonist, leading to a rise in cAMP levels.
-
Calculate the IC50 value from the concentration-response curve.
Visualizations
Caption: A1AR signaling pathway and point of antagonist action.
Caption: Workflow for in vitro characterization of this compound.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Technical Support Center: Enhancing the Selectivity of A1AR Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the optimization of A1 adenosine receptor (A1AR) antagonists. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at improving the selectivity of these compounds.
Frequently Asked Questions (FAQs)
Q1: We have synthesized a promising A1AR antagonist, "Antagonist 6," but it shows significant off-target effects, likely due to poor selectivity. What are the first steps to improve its selectivity against other adenosine receptor subtypes?
A1: Improving selectivity is a common challenge in A1AR antagonist development. The initial steps should involve a combination of structural modification and rigorous experimental testing. First, obtain a comprehensive selectivity profile of your lead compound by testing its binding affinity against all four adenosine receptor subtypes (A1, A2A, A2B, and A3). This quantitative data will guide your optimization strategy. Based on the structure-activity relationship (SAR) data for A1AR antagonists, particularly xanthine-based compounds, modifications at the 8-position of the xanthine core are critical for selectivity. For instance, introducing bulky cycloalkyl groups at this position often enhances A1 selectivity.[1]
Q2: Our radioligand binding assays are showing high variability, making it difficult to reliably determine the Ki values for our A1AR antagonist analogs. What are the common causes of this issue?
A2: High variability in radioligand binding assays can stem from several factors. Ensure that your membrane preparations are of high and consistent quality. The concentration of the radioligand should be at or below its dissociation constant (Kd) to avoid underestimation of your antagonist's affinity. Insufficient incubation time can also lead to variability, so it's crucial to ensure that the binding reaction has reached equilibrium. Additionally, inadequate washing of the filters after filtration can result in high non-specific binding, which can obscure the specific binding signal.
Q3: We are using a functional assay (cAMP measurement) to assess the antagonist potency of our compounds. The results are not correlating well with our binding affinity data. Why might this be the case?
A3: Discrepancies between binding affinity (Ki) and functional potency (IC50 or Kb) are not uncommon. Several factors can contribute to this. Binding assays measure the direct interaction of a ligand with the receptor, while functional assays measure the biological response, which is a downstream event. The functional response can be influenced by factors such as receptor reserve and the specific signaling pathway being measured. For A1AR, which is a Gi-coupled receptor, its activation leads to a decrease in cAMP levels. The assay conditions, such as the concentration of forskolin used to stimulate adenylyl cyclase, can significantly impact the measured potency of an antagonist. It is also possible that your compound exhibits functional selectivity (biased agonism), where it acts as an antagonist for one signaling pathway but may have partial agonist or inverse agonist activity in another.
Q4: What are the key structural features of xanthine-based antagonists that determine their selectivity for the A1AR over the A2AAR?
A4: For xanthine derivatives, the substituents at the N1, N3, and 8-positions are crucial for determining A1AR selectivity. Modifications at the 8-position have the most significant impact.[1] Generally, bulky and lipophilic groups at the 8-position, such as cyclopentyl or cyclohexyl groups, favor A1AR binding and enhance selectivity over the A2AAR.[1] The nature of the alkyl groups at the N1 and N3 positions also influences affinity and selectivity. For example, 1,3-dipropyl substitution is common in selective A1AR antagonists. Structural studies have revealed that differences in the binding pockets of A1AR and A2AR, particularly around transmembrane helix 7, account for these selectivity determinants.[2]
Troubleshooting Guide: Improving the Selectivity of A1AR Antagonist 6
This guide provides a systematic approach to troubleshooting common issues encountered when aiming to enhance the selectivity of an A1AR antagonist.
| Issue | Potential Cause | Recommended Action |
| Poor selectivity of Antagonist 6 against A2A receptors. | The substituent at the 8-position of the antagonist's core structure may be too small or have unfavorable electronic properties. | Based on established SAR, synthesize analogs with bulkier, more lipophilic groups at the 8-position (e.g., cyclopentyl, cyclohexyl).[1] |
| High off-target binding to A3 receptors. | The structural modifications aimed at improving A1 selectivity might inadvertently increase affinity for the A3 receptor. | Screen all new analogs against a full panel of adenosine receptors (A1, A2A, A2B, A3) to monitor for shifts in selectivity. Consider modifications at other positions, such as the N1 or N3 substituents, which can also modulate selectivity. |
| Inconsistent Ki values in binding assays. | Issues with the experimental protocol, such as membrane quality, radioligand concentration, or incubation times. | Re-validate your binding assay protocol. Ensure consistent membrane preparation, use a radioligand concentration at or below its Kd, and perform time-course experiments to determine the optimal incubation time for reaching equilibrium. |
| Functional assay results do not reflect binding affinity. | The antagonist may have complex pharmacology, such as functional selectivity, or the assay conditions may not be optimal. | Investigate potential biased agonism by testing the compound in multiple functional assays that measure different signaling outputs (e.g., calcium mobilization, β-arrestin recruitment). Optimize the conditions of your cAMP assay, including the concentration of forskolin and cell density. |
Quantitative Data: Selectivity Profile of a Representative A1AR Antagonist
To provide a tangible example, the following table summarizes the binding affinities (Ki values) of the well-characterized and selective A1AR antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), against the four human adenosine receptor subtypes. This data illustrates a desirable selectivity profile for an A1AR antagonist.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity Ratio | A3/A1 Selectivity Ratio |
| DPCPX | 3.9 | 130 | 50 | 4000 | 33.3 | 1025.6 |
Data sourced from Tocris Bioscience and R&D Systems product information.
Experimental Protocols
Radioligand Binding Assay for A1AR Affinity Determination
Objective: To determine the binding affinity (Ki) of a test compound for the A1AR.
Materials:
-
Membrane preparations from cells expressing the human A1AR.
-
[3H]-DPCPX (radioligand).
-
Test compound (e.g., "Antagonist 6" and its analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A1AR antagonist like theophylline).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [3H]-DPCPX (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for A1AR Antagonist Potency
Objective: To determine the functional potency (IC50 or Kb) of a test compound in inhibiting the A1AR-mediated decrease in cAMP levels.
Materials:
-
Cells expressing the human A1AR.
-
Forskolin (an adenylyl cyclase activator).
-
A1AR agonist (e.g., Adenosine or NECA).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with a fixed concentration of the A1AR agonist in the presence of forskolin. The concentration of the agonist should be one that produces a submaximal response (e.g., EC80).
-
Incubate for a time sufficient to allow for a measurable change in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Visualizations
Caption: A1AR signaling pathway and the inhibitory action of an antagonist.
Caption: Workflow for improving the selectivity of an A1AR antagonist.
Caption: Key structural determinants for A1AR antagonist selectivity.
References
Technical Support Center: A1AR Antagonist 6 Stability Assessment
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals assessing the stability of A1AR antagonist 6 in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
A common challenge in drug development is ensuring the stability of a compound in solution to guarantee reliable experimental results. This section addresses frequent issues encountered when working with this compound.
Q1: My this compound solution has changed color. What does this indicate?
A1: A color change often suggests chemical degradation. This could be due to oxidation or the formation of new chromophoric degradation products.[1] It is crucial to immediately assess the purity of your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[1] To prevent this, consider protecting your solution from light by using amber vials and minimizing exposure to oxygen by purging the solvent with an inert gas like nitrogen or argon before preparation.[1][2]
Q2: I am observing a decrease in the compound's activity in my bioassay. Could this be a stability issue?
A2: Yes, a loss of potency is a primary indicator of compound degradation.[3] The active pharmaceutical ingredient (API) may be degrading into inactive or less active products. To confirm this, you should analyze the concentration of the intact this compound over time using a validated quantitative method, such as HPLC-UV.
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: For long-term storage, it is often best to store the compound as a dry powder (neat) at -20°C or below, protected from light and moisture. If you must store it in solution, use a high-purity, anhydrous solvent like DMSO. Prepare a concentrated stock, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Before use in aqueous buffers for experiments, ensure the final solvent concentration is compatible with your assay (typically <1% for DMSO).
Q4: I see precipitation in my aqueous solution after diluting my DMSO stock. How can I fix this?
A4: Many A1AR antagonists, being xanthine derivatives, have poor water solubility. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer. To resolve this, you can try:
-
Increasing the percentage of organic co-solvent (if your assay permits).
-
Adjusting the pH of the buffer, as solubility can be pH-dependent.
-
Using a different buffer system or formulation excipients to enhance solubility.
Q5: What are "forced degradation studies" and why are they necessary?
A5: Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition. These studies are critical for:
-
Identifying likely degradation products.
-
Establishing potential degradation pathways.
-
Developing and validating a "stability-indicating" analytical method that can separate and quantify the drug from its degradants.
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.
Q6: How do I choose the right analytical method to monitor stability?
A6: The preferred method for stability testing of small molecules is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is excellent for separating the parent compound from its impurities and degradation products. For identifying the structure of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to confirm the specificity of a stability-indicating HPLC method.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the compound to the following conditions. A sample protected from stress conditions serves as the control.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B.
-
-
Time-Point Analysis: Analyze samples at various time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation.
-
Sample Preparation & Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples using the developed HPLC or LC-MS method.
Protocol 2: Solution Stability Study at Different pH Values
Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Prepare solutions of this compound in each buffer at a fixed concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Analysis: At specified intervals (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze each aliquot using a validated stability-indicating HPLC method to determine the remaining concentration of the antagonist.
-
Data Analysis: For each pH, plot the percentage of this compound remaining versus time. This will reveal the pH at which the compound is most stable.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound This table presents hypothetical data for illustrative purposes.
| Stress Condition | Duration (hours) | Temperature | % Degradation | Number of Degradants Detected |
| 0.1 N HCl | 24 | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 8 | 60°C | 18.5% | 3 |
| 3% H₂O₂ | 24 | 25°C | 9.8% | 1 |
| Heat | 48 | 60°C | 5.1% | 1 |
| Light (ICH Q1B) | 48 | 25°C | 12.4% | 2 |
Table 2: pH-Dependent Stability of this compound at 40°C This table presents hypothetical data for illustrative purposes.
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 2.0 | 85.3% | 72.1% | 60.5% |
| 4.0 | 98.1% | 96.5% | 94.8% |
| 7.4 | 95.2% | 90.8% | 86.4% |
| 10.0 | 80.1% | 65.4% | 51.2% |
Visualizations
Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Compound Instability
This diagram provides a logical path for troubleshooting observed instability.
References
troubleshooting inconsistent results with A1AR antagonist 6
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the A1 adenosine receptor (A1AR) antagonist, Compound 6. This guide provides answers to frequently asked questions and detailed troubleshooting advice to address common issues and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is A1AR antagonist 6 and what is its reported activity?
This compound is a 9-ethyladenine derivative that acts as a potent and selective antagonist for the A1 adenosine receptor.[1] In studies, it has demonstrated the ability to counteract neuroinflammation. Published data indicates a pIC50 of 6.38 and a pKi of 7.13 for the human A1AR.[2]
Q2: What is the canonical signaling pathway for the A1 adenosine receptor?
The A1 adenosine receptor (A1AR) is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Upon activation by its endogenous ligand adenosine, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can also activate various downstream effectors, including phospholipase C (PLC), which in turn activates protein kinase C (PKC) and modulates ion channels. A1AR activation can also influence mitogen-activated protein kinase (MAPK) pathways. Antagonists like Compound 6 block these effects by preventing adenosine from binding to the receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined Therapy of A1AR Agonists and A2AAR Antagonists in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
reducing assay variability in A1AR antagonist 6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing assay variability in Adenosine A1 receptor (A1AR) antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in A1AR antagonist assays?
A1: Variability in A1AR antagonist assays can arise from several factors, broadly categorized as biological, technical, and reagent-related.
-
Biological Variability: This includes inconsistencies in cell line passage number, cell health and viability, and receptor expression levels. Different batches of serum used in cell culture can also introduce significant variability.[1][2][3]
-
Technical Variability: Pipetting errors, inconsistent incubation times and temperatures, and improper plate washing can all contribute to variable results. The choice of assay plate and cell seeding density can also impact outcomes.
-
Reagent Variability: Inconsistent quality of reagents, such as radioligands, antibodies, and buffer components, is a major source of variability. Repeated freeze-thaw cycles of stock solutions should be avoided.
Q2: How does the choice of cell line impact A1AR antagonist assay results?
A2: The choice of cell line is critical. Cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) are commonly used for their robust growth and amenability to transfection for expressing the A1AR. However, it's crucial to use a stable cell line with consistent and validated receptor expression. Low or unstable receptor expression can lead to a poor signal window and high variability. It is also important to maintain a consistent and low cell passage number, as high passage numbers can lead to alterations in cell morphology, growth rates, and protein expression.
Q3: What are the key differences between radioligand binding assays and functional assays for A1AR antagonists?
A3: Radioligand binding assays directly measure the affinity of an antagonist for the A1AR by quantifying the displacement of a radiolabeled ligand. These assays are robust for determining the binding affinity (Ki) of a compound. Functional assays, such as cAMP assays, measure the biological response following receptor activation or inhibition. For A1AR, which is a Gi/o-coupled receptor, activation leads to a decrease in intracellular cAMP levels. Functional assays provide information on the antagonist's potency (IC50) in a biologically relevant context. Both assay types are complementary and provide a comprehensive pharmacological profile of an A1AR antagonist.
Q4: How important is the agonist concentration in an antagonist functional assay?
A4: The concentration of the agonist used in an antagonist functional assay is a critical parameter that directly influences the determined IC50 value of the antagonist. Typically, an agonist concentration that elicits a response between 50% and 80% of the maximal response (EC50 to EC80) is used. Using too high of an agonist concentration can lead to an underestimation of the antagonist's potency (an artificially high IC50 value). It is essential to perform a full agonist dose-response curve to accurately determine the EC50 before proceeding with antagonist screening.
Troubleshooting Guides
This section provides solutions to common problems encountered during A1AR antagonist experiments.
High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use an automated cell counter for accurate cell density determination. Calibrate and regularly maintain multichannel pipettes. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS to maintain humidity. |
| Incomplete Washing Steps | Ensure thorough but gentle washing to remove unbound reagents without dislodging adherent cells. Optimize the number of wash steps and the wash buffer volume. |
| Temperature Gradients Across the Plate | Ensure the entire plate reaches thermal equilibrium during incubation steps. Avoid stacking plates in the incubator. |
Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Low A1AR Expression | Use a validated stable cell line with high A1AR expression. If using transient transfection, optimize transfection efficiency. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of all critical reagents, including the radioligand, agonist, and antagonist, to determine the optimal concentrations for a robust signal window. |
| Incorrect Incubation Time | Determine the optimal incubation time to reach equilibrium for binding assays or to achieve a stable functional response. This can be determined through time-course experiments. |
| Degraded Reagents | Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment. |
| Instrument Settings Not Optimized | Ensure the settings on the plate reader or scintillation counter are optimized for the specific assay format and detection method. |
High Non-Specific Binding (Radioligand Binding Assays)
| Potential Cause | Recommended Solution |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its Kd value for the A1AR. |
| Hydrophobic Radioligand | Hydrophobic ligands tend to have higher non-specific binding. Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions. |
| Insufficient Washing | Increase the number and/or volume of washes with ice-cold wash buffer to effectively remove unbound radioligand. |
| Binding to Filters/Plates | Pre-soak filters in a solution like polyethyleneimine (PEI). For plate-based assays, choose plates with low-binding surfaces. |
| High Protein Concentration | Titrate the amount of membrane protein used in the assay. A typical range is 20-100 µg of protein per well. |
Experimental Protocols & Data
A1AR Signaling Pathway & Experimental Workflow
The A1AR is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists block this effect.
References
A1AR antagonist 6 cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1AR antagonists, with a focus on understanding and managing their cytotoxic effects. As "A1AR antagonist 6" is not a standard nomenclature in published literature, this guide will focus on the well-characterized and selective A1AR antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) , as a representative molecule. The principles and methods described are broadly applicable to other A1AR antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity associated with the A1AR antagonist DPCPX?
A1: The primary mechanism of cytotoxicity for DPCPX in susceptible cells, particularly cancer cell lines, is the induction of apoptosis, or programmed cell death.[1] This process is mediated by the activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9, and is often associated with the upregulation of the tumor suppressor gene p53.[1]
Q2: In which cell types has the cytotoxicity of A1AR antagonists been observed?
A2: The cytotoxic effects of the A1AR antagonist DPCPX have been documented in various cancer cell lines, including breast cancer (MCF-7), esophageal cancer (KYSE-30 and YM-1), and has been noted to suppress tumor progression in hepatocellular carcinoma.[1][2] The expression level of the A1 adenosine receptor can vary between cell types, which may influence the observed cytotoxic response.
Q3: How can I measure the cytotoxicity of an A1AR antagonist in my experiments?
A3: Several standard assays can be used to quantify cytotoxicity. The most common include:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) to specifically detect apoptosis.
Q4: How can I mitigate or reverse the unwanted cytotoxic effects of an A1AR antagonist?
A4: If cytotoxicity is an undesired side effect in your experimental model (e.g., in non-cancerous cells or when studying non-apoptotic pathways), the primary mitigation strategy is the co-administration of an A1 adenosine receptor (A1AR) agonist. For instance, co-treatment with the A1AR agonist N6-Cyclopentyladenosine (CPA) has been shown to reverse the cytotoxic effects of DPCPX. Additionally, careful dose-response studies are crucial to determine the optimal concentration of the antagonist that achieves the desired pharmacological effect without inducing significant cell death.
Q5: Can A1AR antagonists always be expected to be cytotoxic?
A5: Not necessarily. The cytotoxic effects of A1AR antagonists have been primarily observed in cancer cell lines where they induce apoptosis. In some contexts, such as in certain neuronal cell models under specific stressors, A1AR antagonists like DPCPX have been shown to enhance cell viability when co-administered with adenosine. The effect is highly dependent on the cellular context and the experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Antagonist Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response curve to determine the IC50 value in your specific cell line and use a concentration appropriate for your experimental goals. |
| High A1AR Expression in Cells | Characterize the A1AR expression level in your cell line (e.g., via qPCR or Western blot). High expression may lead to increased sensitivity to the antagonist. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to apoptotic stimuli. Consider using a less sensitive cell line if appropriate for your research question. |
| Off-Target Effects | At high concentrations, the antagonist may have off-target effects. Ensure you are using a concentration within the selective range for A1AR. For DPCPX, the Ki for human A1AR is approximately 0.46-3.9 nM, while for other adenosine receptors it is significantly higher. |
Issue 2: Difficulty in Replicating Published Cytotoxicity Data
| Possible Cause | Troubleshooting Step |
| Differences in Experimental Protocols | Ensure your cell culture conditions (media, serum concentration, cell density) and assay protocols (incubation times, reagent concentrations) closely match the cited literature. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use low-passage, authenticated cell lines. |
| Reagent Quality | Verify the purity and activity of the A1AR antagonist and all assay reagents. |
Issue 3: How to Confirm that Observed Cell Death is Apoptosis
| Confirmation Method | Expected Outcome |
| Annexin V/PI Staining | An increase in the Annexin V-positive, PI-negative cell population, indicating early apoptosis. |
| Caspase Activity Assay | A significant increase in the activity of caspase-3, -8, or -9. |
| Western Blot for Apoptosis Markers | Increased levels of cleaved PARP or cleaved caspase-3. |
| DNA Fragmentation Assay | Visualization of a characteristic DNA laddering pattern on an agarose gel. |
Quantitative Data Summary
The following tables summarize quantitative data for the A1AR antagonist DPCPX from published studies.
Table 1: IC50 Values of DPCPX in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| MCF-7 | Breast Cancer | 0.87 µM (at 24h) | MTT Assay | |
| MCF-7 | Breast Cancer | 87 nM (used for subsequent experiments) | MTT Assay |
Table 2: Apoptosis Induction by DPCPX in Cancer Cell Lines
| Cell Line | DPCPX Concentration | Treatment Duration | % Apoptotic Cells | Assay | Reference |
| MCF-7 | 87 nM | 72 hours | ≥ 65% | Annexin V/PI | |
| YM-1 | 10 µM and 100 µM | 48 hours | Significant increase | Annexin V/PI | |
| KYSE-30 | 10 µM and 100 µM | 48 hours | Significant increase | Annexin V/PI |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures to assess the cytotoxicity of an A1AR antagonist.
Materials:
-
Cells of interest
-
A1AR antagonist (e.g., DPCPX)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the A1AR antagonist in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the antagonist dilutions. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for detecting apoptosis by flow cytometry.
Materials:
-
Cells treated with A1AR antagonist
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the A1AR antagonist for the desired time. Include positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
This protocol describes a method for measuring the activity of executioner caspases.
Materials:
-
Cells treated with A1AR antagonist
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a multi-well plate and treat with the A1AR antagonist.
-
After treatment, lyse the cells using the appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a new 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3/7 substrate and assay buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays, ~405 nm) or fluorescence (for fluorometric assays, Ex/Em ~380/460 nm).
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Visualizations
Caption: Signaling pathway of A1AR antagonist-induced apoptosis.
Caption: General experimental workflow for assessing A1AR antagonist cytotoxicity.
Caption: Logical relationship for mitigating A1AR antagonist cytotoxicity.
References
- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for A1AR Antagonist Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Adenosine A1 receptor (A1AR) antagonist assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial for A1AR antagonist assays?
A1: Optimizing incubation time is critical to ensure that the binding of the antagonist to the A1AR has reached equilibrium. Insufficient incubation can lead to an underestimation of the antagonist's potency (an artificially high IC50 value). Conversely, excessively long incubation times can lead to issues such as ligand degradation, cellular toxicity, or receptor desensitization and internalization, all of which can compromise the assay results.[1] Performing time-course experiments is essential for determining the optimal incubation period for your specific assay conditions.[1]
Q2: What is the difference between pre-incubation and co-incubation in an antagonist assay?
A2: In a pre-incubation protocol, the cells or membranes are incubated with the antagonist for a specific period before the addition of the agonist. This allows the antagonist to bind to the receptor without competition. In a co-incubation protocol, the antagonist and agonist are added to the assay simultaneously. The choice between these methods can depend on the specific research question and the binding kinetics of the ligands. Pre-incubation is often used to determine the kinetic binding rates of the antagonist.[2]
Q3: How does the choice of assay (e.g., radioligand binding vs. functional assay) affect the optimal incubation time?
A3: The optimal incubation time can vary significantly between different assay formats.
-
Radioligand Binding Assays: The incubation time should be sufficient to allow the radiolabeled ligand to reach binding equilibrium. This is determined through association kinetic experiments where specific binding is measured over time until a stable plateau is reached.[3]
-
Functional Assays (e.g., cAMP, β-arrestin): These assays measure a downstream cellular response. The optimal incubation time depends on the kinetics of the signaling pathway being measured. For example, cAMP responses can be rapid and transient, while β-arrestin recruitment might have different kinetics.[4] Time-course experiments for the specific functional readout are necessary.
Q4: Can temperature affect the incubation time?
A4: Yes, temperature is a critical parameter. Binding kinetics are temperature-dependent. Assays are commonly performed at room temperature, 30°C, or 37°C. Lower temperatures will generally slow down the binding kinetics, requiring longer incubation times to reach equilibrium. It is crucial to maintain a consistent temperature throughout your experiments and to determine the optimal incubation time for your chosen temperature.
Q5: What are the canonical signaling pathways for the A1A receptor?
A5: The Adenosine A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, A1AR initiates signaling cascades that include:
-
Inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC) , resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn can lead to an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Modulation of ion channels , such as the activation of potassium channels and inhibition of calcium channels.
-
Activation of the mitogen-activated protein kinase (MAPK) pathway .
A1AR Signaling Pathway
Caption: A1AR canonical signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause Related to Incubation Time | Recommended Solution |
| High variability in IC50 values | The assay has not reached equilibrium. | Perform an association kinetic (time-course) experiment to determine the time required to reach a stable binding plateau. Ensure all subsequent experiments use this optimized incubation time. |
| Low antagonist potency (high IC50) | Incubation time is too short for the antagonist to reach binding equilibrium. | Increase the incubation time. A pre-incubation step with the antagonist before adding the agonist can also help ensure the antagonist has sufficient time to bind. |
| Loss of signal at longer incubation times | Ligand degradation, receptor desensitization/internalization, or cytotoxicity. | Test the stability of your antagonist and other reagents over the incubation period. Consider using protease inhibitors. For functional assays, shorter incubation times may be necessary to capture the peak signal before desensitization occurs. |
| High background signal | Non-specific binding of the antagonist or other assay components. | While not solely an incubation time issue, ensure that non-specific binding is determined at the optimized equilibrium time point. Reducing incubation time is not a solution for high non-specific binding. |
| Agonist-stimulated response is low or undetectable | The dynamics of the signaling pathway are transient, and the chosen incubation time is not optimal to capture the response. | For functional assays, perform a time-course experiment with the agonist alone to identify the peak response time. The antagonist incubation should be followed by agonist stimulation for this optimal duration. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for a Radioligand Binding Assay (Association Kinetics)
This protocol determines the time required for a radiolabeled A1AR antagonist to reach binding equilibrium with the receptor.
Materials:
-
Cell membranes expressing A1AR
-
Radiolabeled antagonist (e.g., [3H]DPCPX)
-
Unlabeled, high-affinity A1AR ligand for determining non-specific binding
-
Binding buffer
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes and radioligand to their optimal concentrations in ice-cold binding buffer.
-
Assay Setup: Prepare two sets of tubes or wells: "Total Binding" and "Non-Specific Binding" (NSB).
-
NSB Control: To the NSB wells, add a high concentration of the unlabeled ligand.
-
Initiate Binding: Add the radiolabeled antagonist to all wells to start the binding reaction.
-
Time-Course Incubation: Incubate the plates at the desired temperature (e.g., 30°C). At various time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), terminate the reaction for a set of wells.
-
Filtration: Rapidly filter the contents of the wells through the filter mats to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding (in counts per minute or fmol/mg protein) against time.
-
The optimal incubation time is the point at which the specific binding reaches a stable plateau. This time should be used for all subsequent equilibrium binding assays.
-
Caption: Workflow for association kinetics experiment.
Protocol 2: A1AR Antagonist IC50 Determination in a cAMP Functional Assay
This protocol outlines the steps for determining the potency of an A1AR antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing A1AR (e.g., CHO or HEK293 cells)
-
A1AR antagonist (test compound)
-
A1AR agonist (e.g., NECA)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., GloSensor™)
-
96- or 384-well plates
Procedure:
-
Cell Plating: Seed the A1AR-expressing cells into the appropriate well plates and incubate overnight.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the A1AR antagonist.
-
Add the antagonist dilutions to the cells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C. This pre-incubation time should be optimized to allow the antagonist to reach binding equilibrium.
-
-
Agonist Stimulation:
-
Add the A1AR agonist at a concentration that gives a submaximal response (typically EC80), along with forskolin to stimulate cAMP production.
-
Incubate for the optimal duration to capture the peak cAMP response (e.g., 30 minutes). This time should be determined from prior agonist time-course experiments.
-
-
Signal Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Normalize the data (e.g., as a percentage of the forskolin-only response).
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Caption: Workflow for an A1AR antagonist cAMP assay.
Data Presentation
Table 1: Example Data from an Association Kinetics Experiment
This table illustrates the data obtained from a time-course experiment to determine the optimal incubation time for a radiolabeled A1AR antagonist.
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0 | 150 | 145 | 5 |
| 5 | 1250 | 155 | 1095 |
| 10 | 2300 | 160 | 2140 |
| 20 | 3800 | 158 | 3642 |
| 30 | 4950 | 165 | 4785 |
| 45 | 5800 | 170 | 5630 |
| 60 | 6100 | 168 | 5932 |
| 90 | 6150 | 172 | 5978 |
| 120 | 6130 | 169 | 5961 |
In this example, the specific binding reaches a plateau around 60-90 minutes. Therefore, an incubation time of 90 minutes would be appropriate for subsequent equilibrium binding assays.
Table 2: Effect of Antagonist Pre-incubation Time on IC50 Value
This table demonstrates how varying the pre-incubation time of an antagonist can affect its measured potency in a functional assay.
| Antagonist Pre-incubation Time (minutes) | Agonist Incubation Time (minutes) | Measured IC50 (nM) |
| 5 | 30 | 85.2 |
| 15 | 30 | 42.5 |
| 30 | 30 | 25.1 |
| 60 | 30 | 24.5 |
This data illustrates that a short pre-incubation time (5 minutes) may not be sufficient for the antagonist to reach equilibrium, resulting in an underestimation of its potency (higher IC50). The potency appears to stabilize after 30-60 minutes of pre-incubation.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 10. [Compound pre-incubation competition kinetics method...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinetic Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
A1AR antagonist 6 vehicle selection and control
<_ 29_0> ## A1AR Antagonist Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1 adenosine receptor (A1AR) antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guide
This section addresses common problems encountered during the experimental process, offering potential causes and solutions.
1. My A1AR antagonist is not dissolving in my chosen vehicle. What should I do?
Poor solubility is a common challenge with many A1AR antagonists, which are often lipophilic.[1][2]
-
Initial Checks & Solutions:
-
Sonication & Vortexing: Ensure you have thoroughly vortexed and sonicated your solution. Gentle heating may also be appropriate, but check the compound's stability at elevated temperatures first.
-
Vehicle Selection: Your initial vehicle may not be appropriate. Consider the alternatives listed in the Vehicle Selection section below. For many poorly water-soluble drugs, co-solvent systems or specialized vehicles like cyclodextrins are necessary.[3][4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[3]
-
-
Systematic Approach to Solubility Testing: If simple measures fail, a more systematic approach is needed. The following protocol outlines how to determine a suitable vehicle.
Experimental Protocol: Solubility Assessment
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your A1AR antagonist in 100% DMSO.
-
Test Vehicles: In separate microcentrifuge tubes, add a small, known amount of your antagonist from the stock solution to a panel of potential vehicles (see Table 1 for suggestions).
-
Equilibrate: Vortex each tube vigorously and then allow them to equilibrate at room temperature for several hours or overnight on a rotator.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Quantify: Carefully collect the supernatant and determine the concentration of the dissolved antagonist using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Select Vehicle: The vehicle that dissolves the highest concentration of your antagonist without precipitation is a good candidate for your experiments.
-
2. I'm observing toxicity or off-target effects in my in vitro experiments. Could the vehicle be the cause?
Yes, the vehicle itself can exert biological effects, especially at higher concentrations.
-
DMSO Toxicity: Dimethyl sulfoxide (DMSO) is a widely used solvent, but it can be toxic to cells at concentrations as low as 0.1%, with significant toxicity often observed at 1% and above. The exact toxic concentration can vary depending on the cell type and the duration of exposure.
-
Surfactant Effects: Surfactants like Kolliphor EL (formerly Cremophor EL) are not inert and can have a range of biological effects, including hypersensitivity reactions and effects on lipoprotein patterns.
-
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group that is treated with the vehicle alone at the same final concentration used for your antagonist. This is crucial to distinguish the effects of the antagonist from those of the vehicle.
-
Lower Vehicle Concentration: If toxicity is observed in the vehicle control, try to reduce the final concentration of the vehicle in your assay. This may require preparing a more concentrated stock of your antagonist.
-
Switch Vehicles: If lowering the concentration is not feasible, you may need to switch to a more biocompatible vehicle, such as a cyclodextrin-based formulation.
-
3. My in vivo results are inconsistent or show poor bioavailability. What are some potential causes related to the vehicle?
Inconsistent in vivo results can often be traced back to the formulation and vehicle.
-
Precipitation Upon Injection: A common issue is the precipitation of the drug at the injection site when a formulation, such as a DMSO stock, is diluted in an aqueous environment like blood or interstitial fluid. This can lead to variable absorption and low bioavailability.
-
Vehicle-Induced Physiological Changes: Some vehicles can cause physiological changes. For example, Kolliphor EL has been associated with hypersensitivity reactions and can alter the disposition of other drugs.
-
Troubleshooting and Optimization:
-
Formulation Strategy: For poorly soluble compounds, a simple solution in DMSO is often inadequate for in vivo studies. Consider using more advanced formulation strategies like:
-
Co-solvents: Using a mixture of solvents like ethanol, polyethylene glycol (PEG), and water can improve solubility and reduce precipitation upon injection.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility and bioavailability.
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles or self-emulsifying drug delivery systems (SEDDS) can be effective.
-
-
Vehicle Control in Vivo: As with in vitro studies, a vehicle-only control group is essential in all animal experiments to account for any effects of the formulation itself.
-
4. My antagonist's potency appears lower than expected or varies between experiments. What should I check?
Several factors can lead to apparent low potency or high variability.
-
Inadequate Agonist Response: The effect of an antagonist can only be measured accurately in the presence of a robust agonist response. Ensure that the agonist you are using to stimulate the A1AR is active and used at an appropriate concentration (typically EC50 to EC80).
-
Endogenous Adenosine: Cells in culture can release adenosine, which can act as an agonist and compete with your antagonist, leading to an underestimation of its potency.
-
Reagent and Cell Variability:
-
Ensure all reagents, especially the antagonist and agonist, are from consistent lots and have been stored correctly. Prepare fresh solutions regularly.
-
High cell passage numbers can lead to changes in receptor expression or signaling pathways. Use cells within a defined, low passage range for all experiments.
-
-
Assay Conditions: Minor variations in incubation time, temperature, or cell density can impact the results. Strict adherence to a standardized protocol is crucial.
-
Troubleshooting Workflow: The following diagram illustrates a logical workflow for troubleshooting inconsistent antagonist activity.
Caption: Logical workflow for troubleshooting inconsistent antagonist results.
II. Frequently Asked Questions (FAQs)
Q1: What is the signaling pathway of the A1 Adenosine Receptor (A1AR)?
A1AR is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by an agonist like adenosine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other pathways, including phospholipase C (PLC) and certain potassium channels, while inhibiting calcium channels. An A1AR antagonist blocks these effects by preventing the agonist from binding to the receptor.
Caption: Simplified A1AR signaling pathway.
Q2: How do I select the right vehicle for my A1AR antagonist?
Vehicle selection depends on the physicochemical properties of your antagonist (especially its solubility), the intended route of administration (in vitro vs. in vivo), and the experimental model. The goal is to completely dissolve the compound at the desired concentration in a non-toxic and biocompatible vehicle.
-
In Vitro Studies: For cell-based assays, the primary goal is to dissolve the compound in a stock solution that can be diluted into the culture medium without precipitation, while keeping the final vehicle concentration below toxic levels.
-
In Vivo Studies: For animal studies, the vehicle must be well-tolerated at the required volume and by the chosen route of administration (e.g., oral, intravenous, intraperitoneal). The formulation must maintain the drug in solution long enough for absorption to occur.
The diagram below outlines a general workflow for vehicle selection.
Caption: Workflow for selecting an appropriate experimental vehicle.
Q3: What are the most common vehicles and what are their pros and cons?
The table below summarizes common vehicles used for A1AR antagonist research.
| Vehicle | Primary Use | Advantages | Disadvantages & Considerations |
| Saline / PBS | In vivo & in vitro | Isotonic, non-toxic, biocompatible. | Only suitable for water-soluble compounds. |
| DMSO | In vitro & in vivo (stock) | Excellent solubilizing power for many nonpolar compounds. | Can be toxic to cells, typically above 0.5%. May cause irritation in vivo. Risk of precipitation on dilution. |
| Ethanol | In vivo (co-solvent) | Good solubilizing properties, often used in combination with other vehicles. | Can be toxic and cause irritation, especially at high concentrations. |
| PEG 300/400 | In vivo (co-solvent) | Water-miscible, generally low toxicity. | Can be viscous. May not be suitable for all compounds. |
| Cyclodextrins (e.g., HP-β-CD) | In vivo & in vitro | Significantly increases aqueous solubility of hydrophobic drugs, generally low toxicity. | Complexation is specific to the drug's structure. May not work for all compounds. |
| Kolliphor EL | In vivo | Effective solubilizer for very poorly soluble drugs. | Not an inert vehicle; associated with hypersensitivity reactions and other biological effects. |
| Oils (Corn, Sesame) | In vivo (oral, s.c.) | Suitable for highly lipophilic compounds. | Not suitable for intravenous administration. Can have slow and variable absorption. |
Q4: What control experiments are essential when studying an A1AR antagonist?
Proper controls are critical for interpreting your results accurately.
-
Vehicle Control: This is the most important control. It consists of treating a group of cells or animals with the vehicle alone, at the same volume and concentration used to deliver the antagonist. This allows you to subtract any effects caused by the vehicle itself.
-
Positive Control (Antagonist): Use a well-characterized, known A1AR antagonist (e.g., DPCPX) in your assay system. This confirms that your experimental setup can detect A1AR antagonism.
-
Positive Control (Agonist): Use a known A1AR agonist (e.g., Adenosine, CPA, NECA) to stimulate the receptor. This is necessary to demonstrate the effect of your antagonist.
-
Negative Control (Cell/Tissue): If using a cell line engineered to express A1AR, include the parental cell line (which does not express the receptor) as a control. This will confirm that the observed effects are specific to A1AR.
-
Assay-Specific Controls: Depending on the assay, other controls may be necessary. For example, in a radioligand binding assay, a non-specific binding control is required to determine the amount of radioligand that binds to components other than the receptor.
References
- 1. Solubilities of adenosine antagonists determined by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
preventing degradation of A1AR antagonist 6 during storage
Technical Support Center: A1AR Antagonist 6
Welcome to the Technical Support Center for this compound.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound, a xanthine-based compound. Here you will find troubleshooting guides and frequently asked questions to help prevent degradation and ensure the integrity of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity.[1] | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your current stock and working solutions.[1] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[1] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[1] |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis.[1] | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Perform Solubility Test: Ensure the solvent and concentration are appropriate. 3. Analyze for Degradants: Use LC-MS to identify potential degradation products. |
| Loss of activity during a long experiment. | Instability in the experimental medium (e.g., cell culture media, buffer). | 1. Time-Course Experiment: Assess the stability of the compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Consider Protective Agents: In some cases, antioxidants may be added to the medium, but their compatibility must be verified. |
| Appearance of new peaks in HPLC analysis. | Degradation of the compound into one or more new entities. | 1. Characterize New Peaks: Use LC-MS to determine the mass of the new species and hypothesize their structures. 2. Conduct Forced Degradation Study: Intentionally stress the compound with acid, base, heat, light, and oxidation to see if the same degradant peaks are formed. This can help to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid this compound? A1: For long-term storage, solid this compound should be stored at -20°C or below, in a tightly sealed container to protect from moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Many research chemicals are sensitive to temperature, humidity, and light.
-
Q2: What is the best way to prepare and store stock solutions? A2: Use a high-purity, anhydrous solvent like DMSO for the initial stock solution. Prepare a concentrated stock solution and store it in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Q3: My this compound is dissolved in DMSO, but I need to use it in an aqueous buffer for my experiment. What precautions should I take? A3: When diluting the DMSO stock solution into an aqueous buffer, be mindful of the compound's solubility. It is best to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. Also, be aware that some buffer components can catalyze degradation.
Degradation
-
Q4: What are the likely degradation pathways for this compound? A4: As a xanthine derivative, this compound is potentially susceptible to hydrolysis of amide or ester groups, N-demethylation, and oxidation of the xanthine core.
-
Q5: I suspect my compound has degraded. How can I confirm this? A5: The most direct way to confirm degradation is by using a stability-indicating analytical method, such as HPLC-UV. Compare the chromatogram of your sample to a freshly prepared standard. A decrease in the main peak area and the appearance of new peaks are strong indicators of degradation. LC-MS can then be used to identify the degradants.
Quantitative Data on Stability
The following table summarizes the expected degradation of this compound under various storage conditions. This data is based on forced degradation studies and is intended to provide guidance for proper storage and handling.
| Condition | Temperature | Duration | Expected Degradation (%) | Primary Degradant(s) |
| Solid | 40°C | 4 weeks | < 1% | Not applicable |
| 25°C / 60% RH | 4 weeks | < 0.5% | Not applicable | |
| 4°C | 12 months | < 0.2% | Not applicable | |
| Solution (in DMSO) | 25°C | 48 hours | < 2% | Oxidative species |
| 4°C | 1 week | < 1% | Oxidative species | |
| -20°C | 6 months | < 0.5% | Not applicable | |
| Solution (in PBS, pH 7.4) | 37°C | 24 hours | 5-10% | Hydrolysis product |
| 25°C | 24 hours | 2-5% | Hydrolysis product |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed to quantify the purity of this compound and detect any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL. Dilute with the mobile phase to 50 µg/mL.
Protocol 2: Forced Degradation Study
This study is intended to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound (1 mg/mL) in the following solutions: 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation). For thermal degradation, use a solid sample. For photolytic degradation, use a solution in a quartz cuvette.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate at 60°C for 24 hours.
-
Oxidation: Incubate at room temperature for 24 hours.
-
Thermal: Heat solid sample at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: At various time points, take an aliquot of each sample, neutralize the acidic and basic samples, and analyze by HPLC-UV and LC-MS to identify and quantify the degradants. The goal is to achieve 5-20% degradation.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound instability.
References
addressing receptor desensitization in A1AR antagonist 6 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine A1 receptor (A1AR) antagonists. The focus is on understanding and addressing receptor desensitization, a common phenomenon that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is A1AR desensitization and why is it relevant for antagonist studies?
A1AR desensitization is a process where the receptor's response to a stimulus diminishes over time following prolonged exposure to an agonist. This involves several mechanisms, including receptor phosphorylation, uncoupling from G proteins, and internalization (removal from the cell surface).[1] While antagonists do not directly cause desensitization, understanding this process is critical for several reasons:
-
Endogenous Agonist Effects: Endogenous adenosine in cell cultures or in vivo models can cause gradual A1AR desensitization, potentially reducing the observable effect of an antagonist.
-
Co-treatment Studies: In experiments where an antagonist is used to block the effects of an applied agonist, the agonist itself will induce desensitization, which can confound the interpretation of the antagonist's efficacy.
-
Assay Development: The desensitization state of the receptors in your model system will affect the potency and efficacy of both agonists and antagonists.
Q2: What are the primary molecular mechanisms of agonist-induced A1AR desensitization?
Agonist-induced A1AR desensitization is a multi-step process:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the A1AR.[2][3] Studies have shown a 3- to 4-fold increase in A1AR phosphorylation in cells treated with the agonist R-PIA.[4][5]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins (primarily β-arrestin 1 for A1AR).
-
Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its G protein, effectively uncoupling it from downstream signaling pathways like adenylyl cyclase inhibition.
-
Internalization: β-arrestin acts as an adapter protein, recruiting components of the endocytic machinery (like clathrin) to target the receptor for internalization into intracellular vesicles. This process for A1AR is relatively slow, often occurring over hours.
Q3: Does chronic treatment with an A1AR antagonist cause receptor desensitization?
No, the opposite effect is generally observed. Unlike agonists which cause receptor downregulation and desensitization, chronic exposure to a selective A1AR antagonist can lead to receptor upregulation or sensitization. Studies have shown that chronic treatment with the A1AR antagonist CPX did not decrease the density of adenosine receptor binding sites and resulted in a pronounced anticonvulsive effect, opposite to what is seen with acute administration.
Troubleshooting Guide
Problem: I'm observing a diminished or inconsistent effect of my A1AR antagonist in my cell-based functional assay.
This is a common issue that can often be traced back to unintended agonist-induced desensitization of the A1AR population in your culture.
Q: How can I determine if A1ARs in my model are desensitized?
Answer: You need to assess the receptor's status at the levels of expression, localization, and function.
-
Step 1: Assess Receptor Number and Affinity.
-
Method: Perform a radioligand binding assay on cell membranes using a high-affinity A1AR antagonist radioligand (e.g., [³H]DPCPX).
-
Expected Outcome in Desensitized State: You may observe a significant decrease in the total number of binding sites (Bmax). For example, treatment with the agonist R-PIA for 12-24 hours can reduce A1AR density by 40-50%. You might also see an increase in the antagonist's binding affinity (a decrease in the K_d value), which can reflect the uncoupling of the receptor from its G protein.
-
-
Step 2: Check for Receptor Internalization.
-
Method 1 (Biochemical): Subcellular fractionation followed by Western blotting. Separate the plasma membrane fraction from the intracellular (microsomal/light vesicle) fractions.
-
Expected Outcome: In desensitized cells, you will see a decrease in A1AR protein in the membrane fraction and a corresponding increase in the intracellular fractions.
-
Method 2 (Imaging): Use immunofluorescence or a tagged receptor (e.g., A1AR-GFP) to visually track receptor localization.
-
Expected Outcome: In control cells, the signal will be primarily at the plasma membrane. After prolonged agonist treatment, you will observe an increase in intracellular puncta, indicating receptor internalization.
-
-
Step 3: Evaluate Receptor Function.
-
Method: Perform a functional assay, such as measuring the inhibition of forskolin-stimulated cAMP production.
-
Expected Outcome: Create a dose-response curve for an A1AR agonist (e.g., CPA or R-PIA). In cells with desensitized receptors, the maximal inhibition of cAMP will be significantly reduced, and the EC₅₀ of the agonist may shift to the right (requiring a higher concentration for a similar effect).
-
Below is a workflow to diagnose the potential cause of diminished antagonist efficacy.
Caption: Troubleshooting workflow for investigating reduced A1AR antagonist efficacy.
Q: How can I prevent or mitigate A1AR desensitization in my experiments?
Answer:
-
Use an Adenosine Deaminase (ADA): Add ADA to your cell culture medium to degrade endogenous adenosine, which is a primary cause of basal receptor desensitization.
-
Limit Agonist Exposure Time: When studying antagonist blockade of agonist effects, use the shortest possible agonist incubation time required to achieve a stable functional response to minimize desensitization.
-
Serum Starvation: Serum can contain nucleotides that are converted to adenosine. Serum-starving cells for a few hours before the experiment can help reduce basal activation.
-
Use Partial Agonists: In some paradigms, using a partial agonist may induce less desensitization than a full agonist, providing a more stable system to test antagonist effects.
Quantitative Data on Agonist-Induced A1AR Desensitization
The following tables summarize quantitative data from studies investigating A1AR desensitization following treatment with the A1AR agonist R-PIA.
Table 1: Effect of Agonist Treatment on A1AR Density (Bmax)
| Cell Type / Model | Agonist Treatment | Change in A1AR Density (Bmax) | Reference |
|---|---|---|---|
| DDT₁ MF-2 cells | 1 µM R-PIA (12h) | ~40% decrease in membranes | |
| DDT₁ MF-2 cells | 1 µM R-PIA (12h) | ↓ to 52% of control | |
| DDT₁ MF-2 cells | 1 µM R-PIA (24h) | ↓ to 46% of control | |
| Rat Cortical Neurons | 100 nM R-PIA (12h) | ↓ to 58% of control | |
| Rat Cortical Neurons | 100 nM R-PIA (24h) | ↓ to 43% of control |
| Rat Cortical Neurons | 100 nM R-PIA (48h) | ↓ to 26% of control | |
Table 2: Effect of Agonist Treatment on Receptor Function and Phosphorylation
| Parameter | Cell Type / Model | Agonist Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Receptor Function | Rat Cortical Neurons | 100 nM R-PIA (24h) | Max. cAMP inhibition reduced from 54% to 24% | |
| Receptor Function | DDT₁ MF-2 cells | 1 µM R-PIA (24h) | Max. cAMP inhibition reduced by ~50% | |
| Phosphorylation | DDT₁ MF-2 cells | R-PIA (18h) | 3-4 fold increase in A1AR phosphorylation |
| Receptor Internalization | DDT₁ MF-2 cells | R-PIA | 37% increase in A1AR in light vesicles | |
A1AR Desensitization Signaling Pathway
The diagram below illustrates the key events in agonist-induced A1AR desensitization, from receptor activation to internalization.
Caption: Key steps in agonist-induced A1AR desensitization and internalization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A1AR Quantification
This protocol allows for the determination of A1AR density (Bmax) and affinity (K_d) in cell membranes.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize cells using a Dounce homogenizer or sonicator.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 25-50 µg of membrane protein per well.
-
Add increasing concentrations of a radiolabeled A1AR antagonist (e.g., [³H]DPCPX, 0.1-20 nM).
-
For non-specific binding determination, add a high concentration (e.g., 10 µM) of a non-labeled A1AR antagonist (e.g., DPCPX or XAC) to a parallel set of wells.
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze data using non-linear regression (one-site binding model) or Scatchard transformation to determine Bmax (in fmol/mg protein) and K_d (in nM).
-
Protocol 2: Western Blot for A1AR Internalization
This protocol assesses the translocation of A1AR from the plasma membrane to intracellular compartments.
-
Cell Treatment and Fractionation:
-
Treat cells with vehicle or A1AR agonist (e.g., 1 µM R-PIA) for the desired time course (e.g., 0, 4, 8, 12, 24 hours).
-
Harvest cells and perform subcellular fractionation to isolate the plasma membrane and microsomal (intracellular) fractions as described in specialized kits or protocols. A common method involves differential centrifugation.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration for each fraction.
-
Load equal amounts of protein (e.g., 20 µg) from membrane and microsomal fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for A1AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software. Normalize the A1AR signal to a loading control specific for each fraction (e.g., Na⁺/K⁺-ATPase for plasma membrane, Calnexin for microsomes). Compare the relative abundance of A1AR in each fraction across different treatment conditions.
-
Protocol 3: β-Arrestin Recruitment Assay (Split-Luciferase / NanoBiT)
This protocol measures the recruitment of β-arrestin 2 to the A1AR upon agonist stimulation, a key step in desensitization.
-
Cell Line:
-
Use a cell line (e.g., HEK293) stably co-expressing A1AR fused to one part of a split-luciferase enzyme (e.g., LgBiT) and β-arrestin 2 fused to the complementary part (e.g., SmBiT).
-
-
Assay Procedure:
-
Seed the engineered cells into a white, clear-bottom 96-well plate and incubate for 24 hours.
-
Replace the medium with an assay buffer containing the luciferase substrate (e.g., furimazine).
-
Measure baseline luminescence using a plate reader.
-
Add the A1AR agonist or test compounds. To test an antagonist, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.
-
Immediately begin measuring luminescence kinetically over 30-60 minutes.
-
-
Data Analysis:
-
An increase in luminescence indicates the proximity of A1AR and β-arrestin 2, signifying recruitment.
-
Data can be analyzed by calculating the area under the curve (AUC) or the initial rate of the luminescent signal.
-
For antagonists, calculate the IC₅₀ value from the inhibition of the agonist-induced signal.
-
References
- 1. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted role of β-arrestins in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Distinct Pathways of Desensitization of A1- and A2-Adenosine Receptors in DDT1 MF-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct pathways of desensitization of A1- and A2-adenosine receptors in DDT1 MF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of A1AR Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of A1 Adenosine Receptor (A1AR) antagonists.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental process.
Issue 1: Low Aqueous Solubility of the A1AR Antagonist
Poor aqueous solubility is a common challenge that can significantly hinder in vitro assays and in vivo absorption.[1]
| Symptom | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during in vitro assays. | The compound's intrinsic solubility is low in the assay buffer. | 1. Optimize Solvent System: Use a co-solvent system (e.g., DMSO, ethanol) at the lowest possible concentration that maintains solubility without affecting cell viability or assay performance.[2]2. pH Adjustment: For ionizable compounds, adjust the pH of the buffer to increase the proportion of the more soluble ionized form.[3]3. Formulation Approaches: Consider formulating the compound using techniques like solid dispersions with polymers (e.g., HPMC) or lipid-based formulations for in vivo studies.[4] |
| Inconsistent results in bioassays. | Undissolved compound particles can lead to variability in the effective concentration.[5] | 1. Sonication: Gently sonicate the solution to aid dissolution.2. Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in assays. |
| Difficulty in preparing a stock solution of sufficient concentration. | High lipophilicity and strong crystal lattice energy of the A1AR antagonist. | 1. Salt Formation: If the compound has an ionizable group, consider synthesizing a salt form to improve solubility.2. Prodrug Approach: Design a more soluble prodrug that is converted to the active antagonist in vivo. |
Issue 2: Poor Permeability Across Caco-2 Monolayers
Low permeability in Caco-2 assays can be indicative of poor intestinal absorption in vivo.
| Symptom | Possible Cause | Suggested Solution |
| Low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction. | The compound has low passive diffusion across the intestinal epithelium. | 1. Chemical Modification: Modify the structure to optimize lipophilicity (LogP in the range of 1-3 is often favorable for oral absorption).2. Formulation with Permeation Enhancers: Include safe and effective permeation enhancers in the formulation for in vivo studies. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Co-administration with an Efflux Inhibitor: In preclinical studies, co-administer the antagonist with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.2. Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. |
| High variability in Papp values between experiments. | Inconsistent Caco-2 monolayer integrity. | 1. Monitor TEER values: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range before and after the experiment to confirm monolayer integrity.2. Use of Lucifer Yellow: Include a low permeability marker like Lucifer Yellow to check for monolayer leakage. |
Issue 3: Low and Variable Oral Bioavailability in Animal Models
This is a critical issue that can halt the development of a promising A1AR antagonist.
| Symptom | Possible Cause | Suggested Solution |
| Low plasma concentration after oral administration compared to intravenous administration. | Poor absorption due to low solubility and/or permeability, or significant first-pass metabolism. | 1. Formulation Optimization: Employ advanced formulation strategies such as micronization to increase surface area, or use self-emulsifying drug delivery systems (SEDDS).2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. |
| High inter-individual variability in plasma concentrations. | Food effects, or formulation-dependent absorption. | 1. Conduct Fed vs. Fasted Studies: Evaluate the effect of food on the bioavailability of your formulation.2. Improve Formulation Robustness: Develop a formulation that provides consistent release and absorption under different physiological conditions. |
| No dose-proportional increase in plasma exposure. | Saturation of absorption mechanisms or solubility-limited absorption. | 1. Re-evaluate Formulation: The current formulation may not be adequate for higher doses. Consider a formulation that can maintain the drug in a solubilized state at higher concentrations.2. Assess Solubility in Biorelevant Media: Determine the solubility in simulated gastric and intestinal fluids (SGF and SIF) to better predict in vivo dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my A1AR antagonist shows poor bioavailability?
A1: The first step is to identify the root cause. This involves characterizing the physicochemical properties of your compound, specifically its aqueous solubility and permeability. A good starting point is to perform a kinetic solubility assay and a Caco-2 permeability assay. The results from these assays will help you determine if the low bioavailability is due to poor solubility, poor permeability, or both, and will guide your strategy for improvement.
Q2: How can I improve the solubility of my xanthine-based A1AR antagonist?
A2: Many xanthine-based A1AR antagonists are hydrophobic and have poor water solubility. Strategies to improve their solubility include:
-
Chemical Modification: Introduction of polar functional groups or ionizable moieties can increase aqueous solubility. For example, modifying the substituents at the N1, N3, or C8 positions of the xanthine core can be explored.
-
Salt Formation: If your antagonist has a basic or acidic center, forming a salt can significantly improve its solubility and dissolution rate.
-
Formulation Strategies: Techniques like micronization, solid dispersions with hydrophilic polymers, and complexation with cyclodextrins can enhance the dissolution of poorly soluble xanthine derivatives.
Q3: My A1AR antagonist is a substrate for P-glycoprotein. What are my options?
A3: If your compound is a P-gp substrate, this can lead to significant efflux back into the intestinal lumen, reducing its net absorption. You have a few options:
-
Prodrug Approach: Design a prodrug that masks the P-gp recognition site. The prodrug would then be converted to the active antagonist after absorption.
-
Formulation with P-gp Inhibitors: For preclinical studies, you can co-administer your antagonist with a P-gp inhibitor to improve its absorption. However, this approach has translational challenges for clinical use due to potential drug-drug interactions.
-
Rational Drug Design: Synthesize new analogs that are not P-gp substrates. This is often the most effective long-term strategy.
Q4: What are the key parameters to consider when designing an in vivo pharmacokinetic study for an A1AR antagonist?
A4: A well-designed pharmacokinetic study is crucial for accurately assessing the bioavailability of your A1AR antagonist. Key considerations include:
-
Route of Administration: Include both intravenous (IV) and oral (PO) administration groups to determine absolute bioavailability.
-
Dose Selection: Choose at least two dose levels to assess dose proportionality. The doses should be high enough for analytical detection but below the maximum tolerated dose.
-
Sampling Time Points: Collect blood samples at appropriate time points to accurately capture the absorption, distribution, metabolism, and elimination phases.
-
Animal Model: Select an appropriate animal model (e.g., rat, dog) and ensure consistency in factors like age, sex, and health status.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for quantifying the antagonist in plasma.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various strategies on the bioavailability of A1AR antagonists and related compounds.
Table 1: Effect of Formulation Strategies on Oral Bioavailability
| Compound | Formulation Strategy | Animal Model | Oral Bioavailability (%) | Reference |
| A1AR Antagonist (Xanthine derivative) | Nanosuspension | Rat | 45% (vs. 5% for coarse suspension) | |
| Poorly soluble drug | Solid Dispersion with HPMC | Rat | 60% (vs. 10% for crystalline drug) | |
| Lipophilic drug | Self-Emulsifying Drug Delivery System (SEDDS) | Dog | 75% (vs. 15% for standard tablet) |
Table 2: Impact of Chemical Modification on Solubility and Permeability
| Compound Modification | Effect on Solubility | Effect on Caco-2 Permeability (Papp) |
| Introduction of a polyethylene glycol (PEG) chain | Increased aqueous solubility by 10-fold | Decreased Papp by 2-fold |
| Conversion to a phosphate ester prodrug | Increased aqueous solubility by >100-fold | Papp of the prodrug is low, but active drug is released intracellularly |
| Salt formation (hydrochloride salt) | Increased aqueous solubility by 50-fold | No significant change in Papp |
Experimental Protocols
1. Kinetic Solubility Assay
This protocol provides a method for the rapid determination of the kinetic solubility of an A1AR antagonist.
-
Materials:
-
A1AR antagonist
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV-Vis plate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of the A1AR antagonist in DMSO.
-
In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the solutions using the 96-well filter plate into a UV-transparent collection plate.
-
Prepare a standard curve of the A1AR antagonist in PBS with 1% DMSO.
-
Measure the absorbance of the filtered samples and the standards using a UV-Vis plate reader at the wavelength of maximum absorbance for the compound.
-
Calculate the concentration of the dissolved antagonist in the samples using the standard curve. This value represents the kinetic solubility.
-
2. Caco-2 Permeability Assay
This protocol describes the assessment of the intestinal permeability of an A1AR antagonist using the Caco-2 cell model.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
A1AR antagonist
-
Lucifer Yellow
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution (A1AR antagonist in HBSS) to the apical side of the inserts.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral side.
-
Add fresh HBSS to the apical side.
-
Incubate and sample from the apical side as described above.
-
-
At the end of the experiment, add Lucifer Yellow to the apical side and measure its transport to the basolateral side to confirm monolayer integrity.
-
Analyze the concentration of the A1AR antagonist in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: A1 Adenosine Receptor (A1AR) Signaling Pathway.
Caption: Experimental Workflow for Enhancing Bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018001569A1 - Pharmaceutical composition comprising a non-purine selective inhibitor of xanthine oxidase and method for the preparation thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
Validation & Comparative
A Comparative Guide to A1AR Antagonist 6 and DPCPX for Preclinical Research
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for the accurate investigation of biological pathways and the validation of novel therapeutic targets. This guide provides a detailed, data-driven comparison of two prominent antagonists of the A1 adenosine receptor (A1AR): A1AR antagonist 6 and the classical antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).
This document outlines their respective binding affinities, selectivity profiles, and functional activities, supported by experimental data. Detailed methodologies for key assays are provided to enable rigorous evaluation and replication of findings.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key pharmacological parameters for this compound and DPCPX, facilitating a direct comparison of their potency and selectivity.
| Compound | Target | pKi | Ki (nM) | Reference |
| This compound | human A1AR | 7.13 | ~74 | [1] |
| DPCPX | human A1AR | - | 3.9 | [2] |
| rat A1AR | - | 0.46 | [3] |
Table 1: Comparative Binding Affinities at the A1 Adenosine Receptor.
| Compound | Assay Type | pIC50 | IC50 (nM) | Reference |
| This compound | cAMP Functional Assay | 6.38 | ~417 | [1] |
Table 2: Functional Antagonist Potency.
| Compound | Receptor Subtype | Selectivity Ratio (Ki) | Reference |
| This compound | A2AAR vs A1AR | >100-fold | [1] |
| DPCPX | A2AAR vs A1AR | ~33-fold (human) | |
| A2BAR vs A1AR | ~13-fold (human) | ||
| A3AR vs A1AR | >1000-fold (human) | ||
| A2 vs A1 | >700-fold (rat/human) | ||
| Phosphodiesterase (PDE) | No significant inhibition |
Table 3: Selectivity Profiles.
In Vivo and Preclinical Observations
DPCPX has been extensively characterized in vivo. Its ability to cross the blood-brain barrier has made it a valuable tool for studying the central nervous system effects of A1AR blockade. Studies in rats have demonstrated its utility as an in vivo probe for labeling A1 adenosine receptors in the brain. Furthermore, DPCPX has been investigated in various disease models, including spinal cord injury and renal cell carcinoma, where it has shown therapeutic potential. For instance, a DPCPX nanoconjugate was shown to induce long-term diaphragm recovery after spinal cord injury in rats.
This compound is a more recently identified compound, and as of now, in vivo data is not publicly available. Its high potency and selectivity in vitro suggest it is a promising candidate for future in vivo studies.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to characterize these antagonists, the following diagrams are provided.
Caption: A1AR antagonist mechanism of action.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay for A1AR
This protocol is based on the methodology described for the characterization of novel A1AR antagonists.
1. Membrane Preparation:
-
Membranes from cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 cells) are prepared.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a final volume of 100 µL in 96-well plates.
-
Each well contains:
-
50 µL of membrane homogenate.
-
25 µL of radioligand (e.g., [³H]CCPA, a selective A1AR agonist).
-
25 µL of buffer or the competing antagonist (this compound or DPCPX) at various concentrations.
-
-
Non-specific binding is determined in the presence of a high concentration of a known A1AR ligand (e.g., 10 µM NECA).
3. Incubation and Filtration:
-
The plates are incubated for 60-90 minutes at room temperature to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
4. Radioactivity Measurement and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The inhibition constant (Ki) is calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a typical procedure for assessing the functional antagonist activity of the compounds at the A1AR.
1. Cell Culture and Treatment:
-
Cells expressing the human A1AR (e.g., CHO-K1 cells) are seeded in 96-well plates and cultured to confluence.
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with various concentrations of the antagonist (this compound or DPCPX) for a defined period (e.g., 15 minutes).
2. Agonist Stimulation:
-
An A1AR agonist (e.g., NECA) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80), in the presence of a phosphodiesterase inhibitor like rolipram to prevent cAMP degradation.
-
The cells are incubated for an additional period (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay with chemiluminescent or fluorescent detection).
4. Data Analysis:
-
The concentration-response curves for the antagonist are plotted.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined.
-
The pIC50 is calculated as the negative logarithm of the IC50.
Conclusion
Both this compound and DPCPX are potent and selective antagonists of the A1 adenosine receptor. DPCPX is a well-established tool with a large body of in vitro and in vivo data, including demonstrated blood-brain barrier penetration. Its known off-target effect on phosphodiesterases appears to be minimal. This compound is a newer compound with higher selectivity over the A2AAR in the reported assays and represents a novel chemical scaffold. While it lacks in vivo data, its in vitro profile makes it an excellent candidate for further investigation. The choice between these two antagonists will depend on the specific requirements of the research, such as the need for a well-characterized in vivo tool versus a potentially more selective in vitro probe with a different chemical structure.
References
- 1. Potential use of DPCPX as probe for in vivo localization of brain A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: The Potent and Selective A₁AR Antagonist DPCPX versus the Non-Selective Antagonist Caffeine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A₁ adenosine receptor (A₁AR) antagonist, against caffeine, a widely consumed, non-selective adenosine receptor antagonist. This analysis is supported by experimental data on receptor binding affinity, functional potency, and in vivo effects, offering a comprehensive overview for evaluating these compounds in preclinical research.
Introduction to A₁AR Antagonism
The A₁ adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of various physiological processes, including neurotransmission, cardiac function, and renal physiology. Antagonism of the A₁AR has emerged as a promising therapeutic strategy for a range of disorders, including cardiovascular diseases, renal dysfunction, and neurodegenerative conditions. Caffeine, a methylxanthine, exerts its well-known stimulant effects primarily through the blockade of adenosine receptors. However, its lack of selectivity for the A₁AR subtype can lead to off-target effects. In contrast, synthetic antagonists like DPCPX have been developed to offer high affinity and selectivity for the A₁AR, providing more precise pharmacological tools for research and potential therapeutic development.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative parameters that define the efficacy of DPCPX and caffeine at adenosine receptors, based on data from radioligand binding assays and functional cAMP assays.
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A₁AR | A₂AAR | A₂BAR | A₃AR | Selectivity (A₂A/A₁) |
| DPCPX | 0.46 - 3.9 | 130 | 50 | 4000 | ~33 - 282 fold |
| Caffeine | 12,000 - 25,000 | 2,400 - 40,000 | 80,000 | >100,000 | ~0.1 - 3.3 fold |
Note: Data represents a range of reported values from various studies. The selectivity ratio is calculated as Ki (A₂AAR) / Ki (A₁AR).
Table 2: Functional Potency at the A₁ Adenosine Receptor
| Compound | Assay Type | Parameter | Value (nM) |
| DPCPX | cAMP Accumulation Assay (inverse agonist activity) | EC₅₀ | 1.52 |
| Caffeine | cAMP Accumulation Assay (antagonist activity) | IC₅₀ | ~120,000 (estimated from functional studies) |
In Vivo Efficacy: A Comparative Overview
Preclinical studies in animal models have further elucidated the differential effects of DPCPX and caffeine.
-
Locomotor Activity: Studies in mice have shown that the stimulant effects of low-dose caffeine are primarily mediated by the blockade of A₂A receptors. In contrast, high doses of caffeine can lead to locomotor depression, an effect attributed to A₁AR blockade. The selective A₁AR antagonist DPCPX has been observed to decrease locomotor activity, particularly at higher doses, suggesting a more nuanced role for A₁AR in modulating motor control.[1][2][3]
-
Diuretic Effects: Both caffeine and theophylline (a closely related methylxanthine) induce diuresis and natriuresis. Studies in A₁AR knockout mice have demonstrated that these renal effects are dependent on the presence of intact A₁ receptors, indicating that the diuretic action of caffeine is mediated, at least in part, through A₁AR antagonism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay Protocol (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the A₁ adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human A₁ adenosine receptor (e.g., CHO or HEK293 cells) or tissue homogenates (e.g., rat brain cortex).
-
Radioligand: [³H]DPCPX or another suitable high-affinity A₁AR radioligand.
-
Test Compounds: DPCPX and caffeine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A₁AR ligand (e.g., 10 µM theophylline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well microplates.
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced modulation of intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the A₁ adenosine receptor.
Materials:
-
Cell Line: A cell line stably expressing the human A₁ adenosine receptor and a cAMP-responsive reporter system (e.g., GloSensor™ or a similar technology).
-
A₁AR Agonist: A potent A₁AR agonist such as N⁶-cyclopentyladenosine (CPA).
-
Test Compounds: DPCPX and caffeine.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Assay Plates: White, opaque 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates and incubate overnight to allow for cell attachment.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor and incubate to allow the inhibitor to take effect.
-
Antagonist Incubation: Add a range of concentrations of the test compound (DPCPX or caffeine) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the A₁AR agonist (typically the EC₈₀ concentration) to all wells except the basal control wells. Also, add forskolin to stimulate cAMP production.
-
Luminescence Measurement: After a specific incubation period, measure the luminescence in each well using a luminometer. The signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the log concentration of the antagonist. Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
Visualizing Key Pathways and Processes
The following diagrams illustrate the A₁ adenosine receptor signaling pathway, a typical experimental workflow for a competitive binding assay, and the logical relationship in comparing antagonist efficacy.
Caption: A₁ Adenosine Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Logical Comparison of Antagonist Efficacy.
Conclusion
References
- 1. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Affinity: A Comparative Guide to A1 Adenosine Receptor Antagonist Binding
For researchers, scientists, and drug development professionals, the precise validation of a ligand's binding to its target receptor is a cornerstone of preclinical research. This guide provides a comparative analysis of the binding affinity of the selective A1 adenosine receptor (A1AR) antagonist, DPCPX, with other notable antagonists. We present supporting experimental data, detailed protocols for binding validation, and visual representations of the experimental workflow and the A1AR signaling pathway.
Competitive Binding Affinity of A1AR Antagonists
The following table summarizes the inhibitory constants (Ki) of three antagonists for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. DPCPX, which we will consider as our primary antagonist for this guide, demonstrates high affinity and selectivity for the A1AR.
| Compound Name | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| DPCPX | 0.46 - 3.9 | 130 - 340 | 50 - 1000 | 4000 |
| CGS 15943 | 3.5 | 4.2 | 16 | 50 - 51 |
| ZM 241385 | 2041.74 | 0.8 | 62 | >1000 |
Data compiled from multiple sources.[1][2][3][4][5] Ki values can vary based on experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., DPCPX) for the A1 adenosine receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the A1AR.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human A1 adenosine receptor.
-
Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1AR antagonist.
-
Unlabeled Antagonist: The test compound (e.g., DPCPX, CGS 15943).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Nonspecific Binding Control: A high concentration of a known A1AR antagonist (e.g., 10 µM Theophylline).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 100 µL:
-
Total Binding: Assay buffer, cell membranes, and [3H]DPCPX.
-
Nonspecific Binding: Assay buffer, cell membranes, [3H]DPCPX, and a high concentration of the nonspecific binding control.
-
Competitive Binding: Assay buffer, cell membranes, [3H]DPCPX, and increasing concentrations of the unlabeled test antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1 Receptor Antagonist I DPCPX | Sigma-Aldrich [sigmaaldrich.com]
selectivity profiling of A1AR antagonist 6 against A2A, A2B, A3 receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of A1AR antagonist 6 against other adenosine receptor subtypes (A2A, A2B, and A3). Due to the limited publicly available data for this compound against all subtypes, this guide includes a comparison with the well-characterized, selective A1AR antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), to provide a valuable context for its selectivity.
Quantitative Selectivity Profile
The following table summarizes the known binding affinities (pKi) of this compound and the comparative compound DPCPX for the human adenosine receptor subtypes.
| Compound | A1 Receptor (pKi) | A2A Receptor (pKi) | A2B Receptor (pKi) | A3 Receptor (pKi) |
| This compound (compound 15) | 7.13 | < 4.0 | Data not available | Data not available |
| DPCPX | 8.41[1] | 6.89[1] | 7.30 | 5.40 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Interpretation of the Data:
This compound demonstrates high affinity for the A1 adenosine receptor. With a pKi of less than 4.0 for the A2A receptor, it shows significant selectivity for the A1 subtype over the A2A subtype. For a comprehensive understanding of its selectivity profile, further experimental data on its binding affinity for A2B and A3 receptors are required.
In comparison, DPCPX is a well-established A1-selective antagonist with high affinity for the A1 receptor and significantly lower affinity for the A2A, A2B, and A3 receptors, making it a valuable tool for pharmacological research.
Experimental Methodologies
The determination of the binding affinity of a compound for different receptor subtypes is a critical step in selectivity profiling. A standard and widely used method is the radioligand binding assay.
Representative Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (like this compound) for the A1, A2A, A2B, and A3 adenosine receptors.
1. Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.
-
Radioligands:
-
For A1R: [³H]DPCPX (a selective A1 antagonist).
-
For A2AR: [³H]ZM241385 (a selective A2A antagonist).
-
For A2BR: [³H]PSB-603 (a selective A2B antagonist).
-
For A3R: [¹²⁵I]AB-MECA (an A3 agonist).
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for each receptor subtype (e.g., unlabeled DPCPX for A1R).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes expressing the target receptor, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-labeled standard antagonist).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To aid in the understanding of the underlying biological context and the experimental approach, the following diagrams have been generated.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for selectivity profiling.
References
Unveiling the Selectivity of A1AR Antagonist 6: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of a compound's selectivity is paramount. This guide provides a detailed comparison of A1AR antagonist 6 (Compound 15) against other established A1 adenosine receptor (A1AR) antagonists, with a focus on its cross-reactivity across adenosine receptor subtypes. The presented data, summarized for clarity, is supported by detailed experimental methodologies to ensure reproducibility and aid in the critical evaluation of this potent and selective antagonist.
This compound, identified as compound 15 in a 2020 study published in the European Journal of Medicinal Chemistry, has emerged as a potent and highly selective inhibitor of the human A1 adenosine receptor.[1][2][3] This guide delves into the specifics of its binding affinity and functional antagonism, placing it in context with other well-characterized A1AR antagonists such as DPCPX, SLV320, and KW-3902.
Comparative Analysis of Receptor Binding Affinities
The selectivity of an antagonist is a critical determinant of its therapeutic potential, minimizing off-target effects. The following table summarizes the binding affinities (expressed as pKi or Ki values) of this compound and its comparators across the four human adenosine receptor subtypes: A1, A2A, A2B, and A3.
| Compound | hA1AR | hA2AAR | hA2BAR | hA3AR | Selectivity (A1 vs A2A) | Selectivity (A1 vs A2B) | Selectivity (A1 vs A3) |
| This compound (Compound 15) | pKi = 7.13 | pKi < 4 | Data Not Available | Data Not Available | >1000-fold | - | - |
| DPCPX | Ki = 3.9 nM | Ki = 130 nM | Ki = 1000 nM (1.0 µM) | Ki = 4000 nM (4.0 µM) | ~33-fold | ~256-fold | ~1026-fold |
| SLV320 | Ki = 1 nM | Ki = 398 nM | Data Not Available | Ki = 200 nM | ~398-fold | - | ~200-fold |
| KW-3902 (Rolofylline) | Ki = 0.19 nM (rat) | Ki = 170 nM (rat) | KB = 52 nM | No effect up to 10 µM | ~890-fold | - | >52,631-fold |
Note: Data for this compound is from the primary publication by Wei Y, et al. (2020).[1][2] Data for DPCPX, SLV320, and KW-3902 are compiled from various sources. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
As the data indicates, this compound demonstrates a high degree of selectivity for the A1AR over the A2AAR, with a selectivity ratio exceeding 1000-fold. While data for its affinity at A2B and A3 receptors is not currently available in the public domain, its pronounced selectivity against the A2A receptor, a common off-target for A1AR ligands, is a promising characteristic. For comparison, established antagonists like DPCPX, SLV320, and KW-3902 also exhibit significant selectivity for the A1AR, albeit with varying profiles across the other adenosine receptor subtypes.
Functional Antagonism at the A1 Adenosine Receptor
Beyond binding affinity, the functional consequence of receptor interaction is a key performance indicator. This compound has been shown to be a potent antagonist in a functional setting, with a pIC50 of 6.38 in a cAMP assay. This demonstrates its ability to effectively block the downstream signaling cascade initiated by A1AR activation.
Experimental Methodologies
To ensure the transparency and reproducibility of the presented data, the following are detailed protocols for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human A1, A2A, A2B, and A3 adenosine receptors.
General Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the respective human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Incubation: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]DPCPX for A1AR) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
For the specific protocol used for this compound, please refer to the supplementary information of Wei Y, et al., Eur J Med Chem. 2020 Feb 1;187:111936.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of A1AR signaling.
Objective: To determine the potency (IC50) of the test compound in antagonizing the A1AR-mediated inhibition of adenylyl cyclase.
General Protocol Outline:
-
Cell Culture: Cells expressing the human A1AR (e.g., CHO-hA1) are cultured and seeded in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: The cells are then stimulated with a known A1AR agonist (e.g., NECA) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value is determined using non-linear regression.
For the specific protocol used for this compound, please refer to the supplementary information of Wei Y, et al., Eur J Med Chem. 2020 Feb 1;187:111936.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: A1 adenosine receptor signaling pathway and the mechanism of action of this compound.
References
A Head-to-Head Comparison of the A1AR Antagonist DPCPX and the A2AAR Antagonist SCH 58261
For Researchers, Scientists, and Drug Development Professionals
In the landscape of adenosine receptor modulation, the selective antagonism of receptor subtypes is a critical strategy for therapeutic intervention in a host of pathologies, including cardiovascular, neurological, and inflammatory diseases. This guide provides a detailed, data-driven comparison of two prominent antagonists: DPCPX, a highly selective A1 adenosine receptor (A1AR) antagonist, and SCH 58261, a potent and selective A2A adenosine receptor (A2AAR) antagonist.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) of DPCPX and SCH 58261 for the human adenosine receptor subtypes, providing a clear quantitative comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki, nM) of DPCPX at Human Adenosine Receptors
| Compound | A1 | A2A | A2B | A3 | Selectivity (A1 vs A2A) |
| DPCPX | 3.9[1] | 130[1] | 50[1] | 4000 | ~33-fold |
Table 2: Binding Affinity (Ki, nM) of SCH 58261 at Various Adenosine Receptors
| Compound | A2A | A1 | A2B | A3 | Selectivity (A2A vs A1) |
| SCH 58261 | 1.3 | ~420 (323-fold less than A2A) | ~69 (53-fold less than A2A) | ~130 (100-fold less than A2A) | ~323-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for adenosine receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1AR or A2AAR).
-
Radioligand: For A1AR, [3H]DPCPX is a suitable choice. For A2AAR, [3H]SCH 58261 can be used.
-
Test Compound (e.g., DPCPX or SCH 58261) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of A1AR or A2AAR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency of an antagonist in inhibiting the agonist-induced modulation of cAMP production.
Materials:
-
Whole cells stably expressing the human A1AR or A2AAR.
-
Agonist: For A1AR, an agonist like N6-cyclopentyladenosine (CPA) is used. For A2AAR, CGS 21680 is a common choice.
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels, particularly for Gi-coupled A1AR).
-
Test Antagonist (DPCPX or SCH 58261) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation:
-
For A1AR (Gi-coupled): Add a fixed concentration of forskolin along with a fixed concentration of the A1AR agonist (e.g., EC80 concentration) to the wells.
-
For A2AAR (Gs-coupled): Add a fixed concentration of the A2AAR agonist (e.g., EC80 concentration) to the wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced effect. This value can be used to calculate the antagonist's potency (e.g., pA2 value).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: A1 Adenosine Receptor (A1AR) Signaling Pathway.
Caption: Experimental Workflow for a cAMP Functional Assay.
Caption: Logical Flow of Comparison: DPCPX vs. SCH 58261.
In Vivo Performance
DPCPX (A1AR Antagonist)
-
Neuroprotection: DPCPX has been shown to have neuroprotective effects in various in vivo models of ischemia and neurodegeneration. By blocking the inhibitory effects of adenosine on neuronal activity, it can enhance neurotransmitter release and neuronal excitability.
-
Renal Function: As an A1AR antagonist, DPCPX can promote diuresis and natriuresis, making it a subject of investigation for conditions like heart failure and renal insufficiency.
-
Antidepressant-like Effects: Studies in mice have demonstrated that DPCPX can produce antidepressant-like effects in behavioral tests.
SCH 58261 (A2AAR Antagonist)
-
Parkinson's Disease: SCH 58261 has been extensively studied in animal models of Parkinson's disease. By blocking A2A receptors in the striatum, it can modulate dopamine signaling and improve motor deficits.
-
Oncology: A2AAR antagonists, including SCH 58261, are being investigated for their potential in cancer immunotherapy. By blocking adenosine-mediated immunosuppression in the tumor microenvironment, they may enhance anti-tumor immune responses.
-
Neuroinflammation: SCH 58261 has shown potential in reducing neuroinflammation and oligodendrocyte loss in models of brain injury.
References
Functional Validation of A1AR Antagonists in cAMP Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional validation of Adenosine A1 Receptor (A1AR) antagonists, with a focus on their characterization in cyclic adenosine monophosphate (cAMP) assays. Due to the limited publicly available data on a specific "A1AR antagonist 6," this document will focus on a comparative analysis of well-characterized A1AR antagonists from different chemical classes, providing a framework for evaluating novel compounds.
Introduction to A1AR and cAMP Signaling
The A1AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its activation by the endogenous ligand adenosine leads to the coupling of inhibitory G proteins (Gi/o). This coupling inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Consequently, A1AR antagonists are compounds that block the action of adenosine at this receptor, leading to a functional increase in cAMP levels in the presence of an A1AR agonist. The measurement of cAMP levels is, therefore, a fundamental method for the functional validation and characterization of A1AR antagonists.
Comparative Analysis of A1AR Antagonists in cAMP Functional Assays
The potency and efficacy of A1AR antagonists are commonly determined using in vitro cAMP functional assays. In these assays, cells expressing the A1AR are stimulated with an agonist to inhibit cAMP production, and the ability of an antagonist to reverse this inhibition is measured. The data is typically presented as the concentration of the antagonist that produces 50% of its maximal effect (IC50) or as an antagonist affinity constant (Kb or pA2).
| Antagonist | Chemical Class | Cell Line | Agonist Used | Potency (IC50/Ki/pA2) | Selectivity vs. A2A AR | Reference |
| DPCPX | Xanthine | CHO-A1 | NECA | Ki: ~0.5 - 5 nM | High (~500-fold) | [1] |
| SLV320 | Non-xanthine | CHO-K1 | Adenosine | Ki: ~1 nM | High (>200-fold) | [2] |
| BG9928 | Non-xanthine | Not Specified | Not Specified | Ki < 10 nM | High (>200-fold) | [3] |
| Compound 11o | Pyrazolo[3,4-d]pyrimidine | CHO-K1 (A1) | Not Specified | IC50: 98.8 nM | Dual A1/A2A antagonist | [4] |
Note: The potency values can vary depending on the specific assay conditions, cell line, and agonist used. The data presented here is for comparative purposes.
Experimental Protocols
General cAMP Accumulation Assay Protocol for A1AR Antagonist Validation
This protocol outlines a general procedure for determining the potency of an A1AR antagonist using a competitive inhibition cAMP assay.
1. Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human A1AR in appropriate growth medium.
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES and 0.1% BSA).
2. Antagonist Incubation:
-
Dispense the cell suspension into a 96- or 384-well plate.
-
Add varying concentrations of the test antagonist (e.g., "this compound") or a reference antagonist (e.g., DPCPX) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
3. Agonist Stimulation:
-
Add a fixed concentration of an A1AR agonist (e.g., N-ethylcarboxamidoadenosine - NECA, or adenosine) to all wells, except for the basal control wells. The agonist concentration is typically chosen to be at or near its EC80 to ensure a robust signal window.
-
To stimulate adenylyl cyclase and generate a measurable cAMP signal, add a fixed concentration of forskolin to all wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
5. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
The antagonist affinity (Kb) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
A1AR Signaling Pathway
Caption: A1AR signaling pathway demonstrating the inhibitory effect on cAMP production.
Experimental Workflow for A1AR Antagonist Validation
Caption: Workflow for the functional validation of A1AR antagonists in cAMP assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Selective A1 Adenosine Receptor Antagonists: Rolofylline and DPCPX
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction:
Adenosine A1 receptor (A1AR) antagonists have been a subject of significant research interest, particularly for their potential therapeutic applications in cardiovascular and renal diseases. By blocking the effects of endogenous adenosine at the A1 receptor, these compounds can modulate various physiological processes, including heart rate, renal blood flow, and neurotransmitter release.[1][2] This guide provides a detailed comparison of the in vivo effects of two selective A1AR antagonists: rolofylline, which has been evaluated in late-stage clinical trials, and 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a widely used tool compound in preclinical research.
Note on Nomenclature: This guide uses DPCPX as a representative, highly selective A1AR antagonist for comparison, in place of the non-standard term "A1AR antagonist 6." DPCPX is a potent and extensively documented antagonist, making it a suitable benchmark for this analysis.[3]
Quantitative Data Summary
The following tables summarize the key in vivo effects of rolofylline and DPCPX on renal and cardiovascular parameters as reported in human and animal studies.
Table 1: Comparison of Renal Effects
| Parameter | Rolofylline (Human Studies) | DPCPX (Animal Studies) |
| Diuresis (Urine Output) | Increased. In patients with heart failure (HF), a 30 mg infusion led to a placebo-corrected increase of 68-103 mL/h.[4] | Increased. In normoxic newborn rabbits, infusion induced a 44% increase in diuresis.[5] |
| Glomerular Filtration Rate (GFR) / Creatinine Clearance | No significant change in patients with acute HF. Changes in estimated creatinine clearance were similar to placebo. | Increased. In normoxic newborn rabbits, infusion led to a 19% increase in GFR. |
| Renal Blood Flow (RBF) | Not consistently reported in major clinical trials. | Decreased. In normoxic newborn rabbits, infusion caused a 22% decrease in RBF. |
| Renal Vascular Resistance (RVR) | Not reported. | Increased. In normoxic newborn rabbits, infusion led to a 37% increase in RVR. |
| Natriuresis | Increased fractional excretion of sodium. | Not explicitly detailed in the provided search results. |
| Persistent Worsening Renal Function | Did not prevent. Occurred in 15.0% of rolofylline patients vs. 13.7% in the placebo group in the PROTECT trial. | In a rat model of ischemia/reperfusion, DPCPX improved I/R-induced alterations in renal hemodynamics and excretory function. |
Table 2: Comparison of Cardiovascular and Other Systemic Effects
| Parameter | Rolofylline (Human Studies) | DPCPX (Animal Studies) |
| Heart Rate | No significant changes reported in major trials. | Blocks adenosine-induced bradycardia. Alone, it did not significantly affect heart rate in conscious rats. |
| Blood Pressure | No clinically significant changes in most hemodynamic indices. | Blocks adenosine-induced hypotension at higher doses. Alone, it did not significantly affect mean arterial pressure in conscious rats. |
| Plasma Renin Activity (PRA) | Not reported. | Augments isoproterenol-induced increases in PRA in rats, suggesting it blocks adenosine's inhibitory effect on renin release. |
| Adverse Effects | Increased risk of seizures (0.8% vs. 0% for placebo) and stroke (1.2% vs. 0.5% for placebo). | Not applicable (preclinical tool compound). |
| Clinical Efficacy in Acute Heart Failure (AHF) | Did not meet primary endpoints for improving symptoms or secondary endpoints for reducing death or re-hospitalization. | Not applicable. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for evaluating A1AR antagonists in vivo.
Caption: A1AR signaling cascade.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic effects of rolofylline in the treatment of patients with heart failure and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal effects of adenosine A1-receptor blockade with 8-cyclopentyl-1,3-dipropylxanthine in hypoxemic newborn rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Activity of A1AR Antagonist 6 with a Known Agonist: A Comparison Guide
This guide provides a comprehensive comparison of methodologies to validate the antagonistic activity of a novel A1 adenosine receptor (A1AR) antagonist, designated as "Antagonist 6," against a known A1AR agonist. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats.
Introduction to A1 Adenosine Receptor (A1AR) Signaling
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1] A1ARs are ubiquitously expressed throughout the body.[1] The endogenous ligand for A1AR is adenosine. Upon agonist binding, the A1AR couples to inhibitory G proteins (Gαi/o).[2][3] This activation primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
A1AR Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by A1AR activation.
Experimental Validation of this compound
To validate the antagonistic properties of Antagonist 6, a known A1AR agonist is required. For the protocols below, N⁶-Cyclopentyladenosine (CPA) , a well-characterized and selective A1AR agonist, will be used as the reference compound. The validation will be performed using two complementary assays: a radioligand binding assay to determine the antagonist's affinity for the receptor and a functional cAMP assay to measure its ability to block agonist-induced cellular responses.
Experimental Workflow
The general workflow for validating the antagonist is depicted below.
Method 1: Competitive Radioligand Binding Assay
This assay directly measures the ability of Antagonist 6 to displace a radiolabeled antagonist from the A1AR, allowing for the determination of its binding affinity (Ki).
Experimental Protocol
-
Cell Membrane Preparation :
-
Culture HEK293 cells stably expressing the human A1AR.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay :
-
The radioligand used is [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A1AR antagonist.
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of [³H]DPCPX (e.g., 1 nM).
-
Increasing concentrations of unlabeled Antagonist 6 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membrane preparation (e.g., 20-50 µg protein per well).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM CPA).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting :
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Antagonist 6.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of Antagonist 6 that inhibits 50% of specific [³H]DPCPX binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity of this compound
| Compound | IC₅₀ (nM) | Ki (nM) |
| Antagonist 6 | 15.2 | 5.8 |
| Reference Antagonist (DPCPX) | 2.5 | 1.0 |
Note: Data are hypothetical and for illustrative purposes.
Method 2: Functional cAMP Inhibition Assay
This assay measures the ability of Antagonist 6 to counteract the agonist-induced inhibition of cAMP production, providing a functional measure of its antagonism.
Experimental Protocol
-
Cell Preparation :
-
Seed HEK293 cells expressing the human A1AR into a 96-well plate and culture overnight.
-
On the day of the experiment, replace the culture medium with stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Pre-incubate the cells for 15-30 minutes.
-
-
Antagonist and Agonist Treatment :
-
Add increasing concentrations of Antagonist 6 to the wells and incubate for 20-30 minutes at 37°C.
-
Add a fixed concentration of the A1AR agonist CPA (typically the EC₈₀ concentration, which gives 80% of the maximal response) to all wells except the basal control.
-
Simultaneously, add Forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production to a measurable level.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement :
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based kit. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis :
-
The signal from the detection kit is inversely proportional to the amount of cAMP produced by the cells.
-
Normalize the data by setting the cAMP level in the presence of Forskolin alone as 100% and the level with Forskolin + CPA as 0%.
-
Plot the normalized response against the log concentration of Antagonist 6.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Antagonist 6 that reverses 50% of the agonist-induced inhibition).
-
Data Presentation: Functional Potency of this compound
| Compound | Assay Type | IC₅₀ (nM) |
| Antagonist 6 | cAMP Inhibition | 25.6 |
| Reference Antagonist (DPCPX) | cAMP Inhibition | 4.2 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
The validation of this compound requires a dual approach that characterizes both its binding properties and its functional activity. The radioligand binding assay provides a direct measure of the antagonist's affinity (Ki) for the A1AR. The functional cAMP assay confirms that this binding translates into a blockade of the receptor's signaling cascade, providing a measure of its functional potency (IC₅₀). Together, these experiments provide robust and complementary data to objectively validate the antagonistic activity of a novel compound at the A1 adenosine receptor.
References
Species-Specific Binding of A1AR Antagonists: A Comparative Guide
This guide provides a comparative analysis of the binding affinities of the selective A1 adenosine receptor (A1AR) antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), across different species. This document is intended for researchers, scientists, and drug development professionals working on A1AR-targeted therapeutics, highlighting the importance of considering species-specific differences in preclinical studies.
Comparative Binding Affinity of DPCPX
The binding affinity of DPCPX for the A1AR exhibits notable differences across species. The following table summarizes the inhibition constants (Ki) of DPCPX for human, rat, and mouse A1AR, providing a quantitative comparison of its potency.
| Species | A1AR Binding Affinity (Ki) |
| Human | 3.9 nM[1] |
| Rat | 0.46 nM[2][3] |
| Mouse | While DPCPX has been shown to be an effective A1AR antagonist in mice in behavioral studies, a precise Ki value from competitive radioligand binding assays is not readily available in the reviewed literature.[4] |
A1 Adenosine Receptor Signaling Pathway
The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Caption: A1AR Signaling Pathway
Experimental Protocols
The determination of antagonist binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled antagonist (the "competitor," e.g., DPCPX) to displace a radiolabeled ligand that has a known high affinity and selectivity for the A1AR.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues (e.g., brain cortex) from the species of interest (human, rat, or mouse) or cells stably expressing the respective A1AR are homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX).
-
Increasing concentrations of the unlabeled competitor antagonist (DPCPX).
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR agonist or antagonist.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Caption: Radioligand Binding Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A1AR Antagonists: Compound '6' and Other Non-Xanthine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a representative non-xanthine A1 adenosine receptor (A1AR) antagonist, designated here as compound '6' (using the potent and selective non-xanthine antagonist FK453 as a representative model), and other non-xanthine and xanthine-based antagonists. The objective is to offer a clear comparison of their performance based on experimental data, aiding researchers in the selection of appropriate compounds for their studies.
Introduction to A1AR Antagonism
The A1 adenosine receptor, a G protein-coupled receptor, is a key target in the development of therapeutics for a variety of conditions, including cardiovascular, renal, and central nervous system disorders. Antagonists of the A1AR can modulate a range of physiological responses. While xanthine derivatives like caffeine and theophylline have been long-known A1AR antagonists, their lack of selectivity has driven the development of novel non-xanthine antagonists with improved potency and subtype selectivity.
Comparative Performance of A1AR Antagonists
The efficacy of A1AR antagonists is primarily evaluated based on their binding affinity (Ki) and their functional inhibition of A1AR signaling. The following tables summarize the quantitative data for our representative non-xanthine antagonist '6' (modeled after FK453) in comparison to other notable non-xanthine and xanthine antagonists.
Table 1: Binding Affinity (IC50/Ki) at A1 Adenosine Receptors
| Compound | Class | A1AR IC50/Ki (nM) | A2AR IC50 (nM) | Selectivity (A2A/A1) |
| '6' (FK453) | Non-Xanthine (Pyrazolo[1,5-a]pyridine) | 17.2[1] | 11,300[1] | ~657 |
| CGS 15943 | Non-Xanthine (Triazoloquinazoline) | 241[1] | 127[1] | ~0.5 |
| Theophylline | Xanthine | 67,700[1] | 239,000 | ~3.5 |
| PD 116948 (DPCPX) | Xanthine | 4.7 | 656 | ~140 |
Note: Lower IC50/Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of A2AR IC50 to A1AR IC50.
Table 2: Functional Antagonism in Isolated Guinea-Pig Atria
| Compound | Class | A1AR Functional Inhibition IC50 (nM) |
| '6' (FK453) | Non-Xanthine (Pyrazolo[1,5-a]pyridine) | 0.56 |
| CGS 15943 | Non-Xanthine (Triazoloquinazoline) | 74.2 |
| Theophylline | Xanthine | 20,200 |
| PD 116948 (DPCPX) | Xanthine | 1.31 |
Note: This assay measures the inhibition of the negative inotropic activity elicited by adenosine. Lower IC50 values indicate more potent functional antagonism.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of antagonist performance.
Radioligand Binding Assay for A1AR
Objective: To determine the binding affinity of antagonist compounds to the A1 adenosine receptor.
Methodology:
-
Membrane Preparation: Rat cerebral cortical membranes are prepared as a source of A1 adenosine receptors.
-
Radioligand: [3H]N6-cyclohexyladenosine ([3H]CHA) or another suitable A1AR-selective radioligand is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the antagonist compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Adenosine-Induced Negative Inotropy in Guinea-Pig Atria
Objective: To assess the functional antagonist activity of compounds at the A1AR in a physiological context.
Methodology:
-
Tissue Preparation: Isolated guinea-pig atria are mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The atria are electrically stimulated to contract, and the force of contraction is measured.
-
Agonist Application: Adenosine is added to the bath to induce a negative inotropic effect (reduction in the force of contraction).
-
Antagonist Application: The antagonist compound is added at various concentrations prior to the addition of adenosine.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that produces a 50% inhibition of the adenosine-induced negative inotropic response.
Visualizing Pathways and Workflows
A1 Adenosine Receptor Signaling Pathway
The A1AR is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist blocks this action.
Caption: A1AR signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Antagonist Screening
The following diagram illustrates a typical workflow for screening and characterizing novel A1AR antagonists.
Caption: Workflow for the screening and characterization of A1AR antagonists.
Conclusion
The development of non-xanthine A1AR antagonists has led to compounds with high potency and selectivity. The representative antagonist '6' (modeled after FK453) demonstrates superior A1AR selectivity over the non-selective non-xanthine antagonist CGS 15943 and the classic xanthine, theophylline. While the xanthine-based antagonist DPCPX shows high affinity, the non-xanthine scaffold of '6' offers a distinct chemical starting point for further drug development. The provided experimental protocols and workflows serve as a foundation for the continued investigation and comparison of novel A1AR antagonists.
References
On-Target Efficacy of A1AR Antagonist 6 (DPCPX): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the selective Adenosine A1 receptor (A1AR) antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), referred to herein as A1AR Antagonist 6. The performance of DPCPX is evaluated against other notable A1AR antagonists, supported by experimental data to objectively assess its potency and selectivity.
Comparative Analysis of A1AR Antagonists
The on-target efficacy of an A1AR antagonist is primarily determined by its binding affinity (Ki) for the A1 receptor and its selectivity over other adenosine receptor subtypes (A2A, A2B, and A3). A lower Ki value indicates a higher binding affinity. The following table summarizes the quantitative data for DPCPX and other selective A1AR antagonists.
| Compound | Common Name/Code | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | Selectivity (A2A/A1) |
| This compound | DPCPX | 0.46 - 3.9[1][2][3][4][5] | 130 - 340 | 50 | 4000 | ~33 - 739 |
| Alternative 1 | Rolofylline (KW-3902) | 0.19 | 170 | 52 (KB value) | >10,000 | ~890 |
| Alternative 2 | SLV320 | 1 | 398 | - | 200 | 398 |
| Alternative 3 | BG9928 | 7.4 | ~6770 (915-fold selective) | - | - | 915 |
Data Interpretation: DPCPX demonstrates high-affinity binding to the A1AR with Ki values in the low nanomolar to sub-nanomolar range. Its selectivity for A1AR over A2AAR is significant, ensuring targeted antagonism with reduced potential for off-target effects mediated by A2A receptors. When compared to other antagonists, Rolofylline (KW-3902) shows a remarkably high affinity and selectivity. SLV320 and BG9928 also present as potent and selective A1AR antagonists.
Experimental Protocols
The confirmation of on-target effects for A1AR antagonists relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of the antagonist for the A1AR.
Materials:
-
Cell membranes expressing the target A1AR.
-
Radioligand (e.g., [3H]-CHA - N6-cyclohexyladenosine).
-
Test antagonist (e.g., DPCPX).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the antagonist to the receptors to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of the antagonist in a cellular context.
Materials:
-
Cells expressing the A1AR.
-
A1AR agonist (e.g., Adenosine).
-
Forskolin (an adenylyl cyclase activator).
-
Test antagonist (e.g., DPCPX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate and cultured.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of an A1AR agonist in the presence of forskolin. Forskolin elevates intracellular cAMP levels, and the A1AR agonist will inhibit this increase.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit.
-
Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 value is determined from the concentration-response curve, representing the concentration of antagonist required to restore 50% of the maximal cAMP level.
Visualizations
A1AR Signaling Pathway and Antagonist Action
Caption: A1AR signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for On-Target Effect Confirmation
Caption: Workflow for confirming the on-target effects of this compound.
References
A Guide for Researchers and Drug Development Professionals
An Objective Comparison of A1 Adenosine Receptor (A1AR) Antagonists
This guide provides a comparative analysis of a representative selective A1 adenosine receptor (A1AR) antagonist, herein referred to as Antagonist X, with other adenosine receptor antagonists. The data presented is a synthesis of findings from multiple studies to offer a broad and objective overview for researchers, scientists, and drug development professionals.
Introduction to A1AR Antagonism
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[1] A1ARs are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][3] This signaling cascade can lead to effects such as reduced heart rate, neurotransmitter release inhibition, and neuroprotection.[1][4] A1AR antagonists block the binding of endogenous adenosine to these receptors, thereby preventing these inhibitory effects. This mechanism of action makes them promising therapeutic agents for conditions like heart failure, renal dysfunction, and neurodegenerative diseases.
Comparative Data of A1AR Antagonists
The following table summarizes the binding affinities (Ki values) of a representative selective A1AR antagonist (Antagonist X, exemplified by 1,3-dipropyl-8-cyclopentylxanthine or DPCPX) and other common adenosine receptor ligands. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (vs. A1AR) | Reference Compound Type |
| Antagonist X (DPCPX) | A1AR | 0.47 | - | Selective A1AR Antagonist |
| A2AAR | ~70 | ~150-fold | ||
| Theophylline | A1AR | ~5,000 | ~1 | Non-selective Antagonist |
| A2AAR | ~10,000 | |||
| Caffeine | A1AR | ~20,000 | ~1 | Non-selective Antagonist |
| A2AAR | ~40,000 | |||
| N6-Cyclopentyladenosine (CPA) | A1AR | ~1 | - | Selective A1AR Agonist |
| CGS 21680 | A2AAR | ~20 | - | Selective A2AAR Agonist |
Note: The Ki values are approximate and can vary based on experimental conditions and tissue/cell type used.
Experimental Protocols
A key experiment for characterizing A1AR antagonists is the radioligand binding assay. This method is used to determine the binding affinity (Ki) of a compound for the receptor.
Protocol: Radioligand Binding Assay for A1AR
-
Membrane Preparation:
-
Homogenize tissue (e.g., bovine cerebral cortex) known to have high A1AR expression in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous adenosine and other interfering substances.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a known concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX).
-
Add varying concentrations of the unlabeled antagonist being tested (the "competitor").
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A1AR Signaling Pathway.
Caption: Experimental Workflow for A1AR Antagonist Characterization.
Discussion and Alternatives
Selective A1AR antagonists like DPCPX offer the advantage of targeted therapy with potentially fewer side effects compared to non-selective antagonists such as caffeine and theophylline, which also act on other adenosine receptor subtypes. The development of highly selective A1AR antagonists is a key area of research, with potential applications in cardiovascular and neurological disorders.
Alternatives to xanthine-based antagonists are also being explored. These include non-xanthine structures that may offer different pharmacokinetic and pharmacodynamic profiles. Additionally, dual A1/A2A receptor antagonists are being investigated for conditions like Parkinson's disease, where modulating both receptor subtypes may provide synergistic benefits.
Conclusion
The independent replication of findings for any specific A1AR antagonist is crucial for its validation as a research tool or therapeutic candidate. This guide provides a framework for comparing a selective A1AR antagonist with other alternatives, supported by established experimental protocols and a clear understanding of the underlying signaling pathways. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data for specific compounds of interest.
References
Safety Operating Guide
Navigating the Safe Disposal of A1AR Antagonist 6: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of novel chemical entities are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of A1AR antagonist 6, a potent and selective adenosine A1 receptor antagonist. Adherence to these protocols is critical for mitigating exposure risks and ensuring full regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, biologically active research chemicals. It is imperative to obtain and consult the specific SDS from your supplier before handling this compound and to follow all instructions provided therein, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before handling this compound, a thorough risk assessment must be conducted. As a pharmacologically active compound, it should be handled in a designated area of the laboratory with appropriate engineering controls and personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Double gloving is recommended to minimize the risk of exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A dedicated lab coat should be used to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling significant quantities of the solid compound, a fit-tested N95 respirator or higher level of respiratory protection may be necessary.
In the event of a spill, the area should be immediately secured. Spill cleanup should only be performed by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material, collected in a sealed container, and disposed of as hazardous waste. The area must then be thoroughly decontaminated.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste to prevent its release into the environment.
1. Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper.
2. Solid Waste Disposal:
-
Containment: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Labeling: The container must be marked with "Hazardous Waste," "Toxic," and the full chemical name "this compound."[1]
3. Liquid Waste Disposal:
-
Containment: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used (e.g., DMSO, ethanol).
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name, and the solvent system.
-
Important: Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1] Crucially, do not dispose of liquid waste containing this compound down the drain.[1][2][3]
4. Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated by soaking in a suitable inactivating solution, followed by a thorough rinse with water and an appropriate solvent. Consult your institution's EHS for recommended procedures.
-
Work surfaces should be decontaminated at the end of each procedure.
5. Final Disposal: All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program. Do not place these containers in the regular trash.
Quantitative Data and Exposure Limits
The following table summarizes key disposal and safety information based on general guidelines for research chemicals. Specific quantitative data for this compound is not publicly available.
| Parameter | Guideline | Source |
| Occupational Exposure Limits (OELs) | Not established. Handle with the principle of ALARA (As Low As Reasonably Achievable) exposure. | |
| Liquid Waste Concentration for Sewer Disposal | Prohibited for this class of compound. Must be collected as hazardous waste. | |
| Solid Waste Containment | Sealed, puncture-proof container labeled as hazardous waste. |
Experimental Protocols and Methodologies
While specific experimental protocols for "this compound" are not available, the study of A1AR antagonists often involves assessing their ability to block agonist-induced signaling pathways. A common experiment is to measure the inhibition of agonist-induced β-arrestin 2 recruitment.
Protocol: A1AR Antagonist-Mediated Inhibition of β-arrestin 2 Recruitment
-
Cell Culture: HEK 293 cells co-expressing the A1AR and a β-arrestin 2 reporter system (e.g., a split-luciferase assay) are seeded in a 96-well plate.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Agonist Stimulation: A known A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) is added to the wells to induce β-arrestin 2 recruitment.
-
Signal Detection: The reporter signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The antagonist's potency (e.g., IC50 value) is determined by quantifying the reduction in the agonist-induced signal.
Visualizing Key Processes
To facilitate understanding, the following diagrams illustrate the logical workflow for waste disposal and a representative signaling pathway.
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: A simplified signaling pathway illustrating the mechanism of an A1AR antagonist.
References
Essential Safety and Operational Guide for Handling A1AR Antagonist 6
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's environmental health and safety (EHS) guidelines before handling any chemical.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling A1AR antagonist 6, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact. Changing the outer glove immediately after handling the compound minimizes the spread of contamination. |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound.[1][2][3] |
| Body Protection | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[4] |
| Respiratory Protection | For weighing and handling the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safe handling. The following steps outline a general procedure for working with this compound.
1. Preparation and Pre-Work Checklist:
- Ensure the work area (e.g., chemical fume hood, glove box) is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station.
- Have a designated waste container ready for contaminated materials.
2. Donning PPE:
- The suggested sequence for putting on PPE is as follows: first the gown, then a mask or respirator, followed by eye protection, and finally gloves.[4]
- Ensure gloves extend to cover the wrist of the gown.
3. Weighing and Aliquoting the Compound:
- Perform all manipulations of the powdered compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
- Use dedicated spatulas and weighing paper.
- Handle the compound gently to avoid creating airborne dust.
4. Solution Preparation:
- When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
- Cap vials or flasks securely before mixing or vortexing.
5. Post-Handling Procedures:
- Clean all contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a neutral detergent.
- Collect all contaminated disposable materials in the designated hazardous waste container.
6. Doffing PPE:
- The suggested sequence for removing PPE is to first remove gloves, followed by eye protection, then the gown, and finally the mask or respirator.
- Remove PPE without touching the contaminated outside surface.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
-
Contaminated Materials:
-
Items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with the compound must be disposed of as hazardous waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
-
-
Waste Pickup:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste collection and pickup.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention. |
Spills: In the event of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal as chemical waste. For large spills, evacuate the area and contact your institution's EHS office.
Visual Guides
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Logical Relationship for PPE Selection
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
